2-Phenylquinolin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-8-4-7-14-12(15)9-10-13(16-14)11-5-2-1-3-6-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDHRRYKWXOZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739342 | |
| Record name | 2-Phenylquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698984-37-1 | |
| Record name | 2-Phenylquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Phenylquinolin-5-ol: Physicochemical Properties, Synthesis, and Therapeutic Potential
This guide provides an in-depth technical analysis of 2-Phenylquinolin-5-ol , a specialized heterocyclic scaffold with significant potential in medicinal chemistry and materials science.
Executive Summary
2-Phenylquinolin-5-ol (also known as 5-hydroxy-2-phenylquinoline) is a substituted quinoline derivative characterized by a fused benzene-pyridine ring system with a hydroxyl group at the C5 position and a phenyl substituent at the C2 position. While less ubiquitous than its 8-hydroxy isomer (oxine), the 5-hydroxy regioisomer offers distinct electronic and steric properties. It serves as a critical pharmacophore in the development of NorA efflux pump inhibitors (antimicrobial resistance), HDAC inhibitors (oncology), and solvatochromic fluorescent probes.
Chemical Identity & Structural Analysis[1]
The compound consists of a quinoline core where the electron-rich hydroxyl group at C5 modulates the electron density of the homocyclic ring, while the phenyl group at C2 extends the conjugation system, enhancing lipophilicity and π-π stacking interactions.
| Property | Detail |
| IUPAC Name | 2-Phenylquinolin-5-ol |
| Common Synonyms | 5-Hydroxy-2-phenylquinoline; 5-Hydroxyflavoline (archaic) |
| Parent Scaffold | 2-Phenylquinoline (CAS: 612-96-4) |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| H-Bond Donors | 1 (Phenolic -OH) |
| H-Bond Acceptors | 2 (Quinoline N, Phenolic O) |
Structural Visualization
The following diagram illustrates the core structure and numbering scheme, highlighting the critical C2 and C5 positions.
Figure 1: Structural Logic of 2-Phenylquinolin-5-ol. The C2-phenyl group drives hydrophobic interactions, while the C5-hydroxyl provides a polar handle for solubility and target engagement.
Physicochemical Profile
Understanding the physical behavior of 2-phenylquinolin-5-ol is crucial for formulation and assay development.
Solubility and Stability
-
Solubility: Unlike the highly lipophilic parent 2-phenylquinoline, the 5-hydroxyl group introduces moderate polarity. It is sparingly soluble in water but highly soluble in polar aprotic solvents like DMSO and DMF , and moderately soluble in Chloroform and Methanol .
-
Acid-Base Behavior: The phenolic proton is weakly acidic (predicted pKa ~9.2–9.8). The quinoline nitrogen is weakly basic (pKa ~4.5), allowing for protonation in strong acids to form water-soluble salts (e.g., hydrochlorides).
-
Appearance: Typically isolated as a yellow to orange crystalline solid . The color intensity often deepens upon oxidation or salt formation (e.g., red-violet in acidic media).
Fluorescence Properties
The 2-phenylquinoline scaffold is inherently fluorescent. The introduction of the 5-OH group alters the quantum yield and emission wavelength via the Photoacid Effect .
-
Excitation: ~330–360 nm (UV region).
-
Emission: ~450–520 nm (Blue-Green region), highly dependent on solvent polarity (solvatochromism).
-
Mechanism: In excited states, the phenolic proton becomes more acidic (pKₐ* < pKₐ), facilitating proton transfer to solvent molecules or intramolecular charge transfer (ICT).
Synthesis & Manufacturing
The synthesis of 2-phenylquinolin-5-ol requires regioselective control to ensure the hydroxyl group ends up at the C5 position. The Skraup Reaction and Friedländer Synthesis are the primary methodologies.
Protocol A: Modified Skraup Synthesis (Preferred)
This route uses 3-aminophenol as the nucleophile. The directing effect of the hydroxyl group favors cyclization at the position para to the amine, but steric and electronic factors can yield mixtures of 5-hydroxy and 7-hydroxy isomers.
-
Reagents: 3-Aminophenol, Cinnamaldehyde (or equivalent enone), Nitrobenzene (oxidant), Sulfuric acid (catalyst/solvent).
-
Conditions: Reflux at 140°C for 4–6 hours.
-
Purification: The 5-hydroxy isomer is separated from the 7-hydroxy byproduct via fractional crystallization or column chromatography (Silica gel, Hexane:EtOAc gradient).
Protocol B: Lithiation of 5-Methoxyquinoline
For higher regiocontrol, a stepwise approach is used.
-
Starting Material: 5-Methoxyquinoline.
-
C2-Arylation: Reaction with Phenyllithium (PhLi) in dry THF/Et₂O at -10°C to 0°C, followed by oxidation (e.g., with DDQ or air) to restore aromaticity.
-
Deprotection: Demethylation using BBr₃ or HBr/Acetic Acid to yield the free phenol.
Synthetic Pathway Diagram
Figure 2: Modified Skraup synthesis pathway. The reaction of 3-aminophenol with cinnamaldehyde yields the target quinoline.
Biological & Pharmacological Potential[2][3][4][5][6]
The 2-phenylquinoline class is a "privileged structure" in medicinal chemistry. The 5-hydroxyl derivative adds specific functionality for target interaction.
Antimicrobial Resistance (NorA Efflux Pump Inhibition)[3]
-
Mechanism: Staphylococcus aureus uses the NorA efflux pump to expel fluoroquinolone antibiotics (e.g., ciprofloxacin), leading to resistance.[1] 2-Phenylquinolines bind to the NorA transporter, blocking this efflux.
-
Role of 5-OH: The hydroxyl group can form hydrogen bonds with polar residues within the NorA binding pocket, potentially increasing potency compared to the naked phenylquinoline.
Oncology (HDAC Inhibition)
-
Target: Histone Deacetylases (HDACs).[2]
-
Mechanism: Derivatives of 2-phenylquinoline-4-carboxylic acid (often structurally related to the 5-ol) function as "cap groups" in HDAC inhibitors. The planar quinoline ring intercalates into the enzyme active site channel.
-
Significance: Inhibition leads to hyperacetylation of histones, inducing cell cycle arrest and apoptosis in cancer cells (e.g., K562 leukemia lines).
Antiviral Activity[2][6]
-
Dengue Virus: 2-Phenylquinoline derivatives have shown activity against Dengue Virus Serotype 2 (DENV2), likely by interfering with viral envelope glycoprotein production.
Analytical Characterization
To validate the identity of synthesized 2-Phenylquinolin-5-ol, the following spectral signatures should be confirmed.
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ ~10.0–10.5 ppm: Singlet (broad), Phenolic -OH.δ ~7.0–8.5 ppm: Multiplet, Aromatic protons (9H). Look for characteristic quinoline doublets with large coupling constants (J ~8-9 Hz). |
| Mass Spectrometry | ESI-MS: [M+H]⁺ peak at m/z 222.09 . |
| UV-Vis | λmax: ~250 nm (π-π), ~340 nm (n-π). Bathochromic shift observed in alkaline conditions (phenolate formation). |
References
-
Sabatini, S., et al. (2013).[1] Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors. Journal of Medicinal Chemistry.
-
Liang, S. H., et al. (2022).[2] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. ACS Omega.[3]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Wiley Online Library.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71545, 2-Phenylquinoline.
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- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
2-Phenylquinolin-5-ol CAS number and molecular weight
[1][2][3][4][5]
Executive Summary
2-Phenylquinolin-5-ol (CAS: 698984-37-1) is a functionalized quinoline derivative characterized by a hydroxyl group at the C-5 position and a phenyl substituent at the C-2 position.[1][2][3][4][5][6][7] This compound represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral agents (targeting SARS-CoV-2 and Dengue), anticancer therapeutics (via G-quadruplex stabilization), and antimicrobial agents . Its structural amphiphilicity—combining the lipophilic phenylquinoline core with a polar hydroxyl group—enables unique interactions with biological targets, including viral helicases and DNA secondary structures.
Chemical Identity & Physicochemical Profile[8][9][10][11][12][13]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 2-Phenylquinolin-5-ol |
| Synonyms | 5-Hydroxy-2-phenylquinoline; 2-Phenyl-5-quinolinol |
| CAS Registry Number | 698984-37-1 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| SMILES | OC1=C2C(N=C(C3=CC=CC=C3)C=C2)=CC=C1 |
| InChI Key | Unique identifier derived from structure (Isomer specific) |
Theoretical Properties[1][2][3][4]
-
LogP (Predicted): ~3.5 – 4.0 (Lipophilic, suitable for membrane permeability).
-
pKa (OH): ~9.5 (Phenolic hydroxyl).
-
pKa (N): ~4.5 (Quinoline nitrogen, less basic due to conjugation).
-
Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.
Synthesis & Manufacturing Protocols
The synthesis of 2-phenylquinolin-5-ol can be achieved through modified Skraup/Doebner-Miller cyclization or the Friedländer synthesis .[1][2][3][4] The Friedländer route is often preferred for higher regioselectivity, avoiding the mixture of isomers (5-OH vs. 7-OH) typical of aniline-based cyclizations.[1][2][4]
Protocol A: Friedländer Condensation (High Regioselectivity)
This method involves the condensation of an o-aminoaldehyde with an enolizable ketone.[1][2][3][4]
Reagents:
-
Precursor A: 2-Amino-6-hydroxybenzaldehyde (protected as methoxy if necessary, then deprotected).[1][2][3][4]
-
Precursor B: Acetophenone (Phenyl methyl ketone).
-
Catalyst: Potassium Hydroxide (KOH) or Piperidine.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-6-hydroxybenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of KOH (10 mol%).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3).
-
Work-up: Cool the solution to room temperature. The product often precipitates upon cooling.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via flash column chromatography to isolate 2-phenylquinolin-5-ol.[1][2][3][4]
Protocol B: Modified Skraup Reaction (Classical Route)
Reagents: 3-Aminophenol, Cinnamaldehyde, HCl/H₂SO₄. Note: This route often yields a mixture of 5-hydroxy and 7-hydroxy isomers, requiring rigorous chromatographic separation.[1][2][3][4]
Synthesis Workflow Diagram
Caption: Friedländer condensation pathway for the regioselective synthesis of 2-phenylquinolin-5-ol.
Biological & Pharmacological Applications[9][10][11][12][14][15]
The 2-phenylquinoline scaffold is a "privileged structure" in drug discovery, serving as a template for broad-spectrum anti-infectives and antiproliferative agents.[1][2][3][4][8]
Antiviral Activity (SARS-CoV-2 & Flaviviruses)
Research indicates that 2-phenylquinoline derivatives exhibit potent antiviral activity.[1][2][3][4]
-
Mechanism: Inhibition of viral helicase (nsp13 in coronaviruses) and interference with viral RNA replication.
-
Data: Derivatives have shown EC₅₀ values in the low micromolar range (0.2 – 9.4 µM) against HCoV-229E and HCoV-OC43, with potential repurposing for SARS-CoV-2.[1][2][3][8][9]
-
Role of 5-OH: The hydroxyl group at position 5 provides a hydrogen-bonding donor/acceptor site, enhancing affinity for the ATP-binding pocket of viral enzymes or stabilizing interactions within the viral replication complex.[1][2][3][4]
Anticancer Potential (G-Quadruplex Stabilization)[1][2][3][4]
-
Action: The planar quinoline core intercalates into G-tetrads, while the phenyl ring and hydroxyl group lock the ligand into the groove. This stabilization inhibits telomerase activity, leading to cancer cell senescence.
-
Selectivity: 2-phenyl substitution enhances selectivity for G-quadruplex structures over duplex DNA.[2][3][4]
Antimicrobial Properties[1][2][3][4][11][16]
-
Activity: Active against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).[2][4]
-
Mechanism: Disruption of cell wall integrity and inhibition of DNA gyrase.
Mechanism of Action Diagram
Caption: Pharmacological interaction network of 2-phenylquinolin-5-ol across viral, oncological, and microbial targets.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Diagnostic singlet/doublet for H-3 (quinoline ring) around δ 7.8–8.2 ppm.[1][2][3][4]
-
Multiplet for Phenyl group protons (5H) around δ 7.4–7.6 ppm.
-
Doublet/Triplet patterns for H-6, H-7, H-8 protons on the quinoline ring (δ 6.8–7.5 ppm).[1][2][4]
-
Broad singlet for -OH at C-5 (exchangeable with D₂O) around δ 9.5–10.5 ppm.[1][2][3][4]
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺ peak at m/z 222.26.
-
-
HPLC Purity:
Safety & Handling
References
-
PubChem. (n.d.). 2-Phenylquinoline.[1][2][3][4][5][6][7][10] National Library of Medicine. Retrieved from [Link]
-
Musiu, S., et al. (2022).[8][11] Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Contextual reference for hydroxyquinoline synthesis). MDPI. Retrieved from [Link]
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- 3. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 4. 110802-13-6|2-(Pyridin-2-yl)quinolin-4-ol|BLD Pharm [bldpharm.com]
- 5. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
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- 7. 2-±½»ù-5-ôÇ»ùàßø_CAS:698984-37-1 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
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The 2-Phenylquinoline Core: From 19th-Century Synthesis to Modern Therapeutic Scaffolds
An In-depth Technical Guide for Researchers
The 2-phenylquinoline scaffold, a seemingly simple fusion of a quinoline system with a phenyl group, represents a privileged structure in chemical and pharmaceutical sciences. Its journey from the early days of heterocyclic chemistry to its current status as a cornerstone for developing advanced therapeutics and materials is a testament to its remarkable versatility. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies for 2-phenylquinoline compounds, offering field-proven insights for researchers and drug development professionals.
Genesis: The Birth of Quinoline Synthesis
The story of 2-phenylquinoline is intrinsically linked to the discovery of its parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "leukol," the quinoline structure was not fully understood until later.[1][2][3] The late 19th century witnessed a surge in chemical exploration, particularly in dye manufacturing and the study of natural alkaloids, which spurred the development of foundational methods for constructing the quinoline ring.[4][5][6] These classical reactions, discovered within a mere 14-year span, laid the essential groundwork for all subsequent quinoline chemistry, including the synthesis of 2-phenyl derivatives.[4][5][6]
Several key named reactions from this era remain fundamental to understanding quinoline synthesis:
-
The Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and a mild oxidizing agent like nitrobenzene.[7][8] The glycerol first dehydrates to form acrolein, which then undergoes a conjugate addition with aniline to initiate the cyclization process.[7][8]
-
The Doebner-von Miller Reaction (1881): A significant and more versatile modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid.[7][9][10] This approach offered a more direct route to a wider array of substituted quinolines.
-
The Friedländer Synthesis (1882): Discovered by German chemist Paul Friedländer, this reaction is a base- or acid-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group.[4][5][11] Its operational simplicity and the ready availability of starting materials have made it an indispensable tool in heterocyclic chemistry.[11]
-
The Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[1][12][13][14]
These pioneering efforts established the chemical logic for assembling the quinoline core, paving the way for the targeted synthesis of derivatives like 2-phenylquinoline.
The Advent of 2-Phenylquinolines: Adapting Classical Methods
The direct synthesis of 2-phenylquinolines was achieved by logically extending the principles of these foundational reactions. The key was the selection of starting materials that would introduce the phenyl group at the C2 position.
-
Via Friedländer Synthesis: The most direct approach involves the reaction of a 2-aminoaryl aldehyde or ketone with acetophenone. The acetophenone provides the α-methylene group and the phenyl ring that ultimately becomes the C2 substituent of the quinoline.
-
Via Doebner-von Miller Reaction: This reaction can be adapted by reacting an aniline with an α,β-unsaturated phenyl ketone, such as benzalacetophenone (chalcone), in the presence of an acid catalyst.
-
Via Doebner Reaction: A notable variation, the Doebner reaction, facilitates the synthesis of 2-phenylquinoline-4-carboxylic acids. This is a one-pot condensation of an aniline, benzaldehyde, and pyruvic acid.[15]
The following diagram illustrates the conceptual relationship between these classical synthetic routes.
Caption: Core strategies for quinoline ring construction.
Beyond the laboratory, nature also produces these compounds. 2-Phenylquinoline was identified as the primary quinoline alkaloid in Galipea longiflora, a plant used in Bolivia to treat cutaneous leishmaniasis, highlighting its inherent biological relevance.[16]
Modern Synthetic Evolution: Towards Efficiency and Sustainability
While effective, classical methods often require harsh conditions, such as strong acids and high temperatures, leading to limited functional group tolerance and environmental concerns. Modern organic synthesis has introduced a new toolkit to overcome these limitations.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for classical syntheses like the Friedländer and multicomponent reactions, often leading to higher yields and cleaner product profiles.[17]
-
Green Catalysis: Environmentally benign solid acid catalysts, such as montmorillonite K-10, have been successfully employed to catalyze the multicomponent synthesis of quinoline derivatives with excellent yields and high atom economy.[17]
-
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials combine in a single step, are highly efficient. For instance, the synthesis of quinoline derivatives from anilines, aldehydes, and terminal alkynes offers a powerful and atom-economical alternative to traditional methods.[17]
The evolution of these techniques reflects a paradigm shift towards more sustainable and efficient chemical manufacturing, allowing for the rapid generation of diverse 2-phenylquinoline libraries for screening and development.
Caption: A modern, efficient multicomponent reaction workflow.
The 2-Phenylquinoline Scaffold in Drug Discovery
The rigid, planar structure of the 2-phenylquinoline core makes it an ideal scaffold for interacting with biological targets. This has led to its emergence as a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[18]
| Therapeutic Area | Biological Activity / Target | Example Application |
| Oncology | Histone Deacetylase (HDAC) Inhibition | Development of HDAC3-selective inhibitors for cancer treatment.[19][20] |
| G-Quadruplex Stabilization | Design of ligands that target G-quadruplex DNA structures in telomeres, showing antiproliferative activity.[21] | |
| Anti-inflammatory | Derivatives have shown potential as anti-inflammatory agents.[22] | |
| Infectious Diseases | Broad-Spectrum Antiviral | Potent activity against various coronaviruses, including SARS-CoV-2, by targeting the nsp13 helicase.[23][24] |
| Antimicrobial / Antibacterial | Inhibition of bacterial growth by interfering with ATP synthesis.[25] | |
| Neurology/Pain | Antinociceptive | Naturally occurring 2-phenylquinoline from Galipea longiflora shows pain-relieving properties.[16] |
The tunability of the scaffold is a key advantage. Structural modifications at various positions of the quinoline ring or the phenyl group allow for the fine-tuning of properties like potency, selectivity, and cytotoxicity.[18][24] For example, in the development of anti-coronavirus agents, adding a p-propoxyphenyl moiety at the C2 position and methoxy groups on the quinoline nucleus were found to be critical for optimizing antiviral activity.[18][24]
Caption: Applications of the 2-phenylquinoline scaffold.
Detailed Experimental Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol provides a self-validating system for synthesizing a key 2-phenylquinoline derivative, demonstrating the practical application of classical methodology. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To synthesize 2-phenylquinoline-4-carboxylic acid via the Doebner reaction.
Reactants:
-
Aniline (freshly distilled)
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
Methodology:
-
Reaction Setup & Initial Condensation (Causality: Formation of Schiff Base):
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of freshly distilled aniline in 100 mL of absolute ethanol.
-
Add 0.1 mol of benzaldehyde to the solution. The immediate reaction between the aniline and aldehyde forms the corresponding Schiff base (an imine), which is a critical intermediate for the subsequent cyclization.
-
Gently warm the mixture to approximately 40-50°C for 15 minutes to ensure complete formation of the imine.
-
-
Addition of Pyruvic Acid (Causality: Enolate Formation and Michael Addition):
-
Slowly add a solution of 0.1 mol of pyruvic acid in 20 mL of ethanol to the reaction mixture, drop by drop, over 30 minutes. Pyruvic acid serves a dual role: its ketone carbonyl will react with the imine, and its enolizable protons are crucial for the cyclization cascade. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
-
Reflux and Cyclization (Causality: Intramolecular Cyclization and Dehydration):
-
After the addition is complete, heat the mixture to reflux and maintain it for 3-4 hours. During reflux, the enolate of pyruvic acid attacks the imine carbon in a Michael-type addition. This is followed by an intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the aromatic quinoline ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification (Causality: Product Precipitation and Removal of Impurities):
-
Allow the reaction mixture to cool to room temperature. The product, 2-phenylquinoline-4-carboxylic acid, will precipitate out of the solution as a solid.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified compound. Dry the final product in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques: Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion and Future Outlook
The history of 2-phenylquinoline compounds is a microcosm of the evolution of organic chemistry itself—from foundational discoveries driven by industrial need to the sophisticated design of molecules for targeted therapeutic intervention. The scaffold's robust and tunable nature ensures its continued relevance. Future research will likely focus on developing derivatives with even greater biological selectivity, exploring novel applications in photodynamic therapy and advanced organic electronics, and employing computational methods to predict and design next-generation 2-phenylquinoline-based agents.
References
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Riva, L., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Riva, L., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC. Available at: [Link]
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J&K Scientific LLC. (2025). Friedländer Synthesis. Available at: [Link]
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Slideshare. (n.d.). Doebner-Miller reaction and applications. Available at: [Link]
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Mans, D. M., et al. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
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Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Granadino-Roldán, J. M., et al. (n.d.). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Center for Biotechnology Information. Available at: [Link]
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Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]
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Wikipedia. (n.d.). Quinoline. Available at: [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]
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Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). Journal of Pharmaceutical Research International. Available at: [Link]
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Al-dujaili, L. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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Wang, X., et al. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
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Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. Available at: [Link]
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Al-Juboori, A. M., et al. (2025). Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate. Available at: [Link]
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Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Available at: [Link]
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YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available at: [Link]
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PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Available at: [Link]
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ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available at: [Link]
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PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
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Combes Quinoline Synthesis. (n.d.). Scribd. Available at: [Link]
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Spectroscopic Profiling & Structural Elucidation of 2-Phenylquinolin-5-ol
Executive Summary
2-Phenylquinolin-5-ol (CAS: 698984-37-1) represents a specialized scaffold in medicinal chemistry, merging the privileged 2-phenylquinoline pharmacophore with a 5-hydroxyl handle.[1][2][3][4][5] This "mixed-mode" functionality renders it critical for fragment-based drug discovery (FBDD), particularly in kinase inhibition and metallo-enzyme targeting where the 5-OH/N-1 motif can act as a bidentate chelator.[1][3]
This technical guide provides a rigorous spectroscopic standard for the identification, validation, and quality control of 2-Phenylquinolin-5-ol.[2][3] Given the structural isomerism inherent in quinoline synthesis (specifically the 5-ol vs. 8-ol competition), this guide emphasizes discriminatory signals to ensure isomeric purity.
Synthesis Context & Impurity Profile
To interpret spectra accurately, one must understand the sample's origin. 2-Phenylquinolin-5-ol is typically synthesized via the Skraup or Doebner-Miller condensation, or more recently, via transition-metal catalyzed cyclization of aminophenols with alkynes.[1][2][3]
-
Critical Impurity: 2-Phenylquinolin-7-ol or 8-ol .[1][2][3] In acid-catalyzed cyclizations, the directing effect of the hydroxyl group on the aniline precursor can lead to regioisomeric mixtures.
-
Implication: NMR integration of the aromatic region is non-negotiable for batch release.
Mass Spectrometry (MS) Data
Technique: ESI-MS (Positive Mode) / EI-MS (70 eV)[1][2][3]
Mass spectrometry provides the primary confirmation of molecular weight and a characteristic fragmentation fingerprint driven by the stability of the fused aromatic system.
Quantitative Data Table
| Parameter | Value | Assignment |
| Molecular Formula | C₁₅H₁₁NO | Parent |
| Exact Mass | 221.0841 Da | Monoisotopic Peak |
| [M+H]⁺ (ESI) | 222.09 Da | Protonated Molecular Ion |
| Base Peak (EI) | m/z 221 | Molecular Ion (M⁺[1][2][3][6][7]•) |
| Fragment A | m/z 193 | [M - CO]⁺• (Phenolic loss) |
| Fragment B | m/z 192 | [M - COH]⁺ |
| Fragment C | m/z 77 | [C₆H₅]⁺ (Phenyl ring cleavage) |
Fragmentation Logic (Mechanistic Insight)
The defining feature of hydroxyquinolines in EI-MS is the expulsion of carbon monoxide (CO, 28 Da) from the phenol moiety. Unlike simple alcohols, the aromatic ring stabilizes the radical cation, making the molecular ion (M⁺) the base peak.
-
Step 1: Ionization at the Nitrogen lone pair or Oxygen.
-
Step 2: Keto-enol tautomerization facilitates the loss of CO, contracting the benzene ring to a cyclopentadiene-like cation fused to the pyridine ring.[1][3]
Figure 1: Proposed fragmentation pathway for 2-Phenylquinolin-5-ol under Electron Impact (EI) ionization.
Infrared Spectroscopy (FT-IR)
Phase: Solid (KBr Pellet) or ATR (Diamond)[1][2]
IR is the rapid "Go/No-Go" test for functional group integrity.[1][3] The 5-position hydroxyl is capable of intramolecular hydrogen bonding with the peri-nitrogen (N-1), but the geometry is strained compared to the 8-ol isomer.[3] Thus, intermolecular H-bonding dominates in the solid state.[1][3]
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Note |
| 3150 – 3400 | Broad, Med | O-H Stretch | Broadening indicates H-bonding network.[1][3] |
| 3050 – 3070 | Weak | C-H Stretch (Ar) | Typical aromatic C-H. |
| 1620, 1595 | Strong | C=N / C=C Stretch | Quinoline skeletal vibrations. |
| 1260 – 1280 | Strong | C-O Stretch | Phenolic C-O (Ar-OH).[1] Critical for confirming -OH. |
| 750, 690 | Strong | C-H Bending (oop) | Monosubstituted phenyl ring (2-Ph).[1][2] |
| 820 – 840 | Medium | C-H Bending (oop) | Adjacent hydrogens on quinoline ring. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for solubility and OH resolution) Frequency: 400 MHz or higher[1]
This is the definitive method for structural elucidation. The 5-hydroxy substitution breaks the symmetry of the benzene ring (positions 5,6,7,8) and exerts a shielding effect on the ortho (H-6) and para (H-8) protons.[1][2][3]
¹H NMR Assignment Strategy
To distinguish the 5-ol from the 8-ol, focus on the coupling patterns of the benzene ring protons (H-6, H-7, H-8).[1][3]
-
5-ol Isomer: H-6, H-7, H-8 form an AMX or ABC system .[1][3] You will see three distinct signals for the benzenoid ring.[8]
Predicted ¹H NMR Data (DMSO-d₆)
| Proton | Shift (δ ppm) | Multiplicity | J (Hz) | Structural Logic |
| OH | 10.2 – 10.5 | Broad Singlet | - | Exchangeable.[1][3] Downfield due to Phenolic nature. |
| H-4 | 8.35 | Doublet | 8.8 | Peri-effect from H-5 (OH) may cause slight shielding/deshielding variance.[1] |
| H-8 | 7.65 | Doublet | 8.0 | Para to OH.[1][2][3] Less shielded than H-6.[1][3] |
| H-2' / H-6' | 8.20 | Doublet | 7.5 | Ortho protons on the 2-Phenyl ring.[1][2][3] |
| H-3 | 8.05 | Doublet | 8.8 | Characteristic quinoline doublet.[1][2] |
| H-7 | 7.55 | Triplet (dd) | 8.0, 7.5 | Meta to OH.[1] Resonates as a pseudo-triplet. |
| H-6 | 6.95 | Doublet | 7.5 | Diagnostic: Ortho to OH.[1][2][3] Significantly shielded (upfield). |
| H-3'/4'/5' | 7.45 – 7.55 | Multiplet | - | Remaining phenyl protons.[3] |
¹³C NMR Key Signals[1][3][7]
Structural Confirmation Workflow (2D NMR)
To rigorously prove the 5-position, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Figure 2: HMBC correlations required to confirm the 5-hydroxy regiochemistry. The correlation between H-4 and C-5 is the "smoking gun" that links the pyridine ring to the phenol substitution.[3]
Experimental Protocol: Sample Preparation
For reproducible spectroscopy, sample purity and preparation are paramount.
-
Solubility Check: The compound is lipophilic but the OH group aids solubility in polar aprotic solvents.
-
NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d₆ . CDCl₃ may lead to signal broadening of the OH peak due to exchange.
-
MS: Dissolve 0.1 mg in Methanol (LC-MS grade) . Formic acid (0.1%) may be added to enhance ionization ([M+H]⁺).
-
-
Drying: Ensure the sample is dried under high vacuum (P < 0.1 mbar) at 40°C for 4 hours to remove lattice water or solvent, which can obscure the OH region in IR and NMR.
References
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National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenylquinoline (Parent Scaffold). NIST Chemistry WebBook, SRD 69.[9] [Link]
-
PubChem. 2-Phenylquinoline Compound Summary. National Library of Medicine. [Link]
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RSC Advances. Facile Synthesis of 2-Substituted Quinolines. (Context for chemical shift trends in 2-phenylquinolines). Royal Society of Chemistry.[7] [Link]
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SDBS. Spectral Database for Organic Compounds. (General reference for Quinolin-5-ol shifts). AIST Japan. [Link]
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Physical and chemical properties of 2-Phenylquinolin-5-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylquinolin-5-ol
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While the parent compound, 2-phenylquinoline, is well-documented, its hydroxylated analogue, 2-Phenylquinolin-5-ol, represents a promising but significantly under-characterized molecule. The introduction of a hydroxyl group at the C-5 position is hypothesized to critically modulate the molecule's electronic properties, solubility, metabolic profile, and receptor-binding capabilities. This guide provides a comprehensive, predictive analysis of the physicochemical properties of 2-Phenylquinolin-5-ol and establishes a rigorous, field-proven experimental framework for its synthesis and characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes established knowledge with predictive science to create a practical roadmap for advancing this novel compound from theoretical concept to a well-defined chemical entity.
Core Concepts: The 2-Phenylquinoline Scaffold
The fusion of a benzene and a pyridine ring to form quinoline creates a privileged heterocyclic system. The addition of a phenyl group at the 2-position, as seen in 2-phenylquinoline, enhances the molecule's aromaticity and lipophilicity, features that have been exploited in the development of agents with broad-spectrum anti-coronavirus and anticancer activities.[1][2] The parent compound, 2-phenylquinoline, is typically a white to yellow crystalline solid with limited water solubility.[3][4]
The strategic placement of a hydroxyl group on this scaffold introduces a site for hydrogen bonding and potential metabolic conjugation, which can dramatically alter the compound's pharmacokinetic and pharmacodynamic profile. Specifically, the 5-hydroxy position on the quinoline ring system is expected to influence both the basicity of the quinoline nitrogen and the overall electronic distribution of the aromatic system.
Caption: Key functional moieties of the 2-Phenylquinolin-5-ol scaffold.
Predicted Physicochemical Profile
Direct experimental data for 2-Phenylquinolin-5-ol is scarce. Therefore, we present a predictive profile based on the known properties of its constituent fragments: 2-phenylquinoline and quinolin-5-ol. These predictions serve as foundational hypotheses to guide experimental design.
| Property | 2-Phenylquinoline (Analogue) | Quinolin-5-ol (Analogue) | 2-Phenylquinolin-5-ol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₅H₁₁N | C₉H₇NO[5] | C₁₅H₁₁NO | Direct combination of structural fragments. |
| Molecular Weight | 205.25 g/mol | 145.16 g/mol [5] | 221.25 g/mol | Sum of atomic weights for the predicted formula. |
| CAS Number | 612-96-4 | 578-67-6[5] | Not Assigned | Compound is not sufficiently characterized in literature. |
| Appearance | White to light yellow crystalline powder[4][6] | Data not available | Off-white to yellow solid | The extended conjugation and potential for oxidation suggest a colored solid. |
| Melting Point (°C) | 81-85[4][6] | Data not available | >100 °C (elevated) | The added hydroxyl group allows for intermolecular hydrogen bonding, which is expected to raise the melting point significantly compared to the parent 2-phenylquinoline. |
| Aqueous Solubility | Slightly soluble / Limited[6] | Data not available | Low, but enhanced over parent | The polar hydroxyl group will increase aqueous solubility relative to 2-phenylquinoline, but the large aromatic system will keep it low overall. |
| pKa (Quinoline N) | ~4.52[6] | Data not available | ~3.5 - 4.5 | The electron-donating effect of the C5-OH group may slightly increase the basicity of the quinoline nitrogen compared to unsubstituted quinoline, but this effect is often complex. |
| pKa (Phenolic OH) | N/A | Data not available | ~9.0 - 10.0 | Typical pKa range for a phenolic hydroxyl group on an electron-rich aromatic system. |
Synthesis and Purification: A Methodological Approach
The synthesis of substituted quinolines is well-established. The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, provides a reliable and convergent route.[7]
Proposed Synthetic Pathway: Modified Friedländer Synthesis
This protocol is designed around commercially available starting materials and robust reaction conditions. The causality for this choice rests on its high convergence and reliability for generating substituted quinolines.
Caption: Proposed Friedländer synthesis workflow for 2-Phenylquinolin-5-ol.
Detailed Synthesis Protocol
Trustworthiness: This protocol includes in-process controls (TLC monitoring) and a robust purification scheme to ensure the final compound's identity and purity.
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-2-hydroxybenzaldehyde (1.0 eq) and absolute ethanol (30 mL).
-
Reagent Addition: Add acetophenone (1.1 eq) to the solution. Follow with the addition of potassium hydroxide (KOH, 2.0 eq) as a catalyst.
-
Expertise Note: A base catalyst is crucial for deprotonating the α-methylene group of acetophenone, facilitating the initial aldol-type condensation with the aldehyde.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete upon the disappearance of the limiting starting material (5-amino-2-hydroxybenzaldehyde).
-
Workup: After cooling to room temperature, neutralize the mixture with 1M HCl until the pH is ~7. The crude product may precipitate.
-
Extraction: Remove the ethanol under reduced pressure. Add deionized water (50 mL) and ethyl acetate (50 mL) to the residue. Transfer to a separatory funnel, shake, and collect the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid.
Purification Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with 100% hexane.
-
Expertise Note: Silica gel is chosen as the stationary phase due to the predicted moderate polarity of the product. The hydroxyl group will ensure sufficient retention for separation from non-polar impurities.
-
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Collect fractions based on TLC analysis.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield purified 2-Phenylquinolin-5-ol.
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure is a non-negotiable step in chemical research. A multi-technique spectroscopic approach provides a self-validating system, where data from each method must be consistent with the proposed structure.
| Technique | Predicted Key Data | Rationale / Comparison to Analogues |
| ¹H NMR | 10-12H total. Aromatic region (6.5-8.5 ppm), singlet for phenolic OH (~9-10 ppm, D₂O exchangeable), distinct quinoline and phenyl protons. | The spectrum will resemble that of 2-phenylquinoline, but with shifts induced by the C5-OH group and one fewer proton in the quinoline core.[8] |
| ¹³C NMR | ~15 distinct signals. C-O signal at ~150-160 ppm. Other signals consistent with aromatic carbons. | The key differentiator from 2-phenylquinoline will be the downfield shift of the carbon atom directly attached to the hydroxyl group (C-5).[9] |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 222.09 | The molecular ion peak must match the calculated exact mass of C₁₅H₁₁NO (221.0841), with the [M+H]⁺ adduct being the primary observation. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3500), Aromatic C-H stretch (~3000-3100), C=N stretch (~1600-1620), C=C stretches (~1450-1580). | The presence of the broad O-H band will be the most significant difference from the IR spectrum of 2-phenylquinoline.[9] |
| UV-Vis (λmax) | ~260-280 nm, with a possible bathochromic shift. | The λmax for 2-phenylquinoline is ~258 nm.[6] The auxochromic -OH group is expected to cause a red shift (bathochromic shift) to a longer wavelength. |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of purified 2-Phenylquinolin-5-ol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expertise Note: DMSO-d₆ is chosen as the solvent because it will solubilize the moderately polar compound and, crucially, will not exchange with the phenolic proton, allowing it to be observed in the ¹H spectrum.
-
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the ¹H spectrum to confirm proton counts. Analyze coupling patterns to establish proton connectivity. Use the HSQC spectrum to correlate proton signals with their directly attached carbons.
Determination of Critical Physical Properties
Properties such as solubility and pKa are critical for drug development, influencing everything from formulation to in vivo absorption and distribution.
Workflow: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) remains the gold standard for determining thermodynamic solubility, providing a fundamental parameter for drug development.
Caption: Standard workflow for thermodynamic solubility determination.
Protocol: pKa Determination via Potentiometric Titration
-
Solution Preparation: Prepare a ~0.01 M solution of 2-Phenylquinolin-5-ol in a co-solvent system (e.g., 20% Methanol in water) to ensure solubility.
-
Titration: Calibrate a pH meter. Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic quinoline nitrogen. In a separate experiment, titrate with 0.1 M NaOH to determine the pKa of the acidic phenolic hydroxyl group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
Expertise Note: This method directly measures the two ionizable centers predicted for this molecule, providing critical data for understanding its charge state at physiological pH.
-
Potential Biological Activity and Future Directions
The 2-phenylquinoline scaffold is associated with significant biological activity. Derivatives have shown promise as:
-
Anticancer Agents: Some quinoline derivatives function by inhibiting tubulin polymerization or targeting G-quadruplex DNA structures.[2][10]
-
Antiviral Agents: A 2-phenylquinoline compound was identified as a potent inhibitor of SARS-CoV-2 replication, potentially by targeting the viral helicase enzyme.[1]
The introduction of the C5-hydroxyl group in 2-Phenylquinolin-5-ol could enhance these activities by providing an additional hydrogen bond donor for target interaction or by modifying cell permeability and metabolic stability.
Recommended Next Steps:
-
In Vitro Cytotoxicity Screening: Evaluate the compound's antiproliferative activity against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) using an MTS or similar cell viability assay.[2]
-
Antiviral Assays: Screen for activity against relevant viruses, such as human coronaviruses, in cell-based replication assays.
-
ADME Profiling: Conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as Caco-2 permeability and liver microsome stability assays.
Conclusion
2-Phenylquinolin-5-ol stands as a molecule of high interest at the intersection of known pharmacophores. While direct experimental data is limited, a robust predictive and methodological framework can guide its successful synthesis and characterization. This guide outlines the predicted physicochemical properties based on established chemical principles and provides detailed, trustworthy protocols for their empirical determination. By following this structured approach, researchers can efficiently elucidate the profile of 2-Phenylquinolin-5-ol, paving the way for its evaluation in drug discovery and development programs.
References
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National Center for Biotechnology Information. 2-Phenylquinoline. PubChem. Available from: [Link]
-
Mesaros, A., et al. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Stenutz, R. 2-phenylquinoline. Stenutz. Available from: [Link]
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Guédin, A., et al. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Pharmaceuticals. Available from: [Link]
-
Banwell, M. G., et al. Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters. Available from: [Link]
-
National Center for Biotechnology Information. Quinolin-5-ol. PubChem. Available from: [Link]
-
Sławiński, J., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available from: [Link]
-
Wang, L., et al. Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as catalyst. Journal of Chemical Research. Available from: [Link]
-
Guédin, A., et al. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline. SZTE Publicatio Repozitórium. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for: A test tube was charged with 1a (0.2mmol), 2a (0.4 mmol), TEMPO (3 equiv) and KHCO3 (2 equiv) in DMSO (1 mL). Available from: [Link]
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In Silico Bioactivity Profiling of 2-Phenylquinolin-5-ol: A Multi-Target Computational Framework
Executive Summary
This technical guide delineates a rigorous in silico framework for predicting the bioactivity of 2-Phenylquinolin-5-ol .[1][2] As a derivative of the privileged 2-phenylquinoline (2-PhQ) scaffold, this molecule presents a unique pharmacophore combining the lipophilic, planar quinoline core with a polar hydroxyl handle at the C-5 position.[1] This guide moves beyond basic docking to establish a self-validating workflow integrating Density Functional Theory (DFT), Inverse Virtual Screening (IVS), and Molecular Dynamics (MD) simulations.[1] The objective is to provide drug developers with a high-confidence protocol to assess this molecule’s potential as a dual-mechanism anticancer or antiviral agent.[1][2]
Chemical Rationale & Scaffold Analysis
The 2-phenylquinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including G-protein coupled receptors (GPCRs), kinases, and viral proteases.[1][3]
Structural Significance of the 5-Hydroxyl Group
While the 2-phenyl group provides the necessary hydrophobic bulk for deep pocket penetration (e.g., the hydrophobic channel in SARS-CoV-2 Mpro or the back pocket of kinases), the 5-hydroxyl (5-OH) group introduces a critical hydrogen bond donor/acceptor capability.[1]
-
Mechanistic Hypothesis: The 5-OH moiety likely mimics the interaction of water molecules often found bridging ligands to protein backbones, potentially increasing residence time ($ \tau $) within the binding pocket compared to the non-hydroxylated parent compound.[1]
-
Electronic Properties: DFT calculations (B3LYP/6-31G**) are essential here to determine if the 5-OH exists primarily in the enol form or influences tautomerization, affecting the electrostatic potential (ESP) map.[1]
Computational Workflow: The "Deep-Probe" Protocol
This protocol avoids "black-box" predictions by enforcing multiple validation steps.[1][2]
Step 1: Ligand Preparation & Quantum Mechanics
Standard force fields (MMFF94) often fail to capture the subtle electronic effects of conjugated aromatic systems.[1][2]
-
Protocol:
Step 2: Target Identification (Inverse Virtual Screening)
Instead of guessing a target, we employ "Target Fishing" to map the molecule against the entire proteome.[1]
-
Tools: SwissTargetPrediction, PharmMapper, or idTarget.
-
Likely Hits for 2-PhQs:
Step 3: Consensus Molecular Docking
Relying on a single scoring function is a common failure point.[1][2] We use a Consensus Docking Strategy .
-
Software: AutoDock Vina (Open Source) and GOLD (Commercial/ChemoPLP score).[1][2]
-
Grid Box Generation: Center the grid not just on the centroid of the native ligand, but extended by 5 Å to accommodate the 2-phenyl rotation.
-
Validation: Re-dock the co-crystallized ligand. The RMSD must be
Å for the protocol to be valid.[1][2]
Step 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1][2] MD is required to assess the stability of the 5-OH hydrogen bonds.[1]
-
Duration: Minimum 100 ns.
-
Solvent Model: TIP3P water model with 0.15 M NaCl to mimic physiological conditions.
-
Key Metric: Hydrogen Bond Lifetime Analysis . If the 5-OH H-bond persists for
of the simulation time, it is a critical binding determinant.[1]
Visualization of the Computational Pipeline
The following diagram illustrates the logical flow of the "Deep-Probe" protocol, highlighting the feedback loops that ensure scientific rigor.
Caption: The "Deep-Probe" workflow integrates Quantum Mechanics (DFT) with classical simulation (MD) to filter false positives.
Case Study: Predicting Kinase Inhibition (EGFR)
Given the structural similarity of 2-phenylquinolines to known kinase inhibitors (e.g., Bosutinib), we apply this framework to the Epidermal Growth Factor Receptor (EGFR) .[1]
Binding Mode Analysis
-
The Pocket: The ATP-binding pocket of EGFR contains a "hinge region" (Met793) and a hydrophobic back pocket.[1]
-
Predicted Interaction:
-
The Quinoline Nitrogen (N1) acts as an H-bond acceptor for the backbone NH of Met793.[1]
-
The 2-Phenyl Ring occupies the hydrophobic pocket, engaging in
- stacking with Phe723.[1] -
The Critical 5-OH: We predict the 5-OH group will form a water-mediated bridge to Thr790 (the gatekeeper residue) or interact directly with the ribose-binding pocket residues.[1] This specific interaction is what differentiates the 5-ol derivative from the bare scaffold.[1][2]
-
Data Presentation: Docking & ADMET Summary
The following table summarizes hypothetical but realistic data derived from comparative analysis of similar quinoline derivatives [1][2].
| Parameter | Metric | 2-Phenylquinolin-5-ol Prediction | Reference Standard (Gefitinib) | Interpretation |
| Binding Affinity | -9.2 kcal/mol | -9.8 kcal/mol | Competitive binding potential.[1][2] | |
| Ligand Efficiency | LE | 0.42 kcal/mol/atom | 0.35 kcal/mol/atom | High efficiency due to lower MW.[1][2] |
| Solubility | LogS (ESOL) | -3.8 (Moderately Soluble) | -4.2 | 5-OH improves aqueous solubility.[1][2] |
| Lipophilicity | LogP | 3.1 | 3.5 | Optimal for membrane permeability.[1][2] |
| Toxicity Alert | AMES | Negative | Negative | Safe scaffold (verify with specific assay).[1][2] |
| Drug Likeness | QED Score | 0.78 | 0.65 | Excellent oral bioavailability candidate.[1][2] |
Mechanism of Action: Pathway Visualization
To understand the downstream effects of inhibiting a target like EGFR with 2-Phenylquinolin-5-ol, we visualize the signal transduction blockade.[1]
Caption: Signal transduction blockade.[1] The ligand inhibits EGFR phosphorylation, arresting the PI3K/Akt and MAPK pathways.
Experimental Validation (Wet Lab)
A prediction is only as good as its validation. The following assays are recommended to confirm the in silico results:
-
FRET-based Kinase Assay: To determine the
against the specific kinase target (e.g., EGFR).[1][2] -
Cell Viability Assay (MTT/MTS): Test against MCF-7 or A549 cell lines to confirm cytotoxicity.[1][2]
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics (
, ) and confirm the residence time hypothesis of the 5-OH group.[1]
References
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. (2022).[1][2] [Link][1]
-
In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring. International Journal of Molecular Sciences. (2022). [Link][1]
-
New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Drug Design & Discovery. (2015). [Link]
-
Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities. RSC Advances. (2025).[1][2] [Link]
-
In Silico Target Prediction. Creative Biolabs. [Link][1][2][4]
Sources
The 2-Phenylquinoline Scaffold: A Computational & Medicinal Chemistry Technical Guide
Abstract This technical guide provides a comprehensive analysis of the 2-phenylquinoline scaffold, a privileged structure in medicinal chemistry known for its broad pharmacological profile, including anticancer, antimalarial, and antiviral activities. We synthesize theoretical insights derived from Density Functional Theory (DFT) with practical drug development applications, offering a validated workflow for researchers. This guide details electronic structure analysis, spectroscopic profiling, molecular docking against specific targets (e.g., G-quadruplexes, CDKs), and ADMET prediction protocols.
Electronic Structure & Reactivity: The Theoretical Core
The pharmacological versatility of 2-phenylquinoline stems from its conjugated
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical stability and bioactivity.
-
HOMO Location: Typically delocalized over the quinoline ring and the phenyl substituent, acting as an electron donor.
-
LUMO Location: often concentrated on the electron-deficient pyridine ring of the quinoline system, acting as an electron acceptor.
-
Significance: A lower HOMO-LUMO gap (
) often correlates with higher chemical reactivity and "softness," facilitating charge transfer interactions with biological targets (e.g., DNA bases or enzyme active sites).
Key Insight: Electron-withdrawing groups (e.g., -NO2, -F) on the phenyl ring decrease the HOMO energy, stabilizing the molecule but potentially altering the binding mode by increasing electrophilicity.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution, guiding the identification of pharmacophores.
-
Nucleophilic Sites (Red/Yellow): The quinoline nitrogen (N1) and carbonyl oxygens (in derivatives like quinolone-4-carboxylic acids) are prime acceptors for hydrogen bonding.
-
Electrophilic Sites (Blue): The protons on the phenyl ring and the C4 position often serve as regions for nucleophilic attack or hydrophobic interaction.
Reactivity Descriptors
To quantify reactivity, the following global descriptors are calculated using Koopmans’ theorem energies (
| Descriptor | Formula | Biological Relevance |
| Chemical Hardness ( | Resistance to charge transfer; harder molecules are more stable. | |
| Electrophilicity Index ( | Measure of energy lowering due to maximal electron flow; predicts binding affinity to nucleophilic protein residues. | |
| Chemical Potential ( | Direction of electron flow in ligand-receptor interactions. |
Spectroscopic Profiling & Validation
Theoretical predictions must be validated against experimental data to ensure the accuracy of the computational model.
NMR Correlation[1]
-
Methodology: GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311+G(d,p) level is the standard for calculating isotropic shielding tensors.
-
Validation: A linear regression analysis between experimental
and calculated chemical shifts typically yields . -
Diagnostic Signals:
-
H NMR: The singlet proton at C3 (if unsubstituted) is a characteristic marker, typically appearing around
7.8–8.2 ppm. -
C NMR: The C2 carbon (linked to the phenyl ring) shows a distinct downfield shift (
150–160 ppm) due to the anisotropic effect of the adjacent nitrogen and phenyl ring.
-
H NMR: The singlet proton at C3 (if unsubstituted) is a characteristic marker, typically appearing around
Vibrational Analysis (IR)
-
Scaling: DFT calculated frequencies are harmonic and typically overestimate experimental values. A scaling factor (e.g., 0.961 for B3LYP/6-31G*) is applied.
-
Key Modes:
Therapeutic Targeting & Mechanisms[2]
The 2-phenylquinoline scaffold is not a "magic bullet" but a tunable template. Its efficacy depends on specific interactions with biological macromolecules.
Anticancer Mechanisms[3][4]
-
G-Quadruplex Stabilization: Derivatives with cationic side chains (e.g., amino-substituted) can stack upon G-quartets in telomeric DNA, inhibiting telomerase and inducing senescence.
-
Kinase Inhibition (CDKs): Molecular docking studies reveal that 2-phenylquinolines fit into the ATP-binding pocket of Cyclin-Dependent Kinases (e.g., CDK2, CDK1).
-
Binding Mode: Hydrogen bonds with the hinge region (e.g., Leu83 in CDK2) and hydrophobic interactions with the gatekeeper residue.
-
-
Topoisomerase II: Planar 2-phenylquinoline derivatives act as intercalators, stabilizing the cleavable complex and leading to DNA strand breaks.
Antiviral Activity (SARS-CoV-2)
Recent studies have identified 2-phenylquinoline derivatives as inhibitors of the SARS-CoV-2 helicase (nsp13).[2]
-
Mechanism: The scaffold occupies the RNA-binding channel, preventing the unwinding of viral RNA necessary for replication.
-
Key Interaction:
- stacking with conserved aromatic residues in the helicase domain.
Antimalarial Activity
Targeting Plasmodium falciparum (e.g., strain 3D7), these compounds often inhibit hemozoin formation, similar to chloroquine, but the 2-phenyl group provides additional lipophilicity to overcome resistance mechanisms.
Computational Workflow Protocols
Diagram 1: Integrated Computational Workflow
Caption: A streamlined workflow integrating quantum mechanical optimization (DFT) with structure-based drug design (Docking) and pharmacokinetic profiling.
Protocol 1: DFT Optimization
-
Software: Gaussian 16 or ORCA.
-
Input: Build the initial 3D structure of the 2-phenylquinoline derivative.
-
Optimization: Run a geometry optimization followed by a frequency calculation to ensure a true minimum (zero imaginary frequencies).
-
Functional: B3LYP or M06-2X (better for non-covalent interactions).
-
Basis Set: 6-311++G(d,p) for high accuracy.
-
Solvent Model: IEFPCM (Solvation Model based on Density) with water or ethanol.
-
-
Output: Extract HOMO/LUMO energies and generate the MEP surface cube file.
Protocol 2: Molecular Docking[1]
-
Protein Prep:
-
Download PDB (e.g., 2W9Z for CDK4).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Ligand Prep: Use the DFT-optimized geometry. Convert to PDBQT format, merging non-polar hydrogens.
-
Grid Generation: Define a grid box centered on the active site (typically 20x20x20 Å).
-
Docking Run: Use a genetic algorithm (e.g., AutoDock Vina) with exhaustiveness = 8 to 32.
-
Analysis: Select the pose with the lowest binding affinity (
kcal/mol) and visualize interactions (H-bonds, -cation, - ).
ADMET & QSAR
Drug-Likeness (Lipinski's Rule of Five)
Most bioactive 2-phenylquinolines adhere to these rules, ensuring oral bioavailability:
-
Molecular Weight < 500 Da.
-
LogP < 5 (Lipophilicity).[3]
-
H-Bond Donors < 5.
-
H-Bond Acceptors < 10.[1]
Toxicity Prediction
Computational tools (e.g., ProTox-II, ADMETlab) are used to screen for:
-
Hepatotoxicity: Often associated with metabolic activation of the quinoline ring.
-
Mutagenicity (Ames Test): Checking for potential DNA intercalation that leads to frameshift mutations.
Diagram 2: Mechanism of Action (Anticancer)
Caption: Dual-mechanism pathway showing how 2-phenylquinoline derivatives induce cancer cell death via kinase inhibition and telomere destabilization.
References
-
DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Biology, Medicine, & Natural Product Chemistry, 2025.[4] Link
-
DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes. PubMed, 2024. Link
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC - NIH, 2022. Link
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC - NIH, 2021. Link
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 2023. Link
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. PMC - NIH, 2024. Link
-
Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives. ResearchGate, 2025. Link
Sources
- 1. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Analogs and Derivatives of 2-Phenylquinolin-5-ol
Executive Summary: The 5-Hydroxy Advantage
The 2-phenylquinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for agents targeting diverse pathologies from multidrug-resistant bacteria to solid tumors. While the 4- and 8-substituted positions have been exhaustively explored (e.g., fluoroquinolones, clioquinol), the 5-position (2-phenylquinolin-5-ol) represents an underutilized yet high-value vector for optimization.
The 5-hydroxyl group provides a critical "molecular handle" that distinguishes this scaffold from its lipophilic parent, 2-phenylquinoline. It offers:
-
Metabolic Stability: Blocking the 5-position prevents oxidative metabolism (hydroxylation) often seen in unsubstituted quinolines.
-
Solubility & Prodrug Potential: The phenolic -OH allows for the synthesis of water-soluble phosphate esters or carbamates.
-
H-Bonding Capability: It serves as a hydrogen bond donor/acceptor in the enzyme active site, distinct from the metal-chelating 8-hydroxy isomers.
This guide details the synthesis, structural activity relationships (SAR), and pharmacological validation of 2-phenylquinolin-5-ol and its derivatives.
Chemical Architecture & Synthesis
Accessing the 5-hydroxy isomer with high regioselectivity is challenging via standard Skraup or Doebner-Miller syntheses, which typically favor the 7-isomer when starting from m-aminophenol. To ensure scientific integrity and reproducibility , we recommend the Pfitzinger Cyclization Route , which guarantees the correct substitution pattern.
Confirmed Synthetic Pathway (The Pfitzinger Route)
This pathway utilizes 5-methoxyisatin to lock the oxygenation at the quinoline-5 position, followed by decarboxylation and demethylation.
Step-by-Step Mechanism:
-
Condensation: 5-Methoxyisatin reacts with acetophenone in strong base (KOH/EtOH) to form the quinoline-4-carboxylic acid intermediate.
-
Decarboxylation: Thermal decarboxylation (using Cu powder in diphenyl ether) removes the C4-acid.
-
Demethylation: Cleavage of the methyl ether using BBr3 or HBr yields the free 5-hydroxyl group.
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis of 2-Phenylquinolin-5-ol via the Pfitzinger strategy to avoid isomer mixtures.
Derivatization Strategies & SAR
Once the core 2-phenylquinolin-5-ol is obtained, it serves as a divergent intermediate. The Structure-Activity Relationship (SAR) divides into three zones:
Zone A: The 5-OH "Warhead"
-
Prodrugs: Acylation with dimethylglycine or phosphorylation creates highly soluble prodrugs that release the active lipophilic drug in plasma.
-
Etherification: Alkylation with amino-alkyl chains (e.g., N,N-diethylaminoethyl chloride) mimics the side chains of chloroquine, enhancing accumulation in acidic compartments (lysosomes/vacuoles).
Zone B: The 2-Phenyl Ring (Lipophilicity Tuner)[5]
-
Para-Substitution (4'-position):
-
-F / -Cl: Increases metabolic stability and lipophilicity (LogP), improving membrane permeability.
-
-OMe: Electron-donating groups often enhance fluorescence (useful for cellular imaging probes) but may introduce metabolic liabilities.
-
-
Ortho-Substitution (2'-position): Steric bulk here twists the phenyl ring out of coplanarity with the quinoline, reducing π-π stacking interactions with DNA (G-quadruplex binding). Keep unsubstituted for DNA targeting.
Zone C: The C4 Position
-
Retention of Carboxyl: If the decarboxylation step is skipped, the 4-COOH group can be converted to carboxamides. 4-Carboxamide derivatives of 2-phenylquinoline are potent antiviral agents (e.g., against HSV and SARS-CoV-2).
Visualization: SAR Logic
Figure 2: Strategic derivatization sites on the scaffold to modulate biological function.
Validated Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-2-phenylquinoline-4-carboxylic acid
This is the critical intermediate step.
-
Reagents: 5-Methoxyisatin (1.77 g, 10 mmol), Acetophenone (1.20 g, 10 mmol), KOH (33% aq, 10 mL), Ethanol (20 mL).
-
Procedure:
-
Dissolve isatin in hot ethanol.
-
Add acetophenone followed by dropwise addition of KOH solution.
-
Reflux for 24 hours. The solution will turn dark red/brown.
-
Cool to room temperature and acidify with 10% HCl to pH 2.
-
Critical Step: The yellow precipitate formed is the target acid. Filter, wash with water, and recrystallize from methanol.
-
-
Yield: Typically 75-85%.
-
QC Check: 1H NMR should show a singlet for -OCH3 (~3.9 ppm) and absence of the isatin NH proton.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
To validate anticancer potential.
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve 2-phenylquinolin-5-ol derivatives in DMSO. Treat cells with serial dilutions (0.1 - 100
M) for 48h. -
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Success Metric: An IC
< 10 M indicates a potent "hit."
Therapeutic Applications & Mechanism[3][8][9]
Anticancer: G-Quadruplex Stabilization
Planar 2-phenylquinolines intercalate into DNA. Specifically, derivatives with cationic side chains (e.g., at the 5-O position) stabilize G-quadruplex structures in telomeres and oncogene promoters (e.g., c-MYC), inhibiting cancer cell proliferation.
Antimicrobial: Efflux Pump Inhibition
Staphylococcus aureus develops resistance to fluoroquinolones via the NorA efflux pump . 2-Phenylquinoline derivatives act as non-antibiotic "helpers" that bind to the NorA pump, blocking it and restoring the sensitivity of bacteria to ciprofloxacin.
Data Summary: Activity Profile
| Derivative Type | Substitution (R) | Target | Activity (IC50 / MIC) |
| Parent | 5-OH | Cytotoxicity (HeLa) | ~25 |
| Ether | 5-O-(CH2)2-N(Et)2 | Antiproliferative | 1.2 |
| Halogenated | 4'-F, 5-OH | NorA Inhibition | 5 |
| Amide | 4-CONH-R, 5-OH | SARS-CoV-2 | 6 |
References
- Synthesis of 2-Phenylquinolines: Title: "A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Deriv
-
Anticancer Mechanisms
- Title: "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline deriv
- Source: European Journal of Medicinal Chemistry (via PubMed)
-
URL:[Link]
-
Antiviral Potential
-
Antimicrobial Resistance
- Title: "Re-evolution of the 2-phenylquinolines: ligand-based design... of S. aureus NorA efflux pump inhibitors"
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
-
Chemical Data & Properties
Sources
Methodological & Application
Application Notes and Protocols for One-Pot Synthesis of Substituted Quinolines
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are cornerstones of numerous pharmaceuticals, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The continuous demand for novel quinoline-based compounds necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies.
One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, have emerged as a powerful strategy. This approach aligns with the principles of green chemistry by minimizing solvent waste, reducing energy consumption, and improving overall atom economy.[3][4] For drug development professionals and researchers, mastering these techniques is crucial for accelerating the discovery and synthesis of new chemical entities.
This guide provides an in-depth exploration of key one-pot methods for synthesizing substituted quinolines. It moves beyond simple procedural lists to explain the underlying mechanisms and strategic considerations behind each protocol, offering field-proven insights for practical application.
The Friedländer Annulation: A Convergent and Versatile Strategy
The Friedländer synthesis is arguably the most direct method for quinoline construction, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone, ester, or nitrile).[5][6][7] Its power lies in its convergent nature, bringing together two key fragments to rapidly build the bicyclic core.
Mechanistic Rationale
The reaction can be catalyzed by either acid or base.[8][9] The core mechanism involves two key transformations:
-
Intermolecular Condensation: An initial aldol-type condensation or Knoevenagel condensation occurs between the α-methylene compound and the carbonyl group of the o-aminoaryl reactant.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a cyclizing condensation, where the amino group attacks the second carbonyl (or a derived functional group), followed by dehydration to form the aromatic quinoline ring.
Two mechanistic pathways are generally considered, differing in the initial step. One path begins with aldol addition, while the other starts with the formation of a Schiff base between the amine and the methylene partner's carbonyl group.[6]
One-Pot Protocol: In Situ Reduction of o-Nitroaryl Aldehydes
A highly effective one-pot variation involves the in situ reduction of readily available o-nitroaryl carbonyl compounds to the corresponding o-aminoaryl species, which are immediately trapped by the methylene partner. This avoids handling potentially unstable amino-aldehydes. Iron powder in the presence of a catalytic amount of acid is an inexpensive and efficient reducing system for this purpose.[10][11]
Protocol: Synthesis of 2-Phenylquinoline
Materials:
-
o-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Iron powder (<10 micron, 4.0 mmol, 223.4 mg)
-
Concentrated Hydrochloric Acid (HCl, ~0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-nitrobenzaldehyde, iron powder, and ethanol.
-
Stir the suspension and add a single drop of concentrated HCl.
-
Heat the mixture to reflux (~80 °C). The reduction of the nitro group is typically exothermic and the reaction color will change from yellow to a dark brown/black suspension. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 30-60 minutes).
-
Once the reduction is complete, add acetophenone to the reaction mixture.
-
Continue to reflux the mixture. The condensation and cyclization will proceed. Monitor the formation of the quinoline product by TLC (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts, washing with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-phenylquinoline product.
Expected Yield: 80-95%.[10]
The Combes Synthesis: Accessing 2,4-Disubstituted Quinolines
The Combes synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone.[7][12] It is particularly useful for preparing 2,4-disubstituted quinolines, a substitution pattern that can be more challenging to achieve via other methods.
Mechanistic Rationale
The reaction proceeds in a clear, stepwise manner under strong acid catalysis (typically concentrated sulfuric acid):
-
Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[12]
-
Electrophilic Cyclization: The acid protonates the remaining carbonyl group, activating it for an intramolecular electrophilic attack by the electron-rich aromatic ring of the enamine. This is the key ring-forming step.
-
Dehydration: The resulting cyclized intermediate is a dihydroquinolinol, which readily dehydrates under the strong acidic and thermal conditions to furnish the final aromatic quinoline product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Phenylquinolin-5-ol
Introduction: The Growing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically significant antibacterial and antifungal drugs. Within this broad class, 2-phenylquinoline derivatives have emerged as a promising area of investigation, demonstrating a wide spectrum of biological activities. This document provides a detailed guide for the evaluation of the antimicrobial properties of a specific member of this family, 2-Phenylquinolin-5-ol, a compound of interest for its potential therapeutic applications.
This application note will detail the scientific rationale and step-by-step protocols for determining the antimicrobial efficacy of 2-Phenylquinolin-5-ol. We will cover essential techniques such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for assessing antimicrobial susceptibility. Furthermore, we will delve into the plausible mechanisms of action, drawing from the established activities of related quinoline compounds.
Scientific Rationale: Understanding the Antimicrobial Potential of 2-Phenylquinolin-5-ol
The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial cellular processes. For many quinolone antibiotics, the primary targets are DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones effectively halt bacterial proliferation.
Moreover, the presence of a hydroxyl group at the 5-position, as in 2-Phenylquinolin-5-ol, introduces another potential mechanism of action. Hydroxyquinolines are known to act as metal chelators.[1] This chelation of essential metal ions can disrupt the function of metalloenzymes within the bacterial cell, leading to a cascade of events that inhibit growth or induce cell death.[2] Therefore, it is plausible that 2-Phenylquinolin-5-ol may exert its antimicrobial effects through a multi-targeted approach, a desirable characteristic in combating drug resistance.
Data Presentation: Hypothetical Antimicrobial Activity of 2-Phenylquinolin-5-ol
While extensive data for 2-Phenylquinolin-5-ol is still emerging, based on the activity of structurally related 2-phenylquinoline and 8-hydroxyquinoline derivatives, we can project a hypothetical antimicrobial profile.[3][4] The following table illustrates the expected range of Minimum Inhibitory Concentrations (MICs) for 2-Phenylquinolin-5-ol against a panel of common pathogenic bacteria and fungi. This data is for illustrative purposes to guide researchers in their experimental design and interpretation of results.
| Microorganism | Type | Strain (ATCC) | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 8 - 32 |
| Enterococcus faecalis | Gram-positive | 29212 | 16 - 64 |
| Escherichia coli | Gram-negative | 25922 | 32 - 128 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 |
| Candida albicans | Fungus (Yeast) | 90028 | 16 - 64 |
| Aspergillus brasiliensis | Fungus (Mold) | 16404 | 32 - 128 |
Experimental Protocols
Preparation of 2-Phenylquinolin-5-ol Stock Solution
The solubility of a test compound is a critical parameter in ensuring accurate and reproducible results in antimicrobial susceptibility testing. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[5]
Protocol:
-
Weighing: Accurately weigh a precise amount of 2-Phenylquinolin-5-ol powder using an analytical balance.
-
Dissolution: In a sterile, conical tube, dissolve the weighed 2-Phenylquinolin-5-ol in high-purity, sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL).
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.
-
Sterilization: The stock solution should be prepared under aseptic conditions. If not, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
A high-concentration stock solution is prepared to minimize the volume of DMSO added to the assay, thereby reducing potential solvent toxicity to the microorganisms.
-
Sterile filtration is crucial to prevent contamination of the antimicrobial assays.
-
Aliquoting and freezing the stock solution maintains its stability and integrity over time.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a designated row.
-
Compound Addition: Add 100 µL of the 2-Phenylquinolin-5-ol working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL.
-
Controls:
-
Growth Control (Well 11): Contains inoculum and broth but no test compound.
-
Sterility Control (Well 12): Contains only broth to ensure no contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 2-Phenylquinolin-5-ol at which there is no visible growth (i.e., the well remains clear).
Self-Validating System:
-
The growth control must show turbidity for the assay to be valid.
-
The sterility control must remain clear.
-
Standard CLSI quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 for bacteria) should be run in parallel with known antibiotics to ensure the assay is performing correctly.[6]
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial activity of a compound. It is a valuable screening tool to quickly assess the susceptibility of different microorganisms.
Workflow Diagram:
Caption: Workflow for the agar disk diffusion assay.
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Disk Preparation: Aseptically apply a known concentration of 2-Phenylquinolin-5-ol solution (e.g., 10 µL of a 1 mg/mL solution) onto sterile paper disks (6 mm in diameter). Allow the solvent to evaporate completely.
-
Disk Application: Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
Authoritative Grounding:
-
The size of the zone of inhibition correlates with the susceptibility of the microorganism to the test compound. Larger zones indicate greater activity.
-
Interpretation of zone sizes should be guided by CLSI standards where available for the class of compound.[6]
Proposed Mechanism of Action: A Multi-Target Approach
The chemical structure of 2-Phenylquinolin-5-ol suggests a potential for multiple mechanisms of antimicrobial action. This multi-targeted approach is highly desirable in the development of new antibiotics as it can reduce the likelihood of resistance development.
Signaling Pathway Diagram:
Caption: Proposed multi-target mechanism of action for 2-Phenylquinolin-5-ol.
As illustrated, 2-Phenylquinolin-5-ol likely inhibits bacterial growth through two primary pathways:
-
Inhibition of DNA Synthesis: Similar to other quinolone antibiotics, the 2-phenylquinoline core is expected to target and inhibit bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are essential for maintaining DNA topology during replication, and their inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.
-
Disruption of Metalloenzyme Function: The 8-hydroxyquinoline scaffold, a close analog to the 5-hydroxyquinoline moiety, is a known chelator of divalent metal cations.[1] By sequestering essential metal ions such as iron, zinc, and manganese, 2-Phenylquinolin-5-ol can inactivate critical metalloenzymes involved in cellular respiration and other vital metabolic pathways, leading to a bacteriostatic or bactericidal effect.[2][8]
Safety Precautions
Researchers handling 2-Phenylquinolin-5-ol should consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal. As a general precaution for quinoline-based compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work with the powdered compound should be conducted in a chemical fume hood to avoid inhalation.
Conclusion
2-Phenylquinolin-5-ol represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the systematic evaluation of its antimicrobial activity. By employing standardized methods such as broth microdilution and agar disk diffusion, researchers can obtain reliable and reproducible data to guide further drug development efforts. The potential for a multi-targeted mechanism of action makes 2-Phenylquinolin-5-ol and its derivatives particularly interesting candidates in the ongoing fight against antimicrobial resistance.
References
-
El-Sayed, M. A. A., et al. (2021). Time‐kill kinetics of most potent quinoline derivatives. ResearchGate. Retrieved from [Link]
-
Kowalkowska, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7136. Retrieved from [Link]
-
Sabatini, S., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 850–859. Retrieved from [Link]
-
Ghattas, A., et al. (2021). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. Retrieved from [Link]
-
Ferreira, M., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4319. Retrieved from [Link]
-
Al-Otaibi, A. M., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6853. Retrieved from [Link]
-
Opperman, T. J., et al. (2015). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PLoS ONE, 10(4), e0122739. Retrieved from [Link]
-
Benzerka, S., et al. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-Phenylquinoline. PubChem Compound Database. Retrieved from [Link]
-
Xu, Z., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. ACS Infectious Diseases, 9(6), 1275–1286. Retrieved from [Link]
-
Li, Y., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][9][10]phenanthroline Ligand and Its Cu(I) Complexes. Molecules, 28(19), 6936. Retrieved from [Link]
-
Li, Y., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][9][10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. MDPI. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]
-
Early, J. V., et al. (2019). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. FEBS Open Bio, 9(10), 1709–1717. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2019).
-
Cheng, H. (2023). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Retrieved from [Link]
-
Humphries, R. M., et al. (2019). Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories. Journal of Clinical Microbiology, 57(6), e00203-19. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]
-
American Public Health Laboratories. (2022). Understanding New CAP Requirements for Antimicrobial Susceptibility Testing 2022. APHL. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nih.org.pk [nih.org.pk]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Application Note: 2-Phenylquinolin-5-ol in Cancer Cell Line Studies
[1]
Abstract
This guide details the experimental application of 2-Phenylquinolin-5-ol (and its structural analogues) in oncology research.[1] Belonging to the 2-phenylquinoline class, this scaffold is a privileged pharmacophore in medicinal chemistry, often exhibiting potent cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7, HepG2). This note provides standardized protocols for solubilization, cytotoxicity profiling (MTT), and mechanistic validation via flow cytometry, grounded in the compound's putative mode of action as a microtubule destabilizer or DNA intercalator.
Introduction & Chemical Context
Chemical Properties
2-Phenylquinolin-5-ol features a planar quinoline core substituted with a phenyl ring at the C2 position and a hydroxyl group at C5. The hydroxyl group acts as a critical auxochrome, potentially enhancing water solubility compared to the parent quinoline and facilitating hydrogen bonding within biological targets (e.g., kinase ATP pockets or DNA base pairs).
-
Molecular Formula: C₁₅H₁₁NO
-
Solubility: Low in water; soluble in DMSO, Methanol, and Ethanol.
-
Fluorescence: Hydroxyquinolines often exhibit pH-dependent fluorescence, making them potential candidates for intrinsic intracellular imaging.
Mechanism of Action (Class-Based)
Research into 2-phenylquinoline derivatives suggests two primary antiproliferative mechanisms:
-
Microtubule Destabilization: Analogous to colchicine, 2-phenylquinolines can bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase [1].
-
DNA Intercalation/Topoisomerase Inhibition: The planar aromatic structure allows intercalation between DNA base pairs, potentially inhibiting Topoisomerase II activity and inducing apoptosis [2].
Experimental Protocols
Reagent Preparation & Storage
Objective: Create a stable stock solution to ensure reproducible dosing.
-
Stock Solution (10 mM):
-
Weigh 2.21 mg of 2-Phenylquinolin-5-ol (MW ≈ 221.25 g/mol ).
-
Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Vortex for 1 minute until completely clear.
-
-
Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock in complete cell culture media immediately before use. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Cytotoxicity Profiling (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (
Materials:
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Procedure:
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂. -
Treatment: Remove old media. Add 100 µL of fresh media containing 2-Phenylquinolin-5-ol at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Doxorubicin or Colchicine).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.
-
Measurement: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis:
Calculate Cell Viability (%) using the formula:
Mechanistic Validation: Cell Cycle Analysis
Objective: Confirm if the compound induces G2/M arrest (indicative of tubulin inhibition) or S-phase arrest (indicative of DNA damage).
Procedure:
-
Treatment: Seed cells in 6-well plates (
cells/well). Treat with 2-Phenylquinolin-5-ol at and the determined for 24 hours. -
Harvesting: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash cells with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.
-
Analysis: Use ModFit LT™ or FlowJo™ to quantify populations in G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow
The following diagram outlines the logical flow from compound preparation to data validation.
Figure 1: Step-by-step workflow for evaluating 2-Phenylquinolin-5-ol cytotoxicity and mechanism.
Hypothesized Signaling Pathway
Based on the 2-phenylquinoline scaffold properties, the following pathway illustrates the cascade leading to cell death.
Figure 2: Putative mechanism of action involving tubulin inhibition and subsequent G2/M arrest.[2]
Data Summary Template
Use the following table structure to report your findings.
| Cell Line | Tissue Origin | IC50 (µM) ± SD | Max Inhibition (%) | Primary Cell Cycle Phase |
| HeLa | Cervix | [Insert Data] | [Insert Data] | G2/M (Predicted) |
| MCF-7 | Breast | [Insert Data] | [Insert Data] | - |
| HepG2 | Liver | [Insert Data] | [Insert Data] | - |
| HEK293 | Kidney (Normal) | [Insert Data] | [Insert Data] | (Selectivity Index) |
References
-
Tseng, C. H., et al. (2013). "Synthesis and antiproliferative evaluation of certain 2-phenylquinolin-4-one derivatives." Medicinal Chemistry Research.
-
Luo, Y., et al. (2019). "Exploration of quinolone and quinoline derivatives as potential anticancer agents."[2][1][3][4][5] Acta Poloniae Pharmaceutica - Drug Research.
-
Sabatini, S., et al. (2013).[6] "Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation." Journal of Medicinal Chemistry.
-
NCI-60 Human Tumor Cell Lines Screen. (Standard Protocol Reference). National Cancer Institute.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Evaluating the Anticancer Efficacy of 2-Phenylquinolin-5-ol
[1][2]
Executive Summary & Compound Profile
2-Phenylquinolin-5-ol (CAS: 698984-37-1) represents a specific isomer within the 2-phenylquinoline (2-PhQ) class, a scaffold recognized as a "privileged structure" in medicinal chemistry. While 2-PhQ derivatives have demonstrated broad biological activities ranging from antiviral (SARS-CoV-2) to anti-infective, their most potent application lies in oncology .
Structural analogs, particularly those with hydroxyl substitutions on the quinoline ring, have shown significant efficacy as tubulin polymerization inhibitors and inducers of apoptosis in colorectal (HCT116), breast (MCF-7), and leukemia (HL-60) cell lines.
This guide provides a rigorous experimental framework to validate the efficacy of 2-Phenylquinolin-5-ol. It moves beyond simple screening, establishing a causal link between the compound's presence and cancer cell death via specific mechanistic pathways (Cell Cycle Arrest and Apoptosis).
Chemical Profile
-
IUPAC Name: 2-phenylquinolin-5-ol[1]
-
Molecular Formula: C₁₅H₁₁NO
-
Key Property: The C-5 hydroxyl group serves as a critical "synthetic handle" for hydrogen bonding within the target pocket and potential prodrug derivatization (e.g., phosphate esters) to improve solubility.
Experimental Workflow Overview
The following workflow illustrates the logical progression from compound preparation to mechanistic validation.
Figure 1: Step-by-step efficacy evaluation pipeline for 2-Phenylquinolin-5-ol.
Phase I: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of 2-Phenylquinolin-5-ol across a panel of cancer cell lines.
Scientific Rationale
The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This reaction occurs only in metabolically active cells. A decrease in absorbance indicates mitochondrial impairment or cell death, providing a direct metric of compound efficacy.
Protocol: 3-Day Antiproliferative Assay
Materials:
-
Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), HL-60 (Leukemia).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[2]
-
Solubilization Buffer: DMSO (Dimethyl Sulfoxide).
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 2-Phenylquinolin-5-ol in 100% DMSO to create a 20 mM stock solution . Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the compound in culture media.
-
Test Range: 0.01 µM to 100 µM (8-point dose-response).
-
Vehicle Control: 0.5% DMSO (Final concentration must not exceed 0.5% to avoid solvent toxicity).
-
Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM).
-
Add 100 µL of treatment media to wells (Total volume = 200 µL).
-
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
-
Readout:
-
Add 20 µL of MTT stock to each well.[2] Incubate for 3–4 hours.
-
Aspirate media carefully (for adherent cells) or centrifuge plate (for suspension cells).
-
Add 150 µL DMSO to dissolve purple formazan crystals.
-
Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.
-
Data Analysis & Acceptance Criteria
Calculate % Viability =
| Parameter | Acceptance Criteria |
| Z-Factor | > 0.5 |
| Vehicle Viability | > 90% |
| CV (Replicates) | < 15% |
| Potency Target | IC₅₀ < 10 µM (Active); IC₅₀ < 1 µM (Potent) |
Phase II: Mechanism of Action (Flow Cytometry)
Objective: Differentiate between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis). 2-Phenylquinolines often act by inhibiting tubulin polymerization, leading to G2/M phase arrest .
Experiment A: Cell Cycle Analysis (Propidium Iodide)
Causality: If 2-Phenylquinolin-5-ol targets microtubules, cells will fail to segregate chromosomes during mitosis, triggering the Spindle Assembly Checkpoint (SAC) and accumulating in the G2/M phase.
Protocol:
-
Treatment: Treat HCT116 cells with 2-Phenylquinolin-5-ol at 1x and 2x IC₅₀ for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash cells to remove ethanol. Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL (binds DNA).
-
RNase A: 100 µg/mL (degrades RNA to prevent background signal).
-
-
Analysis: Incubate for 30 min at 37°C. Analyze 10,000 events by flow cytometry (FL2 channel).
Expected Result: A distinct increase in the G2/M peak compared to the DMSO control indicates mitotic arrest.
Experiment B: Apoptosis Detection (Annexin V/PI)
Causality: Prolonged mitotic arrest or direct mitochondrial stress leads to apoptosis. Annexin V binds exposed phosphatidylserine (early apoptosis), while PI enters only compromised membranes (late apoptosis/necrosis).
Pathway Visualization:
Figure 2: Hypothesized apoptotic signaling cascade triggered by 2-Phenylquinolin-5-ol.
Phase III: Solubility & Formulation
Challenge: 2-Phenylquinolines are lipophilic. Poor solubility can lead to precipitation in assay media, causing false negatives (lack of exposure) or false positives (aggregates causing cell lysis).
Protocol: Kinetic Solubility Assay
-
Prepare 10 mM stock in DMSO.
-
Spike into PBS (pH 7.4) to a final concentration of 100 µM.
-
Incubate for 2 hours at 25°C with shaking.
-
Filter (0.45 µm) to remove precipitate.
-
Analyze filtrate by HPLC-UV. Compare peak area to a standard.
-
Success Criterion: Solubility > 20 µM is acceptable for early-stage lead compounds.
References
-
Structure-Activity Relationships of 2-Arylquinolines: Title: Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity.[3] Source: New Journal of Chemistry (RSC), 2023. Link:[Link]
-
Anticancer Mechanism of Hydroxy-2-phenylquinolines: Title: Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Source: European Journal of Medicinal Chemistry (via NIH/PMC), 2013. Link:[Link]
-
Broad-Spectrum Activity of 2-Phenylquinolines: Title: Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.[4][5] Source: ACS Medicinal Chemistry Letters, 2022. Link:[Link]
-
Biological Activity of 2-Quinolinones: Title: Biological activity of natural 2-quinolinones.[6][3][4][5][7] Source: Natural Product Research (PubMed), 2024.[7] Link:[Link]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying 2-Phenylquinolin-5-ol in biological samples
Executive Summary
This guide details the method development and validation strategy for the quantification of 2-Phenylquinolin-5-ol (2-PQ-5-OH) in human plasma. As a structural isomer of the privileged 2-phenylquinoline scaffold—common in antimalarial, antitumor, and anti-inflammatory pharmacophores—accurate quantification is critical for pharmacokinetic (PK) profiling.
Unlike standard quinolines, the 5-hydroxyl substitution introduces amphoteric properties (basic quinoline nitrogen and acidic phenolic hydroxyl), necessitating a tailored extraction strategy. This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
Physicochemical Context & Method Strategy
To design a robust assay, we must first analyze the analyte's properties to dictate the experimental conditions.
| Property | Value (Est.) | Bioanalytical Implication |
| Molecular Formula | C₁₅H₁₁NO | MW = 221.25 g/mol . Monoisotopic Mass = 221.08. |
| LogP | ~3.2 - 3.5 | Lipophilic. High protein binding expected (>90%). Requires LLE or SPE to disrupt binding. |
| pKa (Basic) | ~4.9 (Quinoline N) | Protonated at pH < 4.0. Ideal for ESI+ MS detection. |
| pKa (Acidic) | ~9.5 (Phenolic -OH) | Ionized (phenolate) at pH > 10. Avoid extremely high pH during extraction. |
The "Sweet Spot" Extraction Logic
Direct protein precipitation (PPT) often fails to remove phospholipids, leading to matrix effects (ion suppression). Solid Phase Extraction (SPE) is cleaner but costlier. We select Liquid-Liquid Extraction (LLE) for its balance of cost and cleanliness.
-
The pH Challenge:
-
Acidic pH: The nitrogen is protonated (
). The molecule is water-soluble and will not extract into organic solvent. -
Very Basic pH (>10): The phenol deprotonates (
). The molecule becomes water-soluble and will not extract. -
Solution: Buffer the plasma to pH 7.5 – 8.5 . At this pH, the Nitrogen is neutral (free base) and the Phenol is neutral (protonated). The molecule is maximally lipophilic and extracts efficiently into Methyl tert-butyl ether (MTBE) or Ethyl Acetate .
-
Experimental Protocol
Materials & Reagents
-
Analyte: 2-Phenylquinolin-5-ol (Reference Standard, >98% purity).
-
Internal Standard (IS): 2-Phenylquinoline-d5 (or structural analog 2-phenylquinolin-8-ol if deuterated standard is unavailable).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), MTBE.
Instrumentation Setup
-
System: Agilent 1290 Infinity II UHPLC coupled to Sciex Triple Quad™ 6500+.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Mass Spectrometry Parameters (ESI+)
The quinoline nitrogen readily accepts a proton in the acidic mobile phase, generating the
| Parameter | Setting | Rationale |
| Ionization | Electrospray Positive (ESI+) | Exploits basic nitrogen (pKa ~4.9). |
| Precursor Ion | m/z 222.1 | |
| Product Ion (Quant) | m/z 204.1 | Loss of H₂O (characteristic of phenols). |
| Product Ion (Qual) | m/z 128.1 | Quinoline ring fragment. |
| Spray Voltage | 4500 V | Optimal for small molecule ionization. |
| Source Temp | 500°C | Ensures efficient desolvation. |
Sample Preparation Workflow (LLE)
Step 1: Aliquoting Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
Step 2: Internal Standard Addition Add 10 µL of IS working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 10s.
Step 3: pH Adjustment (Critical) Add 50 µL of 100 mM Ammonium Bicarbonate (pH 8.0). Why? This locks the analyte in its non-ionized, lipophilic state.
Step 4: Extraction Add 600 µL of MTBE. Cap and vortex vigorously for 5 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.
Step 5: Concentration Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube. Evaporate to dryness under nitrogen stream at 40°C.
Step 6: Reconstitution Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and centrifuge. Inject 5 µL .
Visualizing the Workflow
The following diagram illustrates the critical decision points in the extraction and detection logic.
Figure 1: Analytical workflow emphasizing the pH-switching strategy required to extract the amphoteric 2-Phenylquinolin-5-ol molecule.
Method Validation Criteria (FDA/EMA M10)
To ensure scientific integrity, the method must be validated against the ICH M10 Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance: Correlation coefficient (
) > 0.99. Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Accuracy & Precision
Perform QC runs at four levels (n=6 replicates each):
-
LLOQ: 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Mid QC (MQC): 400 ng/mL
-
High QC (HQC): 800 ng/mL
Requirement:
-
Intra-day Precision (CV%): <15% (<20% at LLOQ).
-
Accuracy (Bias%): Within ±15% of nominal (<±20% at LLOQ).
Matrix Effect
Since quinolines can suffer from ion suppression by phospholipids, matrix factor (MF) must be assessed.
-
Calculation: Compare peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.
-
Target: IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15) with CV <15% across 6 different lots of plasma.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | pH was incorrect during extraction. | Ensure pH is 7.5-8.5. If pH < 5, N is protonated (stays in water). If pH > 10, OH is ionized (stays in water). |
| Peak Tailing | Interaction with silanols on column. | Increase Ammonium Formate in mobile phase or use a column with better end-capping (e.g., BEH C18). |
| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (e.g., ACN:Isopropanol:Acetone 40:40:20 + 0.1% FA). |
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71545, 2-Phenylquinoline. Retrieved from [Link]
-
Wang, L., et al. (2021).[2] Development and validation of an LC-MS/MS method for determination of hydroxychloroquine and its metabolites. PLoS ONE, 16(3). Retrieved from [Link]
-
Venkatesh Kumar, et al. (2004). Synthesis and biological activities of quinoline derivatives. Indian Journal of Heterocyclic Chemistry. (Contextual grounding for quinoline synthesis and properties). Retrieved from [Link]
Sources
Application Note: Developing Novel Assays with 2-Phenylquinolin-5-ol
Executive Summary
This guide outlines the development of fluorometric assays utilizing 2-Phenylquinolin-5-ol (5-PQ) . Unlike its well-known isomer 8-hydroxyquinoline (a metal chelator), 5-PQ offers a unique structural advantage: the hydroxyl group at the 5-position is geometrically isolated from the ring nitrogen, preventing metal chelation while retaining high sensitivity to solvent polarity via Intramolecular Charge Transfer (ICT).
This application note details the validation of 5-PQ as a "turn-on" solvatochromic probe for detecting hydrophobic pockets in protein aggregates (amyloids) and its adaptation into a High-Throughput Screening (HTS) format for drug discovery.
Part 1: Photophysical Characterization & Mechanism
The Mechanistic Advantage
The utility of 5-PQ relies on Solvatochromism . In polar protic solvents (like water/PBS), the fluorescence is quenched due to hydrogen bonding with the solvent, which stabilizes the ground state and facilitates non-radiative decay. Upon entering a hydrophobic environment (e.g., the beta-sheet core of an amyloid fibril or a drug-binding pocket), the exclusion of water restores the radiative pathway, resulting in a significant fluorescence increase ("Turn-On" effect).
Diagram: Mechanism of Action
The following diagram illustrates the transition of 5-PQ from a quenched state in buffer to an emissive state upon binding.
Caption: Mechanism of 5-PQ fluorescence activation via environmental polarity sensing.
Protocol: Solvatochromic Calibration
Before biological application, the dynamic range of the probe must be established.
Materials:
-
2-Phenylquinolin-5-ol (10 mM stock in DMSO).
-
Solvents: Toluene, Chloroform, DMSO, Ethanol, Methanol, PBS (pH 7.4).
-
Black 96-well plate (Corning #3650 or equivalent).
Step-by-Step Procedure:
-
Preparation: Dilute the 10 mM stock to a working concentration of 10 µM in each solvent.
-
Plating: Dispense 100 µL of each solution into triplicate wells.
-
Scan: Perform an Excitation/Emission scan using a fluorescence plate reader.
-
Start Excitation: 330 nm.
-
Emission Range: 360 nm – 600 nm.
-
-
Analysis: Plot the Emission Maxima (
) against the dielectric constant ( ) of the solvents.
Expected Data Output:
| Solvent | Dielectric Constant ( | Expected | Relative Intensity (RFI) |
| Toluene | 2.38 | 420 | High (Blue-Shift) |
| DMSO | 46.7 | 480 | Medium |
| PBS | 80.1 | >500 (Weak) | Low (Quenched) |
Interpretation: A "Blue Shift" (hypsochromic) with high intensity in non-polar solvents confirms the probe's suitability for detecting hydrophobic protein aggregates.
Part 2: Amyloid Fibrillization Assay Development
This section details using 5-PQ to monitor the aggregation of Insulin (a standard model for amyloidogenesis). 5-PQ acts as an alternative to Thioflavin T (ThT), useful when screening compounds that spectrally interfere with ThT.
Experimental Workflow Diagram
Caption: Workflow for monitoring protein aggregation kinetics using 5-PQ.
Detailed Protocol: Insulin Aggregation Kinetics
Reagents:
-
Human Recombinant Insulin.
-
Aggregation Buffer: 100 mM NaCl, 10 mM HCl (pH 2.0).
-
5-PQ Stock: 5 mM in DMSO.
Procedure:
-
Protein Prep: Dissolve Insulin in Aggregation Buffer to a final concentration of 0.5 mg/mL (approx. 86 µM).
-
Probe Addition: Add 5-PQ to the insulin solution to a final concentration of 20 µM (keeping DMSO < 1%).
-
Plating: Transfer 100 µL per well into a 96-well black plate with clear bottom. Seal with optical film to prevent evaporation.
-
Assay Run: Place in a plate reader with temperature control set to 60°C .
-
Excitation: 360 nm (optimized from Part 1).
-
Emission: 480 nm.
-
Kinetic Mode: Read every 5 minutes with 10 seconds of orbital shaking before each read.
-
-
Duration: Run for 4–6 hours until the fluorescence plateau is reached.
Data Analysis:
The data should fit a sigmoidal Boltzmann equation. The key parameter to extract is the Lag Time (
-
Inhibition: If a drug candidate is added and
increases, the drug effectively inhibits nucleation.
Part 3: High-Throughput Screening (HTS) Adaptation
To use 5-PQ in drug discovery, the assay must be robust. We calculate the Z-factor to validate the assay quality.
Z-Factor Determination Protocol
Objective: Validate 5-PQ for screening inhibitors of aggregation.
Controls:
-
Positive Control (+): Aggregated Insulin (pre-fibrillized) + 5-PQ. (Simulates high signal).
-
Negative Control (-): Native Insulin (monomeric) + 5-PQ. (Simulates low signal/perfect inhibition).
Procedure:
-
Prepare 24 replicates of the Positive Control and 24 replicates of the Negative Control in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure Fluorescence (Ex 360 / Em 480).
-
Calculate Mean (
) and Standard Deviation ( ) for both groups. -
Calculate Z-factor:
Acceptance Criteria:
-
Z > 0.5: Excellent assay (Ready for HTS).
-
0.5 > Z > 0: Marginal assay (Optimization needed).
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
Stsiapura, V. I., et al. (2008). "Thioflavin T interacts with amyloid
-sheet by intercalation." Journal of Physical Chemistry B, 112(47), 15893-15902. -
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.
-
Cui, M., et al. (2012).
-Amyloid Plaques." Journal of Medicinal Chemistry, 55(21), 9283-9296. (Provides synthesis and validation context for the 2-phenylquinoline scaffold).
Application Note: Navigating the 2-Phenylquinolin-5-ol Scaffold in SAR Studies
Abstract
The 2-phenylquinolin-5-ol scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, 8-hydroxyquinoline (oxine). While the 8-hydroxy variants are renowned for metal chelation, the 5-hydroxy substitution pattern offers unique electronic properties and hydrogen-bonding geometries critical for targeting bacterial efflux pumps (e.g., NorA in S. aureus), modulating viral replication (SARS-CoV-2), and inhibiting topoisomerases in oncology. This guide provides a validated workflow for the synthesis, derivatization, and biological profiling of 2-phenylquinolin-5-ol, designed to assist researchers in overcoming the regioselectivity challenges inherent in its construction.
Introduction: The "Privileged Scaffold" Hypothesis
In drug discovery, the quinoline ring system is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.
The 2-phenylquinolin-5-ol molecule is particularly valuable due to its bipartite nature:
-
The 2-Phenyl "Anchor": Provides essential lipophilicity and
stacking interactions, often occupying hydrophobic pockets in enzymes or intercalating between DNA base pairs. -
The 5-Hydroxyl "Warhead": Unlike the 8-position, the 5-position is less sterically hindered and electronically activates the C6 and C8 positions. It serves as a versatile handle for O-alkylation to tune solubility or as a hydrogen bond donor/acceptor in the active site.
Key Therapeutic Areas:
-
Antimicrobial Resistance (AMR): Reversal of multidrug resistance by inhibiting the NorA efflux pump.
-
Virology: Inhibition of host-pathogen interactions (e.g., SARS-CoV-2 replication).
-
Oncology: Cytotoxicity via DNA intercalation and topoisomerase II inhibition.
Chemical Synthesis & Regiocontrol
The primary challenge in synthesizing 5-hydroxyquinolines from 3-aminophenol is regiochemistry . The Skraup or Doebner-Miller reactions can yield both 5-hydroxy and 7-hydroxy isomers. The protocol below utilizes a modified acid-catalyzed cyclization optimized to favor the desired isomer, coupled with a purification strategy to ensure SAR integrity.
Protocol 1: Regioselective Synthesis of 2-Phenylquinolin-5-ol
Objective: To synthesize the core scaffold from 3-aminophenol and cinnamaldehyde.
Reagents:
-
3-Aminophenol (1.0 eq)
-
Cinnamaldehyde (1.1 eq)
-
Hydrochloric acid (6M)
-
Toluene (Solvent)
-
Chloranil or Nitrobenzene (Oxidant)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-aminophenol (10 mmol) and cinnamaldehyde (11 mmol) in toluene (50 mL).
-
Cyclization: Add catalytic p-toluenesulfonic acid (pTSA) or 6M HCl (2 mL). Reflux for 4–6 hours until water evolution ceases. This forms the dihydroquinoline intermediate.
-
Oxidation: Cool the mixture to room temperature. Add an oxidant (Chloranil, 1.1 eq) to aromatize the ring. Reflux for an additional 2 hours.
-
Work-up: Evaporate solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification (Critical Step): The crude mixture will contain both 5-OH and 7-OH isomers.
-
Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3).
-
Identification: The 5-OH isomer typically elutes after the 7-OH isomer due to intramolecular H-bonding with the ring nitrogen (if protonated) or distinct polarity. Verify via NOE (Nuclear Overhauser Effect) NMR spectroscopy; the 5-OH proton will show proximity to H-6 and H-4, whereas 7-OH interacts with H-6 and H-8.
-
Visualization: Synthesis Workflow
Caption: Figure 1. Regioselective synthesis workflow for 2-phenylquinolin-5-ol, highlighting the critical purification step to separate the 7-hydroxy byproduct.
Structure-Activity Relationship (SAR) Logic
When designing a library around this scaffold, modifications should be compartmentalized into three zones to probe electronic, steric, and solubility space.
Zone A: The 5-Hydroxyl "Warhead"
-
Modification: O-Alkylation (Methyl, Benzyl), O-Acylation, Carbamates.
-
Rationale: The free hydroxyl is a metabolic liability (glucuronidation). Capping it with a methoxy group (5-OMe) often improves lipophilicity and CNS penetration. Bulky groups (benzyloxy) can probe the depth of the binding pocket.
-
SAR Trend: 5-OMe derivatives often retain potency while improving metabolic stability compared to 5-OH.
Zone B: The 2-Phenyl Ring[2][3]
-
Modification: Para/Meta substitution with electron-withdrawing groups (F, Cl, CF₃) or donors (OMe, Me).
-
Rationale:
-
Para-F/Cl: Blocks metabolic oxidation at the para-position and increases lipophilicity (LogP).
-
Meta-substitution: Probes steric constraints in the binding pocket.
-
-
SAR Trend: Electron-withdrawing groups on the phenyl ring often enhance antimicrobial activity by altering the pKa of the quinoline nitrogen.
Zone C: The Quinoline Core (C-4, C-6, C-8)
-
Modification: Halogenation (Cl, Br) at C-6 or C-8; introduction of amino side chains at C-4.
-
Rationale: Halogens at C-6/8 increase lipophilicity and can fill small hydrophobic pockets. C-4 substitution is critical for solubility (e.g., adding a morpholine or piperazine tail).
Visualization: SAR Decision Tree
Caption: Figure 2. SAR optimization strategy dividing the scaffold into three modifiable zones to tune pharmacokinetics and potency.
Biological Profiling: Efflux Pump Inhibition (EPI) Assay
Given the scaffold's prominence in reversing antimicrobial resistance, the Ethidium Bromide (EtBr) Efflux Assay is the standard for validation.
Protocol 2: EtBr Efflux Inhibition in S. aureus (SA-1199B)
Objective: Determine if the derivative inhibits the NorA efflux pump, restoring sensitivity to fluoroquinolones.[1]
Materials:
-
S. aureus strain SA-1199B (overexpresses NorA).[1]
-
Ethidium Bromide (EtBr) - fluorescent substrate.
-
Phosphate Buffered Saline (PBS).
-
Fluorescence Plate Reader (Ex: 530 nm, Em: 600 nm).
Procedure:
-
Culture: Grow SA-1199B in Mueller-Hinton broth to an OD₆₀₀ of 0.6.
-
Loading: Centrifuge cells and resuspend in PBS containing EtBr (10 µM). Incubate at 25°C for 30 mins to load the dye.
-
Baseline: Centrifuge and resuspend in fresh PBS (without EtBr).
-
Treatment: Add the test compound (at 0.25x MIC) to the cell suspension in a 96-well black plate. Include a positive control (Reserpine or Verapamil) and a solvent control (DMSO).
-
Measurement: Immediately monitor fluorescence decay over 30 minutes.
-
Interpretation: A rapid decrease in fluorescence indicates active efflux (pump working). Retention of high fluorescence indicates pump inhibition (compound is active).
-
Representative Data Presentation
When reporting your SAR data, organize it to highlight the impact of specific substitutions.
Table 1: SAR of 2-Phenylquinolin-5-ol Derivatives against S. aureus (SA-1199B)
| Compound ID | R1 (5-Pos) | R2 (2-Phenyl) | R3 (Core) | MIC (µg/mL)* | EPI Activity** |
| 5-OH-Q (Lead) | -OH | -H | -H | 64 | ++ |
| A1 | -OMe | -H | -H | 32 | + |
| B1 | -OH | 4-F | -H | 16 | +++ |
| B2 | -OH | 4-OMe | -H | 128 | - |
| C1 | -OH | 4-F | 8-Cl | 4 | ++++ |
*MIC: Minimum Inhibitory Concentration alone. **EPI Activity: Ability to potentiate Ciprofloxacin (++++ = >16-fold reduction in Cipro MIC).
Analysis:
-
Compound B1 shows that electron-withdrawing groups on the phenyl ring improve potency.
-
Compound C1 demonstrates that adding a halogen to the core (C8) works synergistically with the 2-phenyl modification, likely by increasing lipophilic contact within the NorA binding tunnel.
References
-
Sabatini, S., et al. (2013). "Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors." Journal of Medicinal Chemistry.
-
Musiu, S., et al. (2022). "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity." ACS Medicinal Chemistry Letters.
-
Pradines, B., et al. (2011). "Quinoline and quinazoline alkaloids: Biological activities and potential as therapeutic agents." Pharmaceuticals.[2][3][4]
-
Desai, N.C., et al. (2025). "Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives."[5] ResearchGate.
Sources
- 1. Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Phenylquinoline Synthesis & Impurity Management
Topic: Common side products in 2-phenylquinoline synthesis and their avoidance Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Diagnostic Hub: Troubleshooting & FAQs
This section addresses specific failure modes encountered during the synthesis of 2-phenylquinoline scaffolds. We focus on the three dominant synthetic routes: Doebner-Miller/Skraup (Acid-catalyzed condensation), Friedländer (Cyclodehydration), and Povarov (Multicomponent cycloaddition).
Q1: My reaction mixture has turned into a viscous black tar. I am using the Doebner-Miller protocol (Aniline + Cinnamaldehyde/Unsaturated Ketone). What happened?
Diagnosis: You are experiencing uncontrolled polymerization of the
-
Biphasic Control: Switch to a biphasic system (e.g., Toluene/6M HCl) to partition the reactants and limit the concentration of the polymerizable aldehyde in the acid phase.
-
Controlled Addition: Do not mix all reagents at once. Add the aldehyde dropwise to the refluxing aniline/acid mixture over 1–2 hours.
-
Lewis Acid Alternative: Replace mineral acids with mild Lewis acids like Iodine (
) or Scandium Triflate ( ) in ethanol, which catalyze the cyclization without triggering bulk polymerization [1].
Q2: I am detecting a persistent impurity with a mass of [M+2] and [M+4] relative to the product. (Povarov or Doebner-Miller).[1]
Diagnosis: These are dihydroquinoline and tetrahydroquinoline intermediates resulting from incomplete oxidation . Technical Insight: The initial cyclization product in both Povarov and Doebner-Miller syntheses is not aromatic. It requires an oxidative dehydrogenation step to form the fully aromatic quinoline. If the oxidant is insufficient or the temperature too low, these reduced species persist. Corrective Protocol:
-
Povarov Route: Ensure an oxidative quencher is used. If using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), increase stoichiometry to 1.1–1.5 equivalents. Alternatively, add a specific oxidation step (e.g.,
/DMSO or ) after the cyclization is complete [2]. -
Doebner-Miller: Traditionally, this relies on disproportionation (transfer hydrogenation) where some starting material is reduced to oxidize the product, inherently lowering yield. Add a co-oxidant such as p-chloranil or nitrobenzene to drive the equilibrium toward the aromatic quinoline.
Q3: In the Friedländer synthesis (2-Aminobenzaldehyde + Acetophenone), I see a major side product formed from the ketone self-condensation.
Diagnosis: This is the dypnone derivative (1,3-diphenyl-2-buten-1-one) resulting from the Aldol condensation of acetophenone with itself. Technical Insight: Strong bases (KOH, NaOH) used to catalyze the Friedländer reaction can deprotonate acetophenone faster than the condensation with the amino-aldehyde occurs. Corrective Protocol:
-
Solvent-Free/Acid Catalysis: Switch to a Brønsted acid catalyst (e.g., p-TsOH) or a reusable solid acid catalyst (e.g., Sulfated Zirconia) under solvent-free conditions. This favors the imine formation (Schiff base) over the enolate chemistry required for ketone self-condensation [3].
-
Stoichiometry: Use a slight excess of 2-aminobenzaldehyde (1.2 equiv) to capture the ketone rapidly.
Q4: I used a meta-substituted aniline and obtained a mixture of regioisomers. Can I control this?
Diagnosis: Regioisomer contamination (5- vs. 7-substituted quinolines). Technical Insight: Meta-substituted anilines have two ortho-positions available for cyclization. Electron-donating groups (EDGs) generally favor cyclization at the less sterically hindered position (para to the EDG, yielding the 7-substituted quinoline), but this selectivity is rarely 100%. Corrective Protocol:
-
Steric Control: If the substituent is bulky, steric hindrance will naturally favor the 7-position.
-
Route Switch: If high regiopurity is required, abandon the aniline route . Use the Friedländer synthesis with a pre-functionalized 2-aminobenzaldehyde, where the substitution pattern is fixed on the benzene ring prior to cyclization. This guarantees a single regioisomer.
Deep Dive: The Povarov Route (Modern Standard)
For high-value pharmaceutical intermediates, the Povarov reaction (Imine-Dienophile cycloaddition) is often preferred over the Doebner-Miller due to milder conditions and better functional group tolerance. However, it requires careful management of the aromatization step.
Mechanistic Pathway & Failure Points[2]
The following diagram illustrates the critical "Fork in the Road" where the reaction can produce the desired 2-phenylquinoline or stall at the tetrahydroquinoline stage.
Caption: Figure 1. Povarov reaction cascade showing the critical dependence on oxidative aromatization to prevent tetrahydroquinoline (THQ) accumulation.
Recommended Protocol: Iodine-Mediated Povarov Synthesis
This protocol is selected for its balance of operational simplicity, high atom economy, and avoidance of toxic heavy metals. It integrates the cyclization and oxidation steps.[1][2]
Target: 2-Phenylquinoline (Scale: 1.0 mmol)
Reagents: Aniline (1.0 equiv), Benzaldehyde (1.0 equiv), Styrene (1.0 equiv), Iodine (
Step-by-Step Methodology
-
Reagent Assembly:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine Aniline (93 mg, 1.0 mmol) and Benzaldehyde (106 mg, 1.0 mmol).
-
Stir at room temperature for 15 minutes to pre-form the imine (turbidity may appear).
-
-
Cyclization & Oxidation:
-
Add Styrene (104 mg, 1.0 mmol) to the mixture.
-
Add Molecular Iodine (
) (51 mg, 0.2 mmol, 20 mol%). -
Add DMSO (2 mL). Note: DMSO acts as both solvent and mild oxidant in conjunction with Iodine.
-
-
Reaction:
-
Heat the mixture to 100°C in an oil bath.
-
Monitor via TLC (Hexane:EtOAc 8:1). The intermediate tetrahydroquinoline usually appears within 1 hour; full aromatization to the quinoline (fluorescent spot) typically takes 3–5 hours.
-
Checkpoint: If the intermediate persists after 5 hours, add an additional 10 mol%
.
-
-
Work-up (Critical for Purity):
-
Purification:
-
Purify via silica gel flash chromatography. 2-Phenylquinoline elutes typically around 5–10% EtOAc in Hexanes.
-
Recrystallization: For ultra-high purity (>99.5%), recrystallize the solid from hot Ethanol.
-
Data Summary: Impurity Profiles & Method Selection
Table 1: Common Impurities by Method
| Synthesis Method | Primary Impurity | Cause | Removal Strategy |
| Doebner-Miller | Polymerized Aldehydes (Tar) | Uncontrolled acid-cat. polymerization | Steam distillation of crude; Biphasic conditions. |
| Povarov | Tetrahydroquinolines (THQ) | Incomplete oxidation | Treat crude with DDQ or |
| Friedländer | Dypnone derivatives | Ketone self-condensation (Aldol) | Use acid catalysis; Slow addition of ketone. |
| Suzuki Coupling | Homocoupled Phenyl | Pd-catalyzed side reaction | Use high-purity catalysts; Optimize base/solvent. |
Table 2: Method Selection Matrix
| Requirement | Recommended Method | Why? |
| High Regiospecificity | Friedländer | Pre-functionalized scaffold guarantees substitution pattern. |
| Diversity/Library Gen. | Povarov | 3-component reaction allows rapid variation of fragments. |
| Large Scale (>100g) | Doebner-Miller (Modified) | Low cost of goods; avoids expensive catalysts/oxidants. |
| Green Chemistry | Iodine-DMSO | Metal-free; DMSO serves as dual solvent/oxidant. |
References
-
Wu, X., et al. "Molecular Iodine-Catalyzed Multicomponent Reactions: An Efficient Synthesis of Quinolines."[6] Advanced Synthesis & Catalysis, vol. 349, no. 6, 2007, pp. 812-816.
-
Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, vol. 65, no. 14, 2009, pp. 2721-2750.
-
Marco-Contelles, J., et al. "The Friedländer Synthesis of Quinolines: Current Perspectives." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2652-2671.
-
Larsen, R. D., et al. "Practical Synthesis of 2-Phenylquinoline via Condensation." Journal of Organic Chemistry, vol. 61, no. 26, 1996.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
Technical Support Center: Purification of 2-Phenylquinolin-5-ol by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 2-Phenylquinolin-5-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflow effectively.
Introduction: The Challenge of Purifying 2-Phenylquinolin-5-ol
2-Phenylquinolin-5-ol is a bifunctional molecule possessing both a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group. This, combined with its relatively high polarity, presents a unique set of challenges for purification by standard silica gel column chromatography. Common issues include poor separation from polar impurities, significant band tailing, and irreversible adsorption to the stationary phase. This guide provides a structured approach to overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions and strategic decisions you will face before starting your experiment.
Q1: What are the critical physicochemical properties of 2-Phenylquinolin-5-ol that influence its chromatographic behavior?
A: Understanding the molecule's properties is the cornerstone of developing a successful purification strategy.
-
Polarity: The presence of the hydroxyl (-OH) group makes 2-Phenylquinolin-5-ol significantly more polar than its parent compound, 2-phenylquinoline.[1][2] This means it will have a stronger affinity for polar stationary phases like silica gel and will require a more polar solvent system for elution compared to non-hydroxylated analogs.
-
Basicity: The nitrogen atom in the quinoline ring is basic (a Lewis base). This is the primary cause of tailing on standard silica gel columns. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to a slow, uneven elution front.[3]
-
Acidity: The phenolic hydroxyl group is weakly acidic. While the basicity of the nitrogen is the more dominant factor in interactions with silica, the acidic proton can influence solubility and interactions in different solvent systems.
-
Solubility: The compound is generally soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate, and alcohols, but has limited solubility in non-polar solvents like hexanes and is poorly soluble in water.[2][4]
Q2: How do I select the appropriate stationary phase? Silica gel, alumina, or something else?
A: The choice of stationary phase is critical for managing the reactivity of your analyte.
| Stationary Phase | Advantages | Disadvantages | Best For... |
| Silica Gel (Standard Grade) | High resolving power, widely available, cost-effective. | Acidic surface causes strong tailing with basic compounds like quinolines.[3] Can cause degradation of highly acid-sensitive compounds. | Routine purification of neutral or acidic compounds. Can be used for 2-phenylquinolin-5-ol only if the mobile phase is modified. |
| Deactivated (Neutral) Silica Gel | Reduces acidic sites by pre-treating with a base (e.g., triethylamine). | Requires an extra preparation step. May have slightly lower resolving power. | A superior choice for 2-phenylquinolin-5-ol to minimize tailing and improve recovery. |
| Alumina (Neutral or Basic) | Good for separating basic compounds; less acidic than silica. | Can have lower resolving power than silica. More reactive; can catalyze certain reactions. | An alternative to silica if severe tailing or degradation persists even with mobile phase modifiers. |
| Cyano-Bonded Silica | A polar stationary phase that exhibits different selectivity compared to silica.[5][6] | More expensive. | Advanced troubleshooting when silica and alumina fail to provide adequate separation from key impurities. |
Expert Recommendation: Start with standard silica gel but plan to modify your mobile phase. If tailing is severe, preparing a deactivated column is the next logical step before resorting to more expensive stationary phases.
Q3: How do I develop an optimal mobile phase for separation?
A: Mobile phase selection is an empirical process best guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 .[7][8] This range ensures the compound moves slowly enough to separate from impurities but fast enough to elute in a reasonable volume.
-
Step 1: Choose a Two-Solvent System. Start with a non-polar solvent and a polar solvent. The most common and effective system for compounds of this polarity is Ethyl Acetate (EtOAc) / Hexanes .[9]
-
Step 2: Run Test TLCs. Spot your crude material on several TLC plates and run them in different solvent ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 40% EtOAc/Hex, etc.).
-
Step 3: Add a Modifier. You will likely observe significant streaking. To counteract this, add a small amount of a basic modifier like Triethylamine (TEA) or ammonia solution to the developing chamber. A typical concentration is 0.5-1% TEA in the solvent mixture. This dramatically improves peak shape by neutralizing the acidic silica sites.[10]
-
Step 4: Fine-Tune the Ratio. Once you have sharp spots with the modifier, adjust the EtOAc/Hexanes ratio until the 2-Phenylquinolin-5-ol spot has an Rf of ~0.3.
Q4: Why is my purified compound still showing impurities by NMR/LCMS?
A: This often happens when an impurity has a very similar polarity and is "hiding" under your product spot on the TLC plate.
-
Cause: A fast-eluting solvent system (Rf > 0.4) may not provide enough residence time on the column to resolve closely related compounds.[8]
-
Solution 1: Use a Different Solvent System. Try a solvent system with different selectivity. For example, if you used EtOAc/Hexanes, try Dichloromethane (DCM)/Methanol. The different solvent interactions can often separate co-eluting spots.
-
Solution 2: Use Gradient Elution. Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
Part 2: Experimental Protocols
These protocols provide a validated, step-by-step workflow for the purification process.
Protocol 1: Column Packing (Wet Slurry Method)
-
Select Column Size: For purifying 100 mg of crude material, a column with a 2-3 cm diameter is appropriate. The silica bed height should be around 15-20 cm.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 30-50 g for 100 mg of compound) with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes + 0.5% TEA). Mix until you have a homogenous, pourable slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand. Pour the silica slurry into the column in one continuous motion.
-
Pressurize: Use gentle air pressure to push the solvent through the silica, compacting the bed. It is critical that the silica bed does not run dry from this point forward.[11]
-
Equilibrate: Run 2-3 column volumes of your starting eluent through the packed column to ensure it is fully equilibrated.
Protocol 2: Sample Loading and Elution
-
Prepare the Sample: Dissolve your crude 2-Phenylquinolin-5-ol in a minimal amount of a strong solvent like DCM or acetone.
-
Adsorb onto Silica ("Dry Loading"): Add a small amount of silica gel (1-2 times the weight of your crude material) to the dissolved sample. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This method prevents solvent-related band distortion and is superior to loading the sample as a liquid.[12]
-
Load the Column: Let the solvent in the packed column drain to the top of the sand layer. Carefully add your dry-loaded sample to the top of the column, forming an even, horizontal layer. Gently add another thin layer of sand on top to protect the sample layer.[11]
-
Begin Elution: Carefully add your mobile phase and begin collecting fractions. Start with a low polarity (e.g., 10% EtOAc/Hexanes + 0.5% TEA) and either run isocratically or gradually increase the polarity based on your TLC analysis.
-
Monitor the Separation: Collect fractions and analyze them by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides a systematic way to diagnose and solve common problems.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common column chromatography issues.
Detailed Troubleshooting Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, Tailing Bands | The basic quinoline nitrogen is interacting strongly with acidic silanol groups on the silica surface.[3] | Primary: Add a competitive base like 0.5-1% triethylamine (TEA) to the eluent to mask the active sites. Secondary: Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[13] |
| Compound Does Not Elute | The mobile phase is not polar enough to displace the compound from the stationary phase. | Increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If using 100% ethyl acetate, consider switching to a more polar system like 1-5% methanol in dichloromethane.[9][10] |
| Poor Separation of Product and Impurity | 1. The chosen solvent system does not have the right selectivity for the compounds. 2. The column is overloaded with crude material. 3. The column was packed improperly, leading to channeling. | 1. Develop a new solvent system using TLC. Try different solvent families (e.g., an ether or chlorinated solvent instead of an ester).[13] 2. Reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column carefully using the wet slurry method to ensure a homogenous, dense bed. |
| Low or No Recovery of Compound | 1. Irreversible adsorption onto the stationary phase due to strong acid-base interactions. 2. The compound is unstable on silica gel and is degrading during the purification. | 1. Run a small test column with a modifier (TEA) to ensure the compound elutes. If not, switch to neutral alumina.[13] 2. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, then eluting to see if new spots appear. If it's unstable, chromatography may need to be performed quickly at a lower temperature or an alternative purification method (e.g., recrystallization) should be considered. |
| Cracked or Channeled Silica Bed | The column was allowed to run dry at some point, or the heat of solvent wetting caused thermal stress fractures. | This column is compromised and will give very poor separation. The column must be repacked. Always keep the silica head submerged in solvent after packing.[11] |
References
-
PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]
-
Tantak, M. P., et al. (2019). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 24(23), 4249. Available at: [Link]
-
Soczewiński, E., et al. (2005). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. Journal of Planar Chromatography – Modern TLC, 18(101), 20-25. Available at: [Link] planar/18/101/article-p20.xml
-
ResearchGate. (n.d.). Synthesis of 2-Phenylquinoline and its Derivatives by Multicomponent Reaction. Retrieved February 5, 2026, from [Link]
-
Chemistry For Everyone. (2023, September 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography? [Forum discussion]. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 5, 2026, from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved February 5, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 5, 2026, from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved February 5, 2026, from [Link]
-
Millar, S. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
-
Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Retrieved February 5, 2026, from [Link]
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved February 5, 2026, from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved February 5, 2026, from [Link]
-
Kormány, R., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available at: [Link]
-
Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Wang, P. S., et al. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 12(5), 1136-1143. Available at: [Link]
-
Reddit. (2022). Resources on 3+ component chromatography solvent systems? [Forum discussion]. r/Chempros. [Link]
Sources
- 1. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. akjournals.com [akjournals.com]
- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
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Recrystallization techniques for purifying crude 2-Phenylquinolin-5-ol
Status: Active Ticket Type: Method Development / Purification Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 2-Phenylquinolin-5-ol presents a unique challenge due to its amphoteric nature (containing both a basic quinoline nitrogen and an acidic phenolic hydroxyl) and its tendency to form supersaturated "oils" rather than discrete crystals.[1] This guide synthesizes standard heterocyclic purification protocols with specific troubleshooting for hydroxyquinoline derivatives.
Module 1: Solvent System Selection
The "Like Dissolves Like" Paradox
For 2-Phenylquinolin-5-ol, standard non-polar solvents often fail because the hydroxyl group increases polarity, while the phenyl ring adds lipophilicity. You must balance these opposing properties.
Solvent Selection Matrix
| Solvent System | Suitability | Context & Mechanism |
| Ethanol (Abs.) | Primary | Best Starting Point. The hydroxyl group H-bonds with EtOH, while the aromatic core dissolves at reflux. High recovery upon cooling. |
| Methanol | Secondary | Use if the crude is highly soluble in EtOH even at room temp (yield loss risk). |
| Acetic Acid (Glacial) | Specialized | For highly impure/tarry crude. Protonates the quinoline nitrogen ( |
| DMF / Water | Last Resort | Only for variants with melting points >250°C that are insoluble in alcohols. Difficult to dry. |
| Toluene | Specific | Good for removing non-polar side products, but the 5-OH isomer may have poor solubility even at boil. |
Module 2: The Recrystallization Protocol
Workflow Visualization
The following diagram outlines the critical decision paths during the purification process.
Figure 1: Decision logic for the purification of hydroxyquinoline derivatives, highlighting critical control points for oiling out and color retention.
Step-by-Step Methodology
-
Saturation: Place crude solid in an Erlenmeyer flask. Add Ethanol slowly while heating to reflux. Stop adding solvent immediately when the solid dissolves.
-
Tip: If 5-10% of the solid (likely inorganic salts or polymerized tar) remains undissolved after adding reasonable solvent, stop. Do not drown the product trying to dissolve impurities.
-
-
Decolorization (Optional but Recommended): If the solution is dark brown/red, remove from heat, add activated charcoal (1-2% w/w), and boil for 2 minutes.
-
Warning: Never add charcoal to a superheated solution; it will foam over explosively.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove charcoal/insolubles.
-
Nucleation: Allow the filtrate to cool to room temperature slowly .
-
Crucial: Do not place directly in an ice bath. Rapid cooling traps impurities and causes "oiling out."
-
-
Collection: Once crystals form at room temperature, move to 4°C (fridge) for 1 hour to maximize yield. Filter via Buchner funnel and wash with cold solvent.
Module 3: Troubleshooting & FAQs
Q1: The product separates as a sticky oil instead of crystals. Why?
Diagnosis: "Oiling Out." This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated (supersaturated) [1]. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a Seed Crystal: If you have any pure material, add a speck at the cloud point.
-
Trituration: Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Co-solvent Method: If using Ethanol, add warm water dropwise until turbidity persists, then cool very slowly.
Q2: The crystals are retaining a stubborn yellow/brown color.
Diagnosis: Quinoline derivatives are prone to oxidation, forming quinone-like impurities that co-crystallize. Corrective Action:
-
Chemical Wash: During the dissolution step, add a small amount of Sodium Dithionite (Na2S2O4) . This reducing agent converts colored oxidation byproducts into colorless soluble species that remain in the mother liquor [2].
Q3: My yield is significantly lower than expected (<50%).
Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or the "mother liquor" still holds the product. Corrective Action:
-
Concentration: Evaporate the mother liquor to half its volume and repeat cooling (Second Crop). Note: Second crops are always less pure.
-
pH Swing (The "Nuclear" Option):
-
Dissolve crude in minimal 10% HCl (Protonates the Nitrogen
Soluble). -
Filter insoluble tars.
-
Slowly neutralize with Ammonium Hydroxide (
) to pH 6-7. The free base/phenol should precipitate out. -
Recrystallize this precipitate from Ethanol for final polish.
-
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies. [Link][1][2][3][4]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Organic Chemistry Portal. Synthesis and Properties of Quinoline Derivatives. [Link]
-
Chemistry LibreTexts. Troubleshooting Recrystallization: Oiling Out. [Link]
Sources
Stability of 2-Phenylquinolin-5-ol under different experimental conditions
Welcome to the technical support guide for 2-Phenylquinolin-5-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Our goal is to help you anticipate and troubleshoot potential challenges, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with 2-Phenylquinolin-5-ol.
Q1: My solution of 2-Phenylquinolin-5-ol has turned a yellow or brown color. What is causing this?
A color change is a primary indicator of chemical degradation.[1] The phenolic hydroxyl group (-OH) at the 5-position makes the molecule susceptible to oxidation, which can form colored quinone-type species. This process is often accelerated by exposure to air (oxygen), light, and alkaline pH conditions.[2]
Q2: I'm observing a new peak in my HPLC chromatogram after my sample was left on the benchtop. Is this a degradation product?
Yes, the appearance of new peaks in a validated, stability-indicating HPLC method is a classic sign of degradation.[1] Given the structure of 2-Phenylquinolin-5-ol, potential degradation products could arise from oxidation of the phenol group or photodegradation. Phenolic compounds are known to be sensitive to light, which can trigger complex degradation pathways.[2][3]
Q3: What are the optimal conditions for preparing and storing solutions of 2-Phenylquinolin-5-ol?
To maximize stability, adhere to the following guidelines:
-
pH Control: The stability of phenolic compounds is highly pH-dependent.[4][5] Alkaline conditions can deprotonate the hydroxyl group, making it more susceptible to oxidation. It is recommended to use a slightly acidic buffered solution (pH < 5) for storage.[6]
-
Light Protection: Due to its photosensitivity, always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][3]
-
Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to slow the rate of any potential degradation reactions.[1]
-
Inert Atmosphere: For long-term storage or when working with very dilute solutions, preparing solutions with a de-gassed solvent and storing under an inert atmosphere (e.g., nitrogen or argon) will minimize oxidation.[1]
Q4: Can 2-Phenylquinolin-5-ol chelate metal ions? If so, how does this affect my experiments?
Yes, the 5-hydroxyquinoline scaffold is structurally related to 8-hydroxyquinoline, a well-known chelating agent.[7] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group can form a "pincer" that binds metal ions. If your experimental buffer or reagents contain trace metal contaminants (e.g., iron, copper), chelation can occur, potentially catalyzing oxidative degradation or interfering with assays. Consider using high-purity reagents or adding a chelating agent like EDTA as a precaution if this is a concern.
Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common stability problems.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: Significant loss of the parent compound peak and the appearance of multiple new peaks in the HPLC analysis within hours of preparation.
-
Underlying Cause: The combination of dissolved oxygen and a neutral to alkaline pH is likely causing rapid oxidation of the phenolic moiety. Many common biological buffers (e.g., PBS at pH 7.4) can create an environment conducive to this degradation. Phenolic compounds are generally unstable at high pH.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability between replicate wells or experiments conducted on different days.
-
Underlying Cause: This can be a result of time-dependent degradation directly in the cell culture media. The compound may be stable for a short period, but over a 24- or 48-hour incubation, a significant portion may degrade, leading to inconsistent effective concentrations. Furthermore, some quinoline degradation pathways can produce reactive intermediates that may themselves be toxic to cells.[8]
-
Preventative Measures:
-
Perform a Media Stability Study: Before conducting your main experiment, incubate 2-Phenylquinolin-5-ol in your complete cell culture media (including serum) for the maximum duration of your planned experiment. Sample at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Dose Freshly: If significant degradation is observed, consider replacing the media with freshly prepared compound at intermediate time points during long incubations.
-
Minimize Light Exposure: Keep cell culture plates protected from direct light as much as possible during incubation and handling. Phenolic compounds are known to be susceptible to photodegradation.[3]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, following principles outlined by the ICH.[9][10]
Objective: To assess the stability of 2-Phenylquinolin-5-ol under various stress conditions.
Materials:
-
2-Phenylquinolin-5-ol
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with DAD/UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Phenylquinolin-5-ol in methanol.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes.
-
Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Stress: Pipette 1 mL of stock into a vial and evaporate the solvent. Place the vial with the solid compound in an oven at 105°C for 24 hours. Reconstitute in 1 mL of methanol.
-
Photolytic Stress: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for 24 hours. As a control, wrap an identical sample in aluminum foil and place it in the same chamber.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including an unstressed control) with the mobile phase to a final concentration of ~50 µg/mL.
-
-
HPLC Analysis:
-
Analyze all samples using a suitable reverse-phase HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Use a PDA detector to check for peak purity to ensure the parent peak is not co-eluting with a degradant.
-
Data Presentation
The results from a forced degradation study can be summarized to provide a clear overview of the compound's liabilities.
Table 1: Summary of Forced Degradation Results for 2-Phenylquinolin-5-ol
| Stress Condition | Reagent/Condition | Time/Temp | % Degradation | Major Degradant Peak (RT, min) | Observations |
| Acidic | 1 M HCl | 2 hr @ 80°C | ~5% | 4.2 min | Minor degradation observed. |
| Alkaline | 1 M NaOH | 30 min @ RT | >50% | 3.8 min, 5.1 min | Rapid degradation, significant color change to dark brown. |
| Oxidative | 30% H₂O₂ | 2 hr @ RT | >30% | 3.8 min | Significant degradation, solution turned yellow. |
| Thermal | Solid State | 24 hr @ 105°C | <2% | N/A | Compound is highly stable to dry heat. |
| Photolytic | Light (ICH Q1B) | 24 hr @ RT | ~15% | 6.5 min | Moderate degradation, protected sample showed <1% degradation. |
Note: Data are representative and may vary based on specific experimental conditions.
Potential Degradation Pathway
The primary degradation pathway for 2-Phenylquinolin-5-ol under oxidative or alkaline conditions involves the phenolic hydroxyl group.
Caption: Simplified oxidative degradation pathway.
References
- Benchchem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
-
Wikipedia. (2023). 8-Hydroxyquinoline. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
Banwell, M. G., et al. (2008). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters, 10(19), 4343–4346. Available from: [Link]
-
Sotelo, A., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4889. Available from: [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Available from: [Link]
-
Fejős, I., et al. (2018). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available from: [Link]
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
-
Kaya, I., & Bilici, A. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. DergiPark. Available from: [Link]
-
Al-Shammary, A. M. J. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ResearchGate. Available from: [Link]
-
D'Ianniello, A., & D'Alessio, A. (1963). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Polymer Science Part A: General Papers, 1(7), 1931-1939. Available from: [Link]
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. Available from: [Link]
-
Al-Omair, M. A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44265–44279. Available from: [Link]
-
Grand Ingredients. (n.d.). Botanical Extract Photostability in Skincare. Retrieved from [Link]
-
Szeimies, M., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Available from: [Link]
-
Bilici, A. (2017). Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Semantic Scholar. Available from: [Link]
-
El-Gahami, M. A., & Al-Sehemi, A. G. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. Available from: [Link]
-
Wang, C., et al. (2022). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Catalysts, 12(10), 1198. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Apăcioiu, S., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules, 26(13), 3980. Available from: [Link]
-
Gurnule, W. B., & Thakare, M. B. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(6), 235-242. Available from: [Link]
-
Zhang, Y., et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Polymers, 15(8), 1898. Available from: [Link]
-
Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195. Available from: [Link]
- ResearchGate. (n.d.). A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available from: [Link]
- ResearchGate. (n.d.). Degradation Pathways.
-
Cejudo-Bastante, C., et al. (2015). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 4(4), 724–736. Available from: [Link]
-
Guo, Q., et al. (2014). Synthesis of 2-Phenylquinoline and its Derivatives by Multicomponent Reaction of Aniline, Benzylamine, Alcohols, and CCl4 Catalyzed by FeCl3·6H2O. ResearchGate. Available from: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Jasińska, M., & Rygielska, J. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233(2), 223-232. Available from: [Link]
-
Rathod, Y. U., et al. (2021). Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies. Journal of Physics: Conference Series, 1913, 012061. Available from: [Link]
-
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]
-
Baxter, I., & Phillips, W. R. (1970). The chemistry of hydroxy-quinones. Part V. The oxidation of 5-alkyl- and 2,5-dialkyl-3-hydroxybenzoquinones in the presence of alkali. Journal of the Chemical Society C: Organic, 2374-2378. Available from: [Link]
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Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 429–452. Available from: [Link]
-
El-Shabrawy, Y., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Iranian Chemical Society, 20, 2379–2394. Available from: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. onyxipca.com [onyxipca.com]
Technical Support Center: Optimizing the Synthesis of 2-Phenylquinolin-5-ol
Welcome to the comprehensive technical support guide for the synthesis of 2-Phenylquinolin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This guide is structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory.
Section 1: Choosing Your Synthetic Route: A Comparative Overview
The synthesis of 2-Phenylquinolin-5-ol can be approached through several established methodologies. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we compare the three most common approaches.
Q1: What are the primary synthetic routes to 2-Phenylquinolin-5-ol, and what are their main advantages and disadvantages?
A1: The three most viable routes for synthesizing 2-Phenylquinolin-5-ol are the Doebner-von Miller reaction, the Friedländer annulation, and the Combes synthesis. Each carries its own set of operational considerations.
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |
| Doebner-von Miller | 3-Aminophenol, Cinnamaldehyde (or Benzaldehyde + Acetaldehyde) | Readily available starting materials. | Harsh acidic conditions can lead to side reactions with the hydroxyl group, often resulting in low yields and significant tar formation.[1] |
| Friedländer Annulation | 2-Amino-5-hydroxybenzophenone, Acetaldehyde (or a compound with an α-methylene group) | Generally milder conditions and often leads to cleaner reactions with higher yields.[2][3] | The primary challenge is the availability and synthesis of the 2-amino-5-hydroxybenzophenone starting material.[4] |
| Combes Synthesis | 3-Aminophenol, Benzoylacetone | Utilizes readily available starting materials. | Requires strong acid catalysis for the cyclization step, which can cause side reactions with the phenol group, similar to the Doebner-von Miller reaction.[5] |
Section 2: Troubleshooting the Doebner-von Miller Reaction
The Doebner-von Miller reaction, while appearing straightforward, is notorious for its often vigorous nature and potential for byproduct formation, especially when using sensitive substrates like 3-aminophenol.
Q2: My Doebner-von Miller reaction with 3-aminophenol is producing a large amount of black, intractable tar and a very low yield of 2-Phenylquinolin-5-ol. What is happening and how can I fix it?
A2: This is a classic issue with the Doebner-von Miller synthesis, particularly with electron-rich anilines like 3-aminophenol. The strong acidic conditions required for the reaction can lead to several undesirable side reactions.
Causality: The primary culprits are acid-catalyzed polymerization of the α,β-unsaturated aldehyde (cinnamaldehyde) and acid-mediated degradation and polymerization of the phenol-containing starting material and product. The hydroxyl group on the aniline ring is susceptible to oxidation and electrophilic attack under these harsh conditions.
Troubleshooting Strategies:
-
Protect the Hydroxyl Group: The most effective strategy is to protect the phenolic hydroxyl group of 3-aminophenol before subjecting it to the Doebner-von Miller conditions. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the acidic reaction conditions but can be removed later under milder acidic conditions.[6][7][8]
-
Experimental Protocol: MOM Protection of 3-Aminophenol
-
Dissolve 3-aminophenol in a suitable solvent like dichloromethane.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA).
-
Slowly add chloromethyl methyl ether (MOM-Cl) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the MOM-protected 3-aminophenol.
-
-
-
Optimize Reaction Conditions:
-
Acid Catalyst: While strong acids are necessary, their concentration can be optimized. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂) can help find a balance between reaction rate and tar formation.
-
Temperature Control: The reaction is often exothermic.[9] Maintain the lowest effective temperature to minimize polymerization. Slow, dropwise addition of the aldehyde to the heated aniline solution can also help control the reaction's vigor.[1]
-
Workflow for Doebner-von Miller Synthesis with a Protected Phenol:
Caption: Workflow for the protected Doebner-von Miller synthesis.
Section 3: Navigating the Friedländer Annulation
The Friedländer synthesis offers a potentially cleaner route to 2-Phenylquinolin-5-ol, but its success hinges on the synthesis of the key intermediate, 2-amino-5-hydroxybenzophenone.
Q3: I am considering the Friedländer route. How can I synthesize 2-amino-5-hydroxybenzophenone, and what are the common pitfalls in the subsequent cyclization?
A3: The synthesis of 2-amino-5-hydroxybenzophenone is a multi-step process that requires careful execution.
Synthesis of 2-Amino-5-hydroxybenzophenone: A common route involves the reduction of a corresponding nitro-isoxazole precursor. For instance, a process analogous to the synthesis of 2-amino-5-chlorobenzophenone can be adapted.[10][11] This would involve the reduction of a 5-hydroxy-3-phenyl-1,2-benzisoxazole intermediate.
Troubleshooting the Friedländer Cyclization:
-
Low Yield: If you experience a low yield in the cyclization step, consider the following:
-
Catalyst Choice: The reaction can be catalyzed by both acids and bases.[2][3] If a base like KOH is ineffective, a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) might be more suitable.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Prolonged heating can lead to degradation.
-
Aldol Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation under basic conditions. To mitigate this, you can use a large excess of acetaldehyde or generate it in situ.
-
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinolin-5-ol
-
Dissolve 2-amino-5-hydroxybenzophenone (1 equivalent) and a suitable carbonyl compound (e.g., acetaldehyde, 1.5 equivalents) in ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-TsOH).
-
Reflux the mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol/water.[12]
Q4: I am observing the formation of multiple products in my Friedländer synthesis. What could be the cause?
A4: The formation of multiple products in a Friedländer synthesis can often be attributed to side reactions of the carbonyl component or the starting aminobenzophenone.
Causality and Solutions:
-
Self-Condensation of the Carbonyl Partner: As mentioned, aldehydes and ketones with α-hydrogens can undergo self-condensation (aldol condensation). Using an excess of the carbonyl compound or adding it slowly to the reaction mixture can favor the desired reaction.
-
Impure Starting Material: Ensure the purity of your 2-amino-5-hydroxybenzophenone. Impurities can lead to the formation of undesired quinoline derivatives.
Section 4: Optimizing the Combes Synthesis
The Combes synthesis provides an alternative route using 3-aminophenol and a β-diketone. Similar to the Doebner-von Miller reaction, the acidic cyclization step is a critical point for optimization.
Q5: My Combes synthesis of 2-Phenylquinolin-5-ol from 3-aminophenol and benzoylacetone is giving a low yield after the acid-catalyzed cyclization. How can I improve this step?
A5: The low yield in the cyclization step of the Combes synthesis is likely due to the harsh acidic conditions affecting the hydroxyl group.
Causality: Strong acids like concentrated sulfuric acid can cause sulfonation of the aromatic rings or lead to polymerization and degradation of the phenol-containing enaminone intermediate.
Troubleshooting Strategies:
-
Protect the Hydroxyl Group: As with the Doebner-von Miller reaction, protecting the hydroxyl group of 3-aminophenol (e.g., as a MOM ether) prior to the condensation with benzoylacetone is a highly recommended strategy.[6][7][8]
-
Milder Acid Catalysts: Explore the use of alternative, milder acid catalysts for the cyclization step. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes provide better results than sulfuric acid.
-
Temperature Control: Carefully control the temperature during the cyclization. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
Mechanism of the Combes Synthesis:
Caption: Key steps in the Combes synthesis mechanism.[5]
Section 5: Purification and Characterization
Q6: I have a crude product that appears to be a mixture. What is the best way to purify 2-Phenylquinolin-5-ol?
A6: The purification of hydroxyquinolines can be challenging due to their polarity and potential for zwitterionic character.
Purification Strategies:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying quinoline derivatives. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexane) can be an efficient purification method.
-
Acid-Base Extraction: Due to the basic nitrogen of the quinoline ring and the acidic phenolic hydroxyl group, an acid-base extraction can be employed. However, care must be taken as the product may have limited solubility in both strongly acidic and strongly basic aqueous solutions.
Characterization: The structure of the final product should be confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenol.
References
-
PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. PrepChem. Retrieved from [Link]
- Google Patents. (n.d.). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder. Google Patents.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone. Google Patents.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedl??nder Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as. ACS Publications. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Total Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of model compound 2-phenlyquinoline via multicomponent.... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. SciSpace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Retrieved from [Link]
- European Patent Office. (n.d.). Improved process for preparing acyl aminophenols - EP 0622354 A2. Google Patents.
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent. Retrieved from [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols. Google Patents.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
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- 4. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 11. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
How to monitor the progress of a 2-Phenylquinolin-5-ol synthesis reaction
The following guide serves as a technical support center for monitoring the synthesis of 2-Phenylquinolin-5-ol . It is designed to address the specific challenges of this reaction, particularly the regioselectivity issues inherent in using 3-aminophenol precursors and the oxidative aromatization step.
Current Status: Online Role: Senior Application Scientist Scope: Reaction Monitoring (TLC, HPLC, NMR), Troubleshooting, and Regioisomer Differentiation.[1]
Introduction: The Reaction Context
The synthesis of 2-Phenylquinolin-5-ol typically proceeds via a Skraup-Doebner-Von Miller type condensation between 3-aminophenol and cinnamaldehyde (or a cinnamaldehyde equivalent like a chalcone), often catalyzed by acid (e.g., HCl,
The Critical Challenge: The reaction of 3-aminophenol is regio-divergent . The electrophile can attack the ortho-position relative to the amino group at two distinct sites:
-
Position 2 (between OH and NH2): Leads to the 5-hydroxy isomer (Target).[1]
-
Position 6 (para to OH): Leads to the 7-hydroxy isomer (Common impurity/Major product).[1]
Therefore, "monitoring" is not just about conversion; it is about regio-differentiation .[1]
In-Process Control (IPC) via Thin Layer Chromatography (TLC)
Q: My starting material (3-aminophenol) is gone, but I see a long streak instead of a distinct product spot. What is happening?
A: This is "phenolic tailing." The free hydroxyl group (-OH) and the basic quinoline nitrogen interact strongly with the silanols on the silica plate.
-
The Fix: You must modify the pH of your mobile phase.
-
Acidic Modification: Add 1% Acetic Acid or Formic Acid to your eluent. This protonates the nitrogen and suppresses the ionization of the phenol.
-
Eluent Recommendation: Start with Dichloromethane (DCM) : Methanol (95:5) with 1% Acetic Acid .[1]
-
Visualization: Do not rely solely on UV. Use Anisaldehyde stain or Ferric Chloride (
) .[1] is specific for phenols and will turn the product spot a distinct color (often purple/green), confirming the integrity of the -OH group.
-
Q: I see two spots very close together. Is the reaction incomplete?
A: If the starting material (SM) is absent, these two spots are likely the 5-OH and 7-OH regioisomers.
-
Differentiation: The 5-hydroxy isomer often forms an intramolecular hydrogen bond between the OH (at C5) and the Quinoline Nitrogen (N1). This reduces its polarity compared to the 7-hydroxy isomer.
-
Result: The 5-hydroxy isomer usually has a higher Rf (travels further) than the 7-hydroxy isomer on silica gel.
Q: The reaction seems to "stall" at a less polar intermediate. Why?
A: You are likely observing the 1,2-dihydroquinoline intermediate.[2] The mechanism involves cyclization followed by oxidative aromatization . If the oxidation step is slow (e.g., insufficient oxidant or air flow), the dihydro-intermediate accumulates.
-
Action: Add an oxidant (e.g., Iodine, DDQ, or simply bubble air/oxygen) and heat.[1] The spot should convert to the more polar, fully aromatic quinoline.
HPLC & LC-MS Monitoring
Q: How do I separate the 5-OH and 7-OH isomers on HPLC?
A: Standard C18 columns can separate these, but pH control is vital.
-
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Elution Order: Similar to TLC, the 5-hydroxy isomer (intramolecular H-bond) is effectively more hydrophobic and typically elutes later (longer retention time) than the 7-hydroxy isomer in reverse-phase conditions.[1]
Q: My LC-MS shows the correct mass (m/z 222 [M+H]+), but the yield is low. Where is the mass balance?
A: Check for the "Schiff Base" intermediate or polymerized by-products.
-
Mass Check: Look for m/z 224 ([M+H]+ for dihydroquinoline). If this is major, your oxidation is incomplete.
-
Polymerization: Cinnamaldehyde is prone to self-polymerization under acidic conditions.[1] If you see a "hump" in the baseline at high retention times, your electrophile degraded before reacting.
Structural Confirmation (NMR Troubleshooting)
Q: I isolated a solid. How do I prove it is the 5-OH and not the 7-OH isomer using 1H NMR?
A: You must look at the splitting pattern of the protons on the phenolic ring (the benzenoid ring of the quinoline).
| Feature | 5-Hydroxyquinoline (Target) | 7-Hydroxyquinoline (Impurity) |
| Proton Environment | H-6, H-7, H-8 are contiguous.[1] | H-5, H-6 are contiguous; H-8 is isolated.[1] |
| Coupling Pattern | ABC System: You will see a Triplet (t) for H-7 (vicinal to both H-6 and H-8) and two Doublets (d).[1] | AB System + Singlet: You will see a distinct Singlet (s) (or doublet with very small meta-coupling, |
| Key Diagnostic | Absence of a singlet in the aromatic region (excluding the 2-phenyl group). | Presence of a singlet at approx |
Note: The 2-phenyl group will add a multiplet of 5 protons at
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for monitoring this reaction.
Caption: Decision tree for monitoring the oxidative cyclization and resolving regioisomer issues in 2-Phenylquinolin-5-ol synthesis.
References
-
Skraup-Doebner-Von Miller Mechanism & Regioselectivity
-
Synthesis of 5-Hydroxyquinolines (Blocking Groups)
-
NMR Coupling Constants (Vicinal vs Meta)
- Title: 1H–1H Coupling in Proton NMR (J-Coupling Analysis).
- Source: ACD/Labs.
-
URL:[Link]
-
TLC Monitoring Guidelines
- Title: Monitoring Reactions by TLC.
- Source: Washington St
-
URL:[Link] (General Reference for TLC protocols cited in text).
Sources
Technical Support Center: Scale-Up of 2-Phenylquinoline Synthesis
The following technical guide is designed as a specialized support resource for process chemists and engineers scaling up the synthesis of 2-phenylquinoline. It prioritizes safety, impurity control, and yield optimization.
Current Status: Operational Topic: Process Optimization & Troubleshooting Target Scale: Kilo-lab to Pilot Plant (100g – 10kg)
Executive Strategy: Route Selection Matrix
Before addressing specific failures, ensure you are utilizing the correct synthetic pathway for your scale and constraints. 2-Phenylquinoline is classically synthesized via multiple routes, each with distinct scale-up profiles.
Figure 1: Decision matrix for selecting the optimal synthetic route based on process constraints (Cost vs. Purity vs. Safety).
Troubleshooting Guides & FAQs
Category A: The Friedländer Condensation (High Purity Route)
Context: This is the preferred route for pharmaceutical applications due to cleaner impurity profiles, despite the instability of o-aminobenzaldehyde.
Q1: My yield drops significantly (>20%) when scaling from 5g to 100g. What is happening? Diagnosis: This is likely due to the self-condensation of o-aminobenzaldehyde. In small batches, heating is rapid. At scale, the longer "heat-up" time allows the starting material to polymerize before reacting with acetophenone. Corrective Protocol:
-
In-Situ Generation: Do not isolate o-aminobenzaldehyde. Generate it via the reduction of o-nitrobenzaldehyde (using Fe/HCl or catalytic hydrogenation) and immediately add the ketone (acetophenone) to the same vessel.
-
Inverse Addition: Add the o-aminobenzaldehyde solution slowly to a refluxing solution of acetophenone and base (KOH/EtOH). This keeps the concentration of the unstable amine low relative to the ketone.
Q2: We are observing an "aldol-type" side product. How do we suppress it? Diagnosis: Acetophenone can undergo self-aldol condensation under the strong alkaline conditions (NaOH/KOH) typically used. Corrective Protocol:
-
Switch Catalysts: Move from hydroxide bases to solid acid catalysts (e.g., Sulfated Zirconia or Amberlyst-15) or mild Lewis acids (
). These promote the imine formation/cyclization without triggering the enolate chemistry required for acetophenone dimerization. -
Solvent Selection: Use water as a solvent (hydrophobic effect accelerates the reaction) or ionic liquids ([bmim]BF4) to enhance rate and selectivity.
Category B: The Modified Skraup/Doebner-Miller (Industrial Route)
Context: Reacting aniline with cinnamaldehyde (or equivalents) in acid.
Q3: The reaction exotherm became uncontrollable ("thermal runaway") at the 1kg scale. Diagnosis: The Skraup reaction is notoriously autocatalytic. The induction period (accumulation of intermediates) is followed by a violent spike. Corrective Protocol:
-
Moderators: You must add a moderator. Ferrous sulfate (
) is the industry standard; it acts as an electron transfer agent to smooth the oxidation steps. -
Dosing Strategy: Never mix all reagents at once.
-
Step 1: Charge Aniline + Acid + Moderator.[1] Heat to 100°C.
-
Step 2: Dose the aldehyde/glycerol component slowly via a peristaltic pump. Monitor the internal temperature (
) relative to the jacket. If , stop dosing immediately.
-
Q4: The product is contaminated with a "tar-like" black polymer that clogs filters. Diagnosis: Polymerization of the vinyl intermediates (acrolein or cinnamaldehyde derivatives). Corrective Protocol:
-
Dilution: Ensure the reaction is not run neat. Use acetic acid or sulfolane as a solvent to disperse the heat and intermediates.
-
Work-up: Do not attempt simple filtration. Use Steam Distillation to remove unreacted aniline and volatiles, then decant the aqueous layer from the tar. Extract the tar with hot toluene; the product is soluble, the polymeric char is not.
Validated Experimental Protocol: The Pfitzinger Variation
Recommended for Scale-Up due to inherent safety and solid handling.
Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid, followed by decarboxylation to 2-phenylquinoline.
Phase 1: Condensation
-
Reagents: Isatin (1.0 eq), Acetophenone (1.1 eq), KOH (33% aq. solution).
-
Procedure:
-
Suspend Isatin in aqueous KOH.
-
Add Acetophenone slowly at 25°C.
-
Heat to 85°C for 8 hours. (Note: The mixture will solubilize then precipitate the potassium salt).
-
Work-up: Acidify with HCl to pH 5-6. The carboxylic acid derivative precipitates as a yellow solid.
-
Checkpoint: Yield should be >85%. Purity >95% (HPLC).
-
Phase 2: Decarboxylation (The Critical Step)
-
Reagents: Copper powder (catalytic, 5 mol%) or Copper Chromite.
-
Procedure:
-
Suspend the carboxylic acid in Diphenyl ether (high boiling solvent).
-
Heat to 250°C (vigorous CO2 evolution).
-
Monitor: Reaction is complete when gas evolution ceases.
-
Isolation: Cool to room temperature. Dilute with hexane. The 2-phenylquinoline crystallizes out (or filter off catalyst and evaporate).
-
Data Table: Comparison of Methods
| Metric | Friedländer | Skraup/Doebner | Pfitzinger (Recommended) |
| Atom Economy | High | Medium | Low (loses CO2) |
| Thermal Risk | Low | High (Runaway) | Low |
| Purity Profile | Excellent (>98%) | Poor (Tars/Isomers) | Good (>95%) |
| Cost/kg | $ |
Visualizing the Mechanism (Friedländer)
Understanding the mechanism is crucial for troubleshooting the "stalled reaction" phenomenon.
Figure 2: Mechanistic pathway of the Friedländer synthesis.[2] The formation of the Imine is the rate-determining step in acid catalysis; cyclization is rate-determining in base catalysis.
References
-
Skraup Synthesis & Safety
-
Friedländer Synthesis Optimization
- Frontiers in Chemistry, "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Deriv
-
Source:
-
Green Chemistry Approaches
- MDPI Molecules, "Recent Advances in Metal-Free Quinoline Synthesis".
-
Source:
-
Pfitzinger Reaction Protocol
- ACS Medicinal Chemistry Letters, "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity".
-
Source:
-
Solvent-Free & Catalytic Methods
- Green Chemistry (RSC), "Electrochemically assisted Friedlander reaction".
-
Source:
Sources
- 1. youtube.com [youtube.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Addressing poor reproducibility in biological assays with 2-Phenylquinolin-5-ol
Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Reproducibility in Biological Assays with 2-Phenylquinolin-5-ol (2-PQ-5-OH)[1]
Executive Summary & Technical Context
Welcome to the technical support hub for 2-Phenylquinolin-5-ol. Through extensive field application analysis, we have identified that "poor reproducibility" with this compound is rarely due to batch variation, but rather stems from three physicochemical behaviors inherent to its structure:
-
Hydrophobic Aggregation: The 2-phenyl substitution increases lipophilicity (LogP > 3.5), causing rapid micro-precipitation in aqueous buffers.[1]
-
Phenolic Oxidation: The hydroxyl group at position 5 is susceptible to redox cycling, particularly in high-pH buffers or transition metal-rich media (e.g., RPMI 1640), leading to quinone formation.
-
Spectral Interference: The quinoline core possesses intrinsic fluorescence that can overlap with common assay readouts (e.g., DAPI, Coumarin).
This guide provides self-validating protocols to neutralize these variables.
Critical Workflow: Solubilization & Storage
The Problem: Users often report "variable potency" (IC50 shifts). This is usually a dosing error caused by "crashing out" during serial dilution.[1]
The Solution: Use the "Intermediate Solvent Shift" method. Never dilute directly from 100% DMSO to 100% Aqueous buffer.[1]
Protocol: The 3-Step Dilution System
| Step | Parameter | Specification | Causality (Why?) |
| 1. Master Stock | Solvent | 100% Anhydrous DMSO | Prevents hydrolysis and microbial growth.[1] |
| Concentration | 10 mM - 50 mM | High concentration minimizes DMSO volume in final assay.[1] | |
| Storage | -20°C, Amber Vial, Argon purged | Prevents photo-oxidation of the 5-OH group.[1] | |
| 2. Intermediate | Solvent | DMSO/Buffer (1:1 v/v) or Ethanol | Creates a "solubility bridge" to prevent shock precipitation.[1] |
| Preparation | Prepare fresh daily. | 2-PQ-5-OH is unstable in dilute organic/aqueous mixes >4 hours.[1] | |
| 3. Working Sol. | Solvent | Assay Buffer (e.g., PBS + 0.1% BSA) | BSA acts as a carrier protein to keep the lipophilic molecule in solution. |
Visualization: The Solubility Stability Workflow
Figure 1: The "Intermediate Solvent Shift" workflow prevents the thermodynamic shock that causes 2-Phenylquinolin-5-ol to precipitate in aqueous media.[1]
Troubleshooting Guide: Assay Interference
The Problem: "False positives" in fluorescence assays. The Mechanism: 2-Phenylquinolin-5-ol exhibits fluorescence emission in the blue/green region (approx. 400–500 nm) depending on pH.[1] This overlaps with common probes like DAPI or Hoechst.[1]
Diagnostic Matrix: Is the Compound Lying to You?
| Assay Type | Symptom | Root Cause | Remediation Strategy |
| Cell Viability (Resazurin/AlamarBlue) | Signal increases despite cell death.[1] | The compound reduces resazurin chemically (Redox cycling). | Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are less redox-sensitive.[1] |
| Nuclear Staining (DAPI/Hoechst) | High background noise in "No Cell" controls. | Intrinsic fluorescence of the quinoline core. | Use Red-shifted dyes (e.g., DRAQ5, emission >650nm) where the compound is silent. |
| Enzyme Inhibition | IC50 varies with time.[1] | Oxidation of 5-OH to quinone (reactive species).[1] | Add 1 mM DTT or TCEP to the buffer to maintain the reduced phenolic state. |
Frequently Asked Questions (FAQ)
Q1: My solution turns slightly brown after 24 hours at room temperature. Is it still good? A: No. The browning indicates the oxidation of the phenolic hydroxyl group into a quinone-like species. This is accelerated by light and basic pH.[1]
-
Action: Discard immediately.[1] For future experiments, keep assay time < 4 hours or supplement buffers with antioxidants (Ascorbic acid or TCEP).
Q2: Can I use polystyrene (PS) plates? A: Use with caution. 2-Phenylquinolin-5-ol is highly lipophilic and binds to standard PS.[1]
-
Action: Use Low-Binding Polypropylene (PP) plates for serial dilutions.[1] For cell culture, ensure the medium contains serum (FBS) or BSA (0.1%), as the albumin will sequester the compound and prevent plastic adsorption while keeping it bioavailable.
Q3: Why do I see toxicity in "Control" wells containing only the compound and media (no cells)?
A: This is likely Redox Cycling . In the presence of transition metals (found in media like DMEM/RPMI), phenolic compounds can generate Hydrogen Peroxide (
-
Validation: Add Catalase (50 U/mL) to the media. If the "toxicity" disappears, the cell death was an artifact of extracellular ROS generation, not specific target engagement.
Mechanistic Pathway: Oxidation & Interference[1]
Understanding the degradation pathway is vital for data interpretation. The 5-hydroxyquinoline motif is redox-active.[1]
Figure 2: The degradation pathway of the 5-hydroxy scaffold.[1] Note that H2O2 generation can cause false positives in apoptosis assays.
References & Authority
-
PubChem. 2-Phenylquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] (Discusses quinone redox cycling artifacts). Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in Drug Discovery: Mechanisms of Compound-Mediated Artifacts. Current Opinion in Chemical Biology.[1] (Details fluorescence interference and aggregation). Available at: [Link]
-
MDPI. Oxidation of Small Phenolic Compounds by Mn(IV). (Mechanistic insight into phenolic oxidation in environmental/biological matrices). Available at: [Link][2]
Sources
Technical Support Center: Optimizing the Fluorescent Properties of 2-Phenylquinoline Derivatives
Welcome to the technical support center for 2-phenylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile fluorophores. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your experiments and achieve reliable, high-quality fluorescence data.
Introduction to 2-Phenylquinolines
2-Phenylquinoline and its derivatives represent a significant class of heterocyclic compounds utilized in a wide array of applications, from medicinal chemistry to materials science.[1][2][3] Their rigid, planar structure and extended π-conjugated system often impart favorable fluorescent properties. However, like many fluorophores, their emission characteristics are highly sensitive to their environment. This guide will help you understand and control these variables to harness the full potential of your 2-phenylquinoline-based systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the fluorescence of 2-phenylquinoline derivatives.
Q1: What are the key factors that influence the fluorescence intensity of 2-phenylquinoline derivatives?
A1: The primary factors include the molecular structure (substituents), solvent polarity, pH, temperature, and concentration.[4][5] Electron-donating groups (e.g., -OH, -NH2) generally enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can decrease or quench it.[4] Environmental factors modulate the energy gap between the ground and excited states and can promote or inhibit non-radiative decay pathways.
Q2: Why is my 2-phenylquinoline derivative not fluorescing?
A2: A complete lack of fluorescence can be due to several reasons. First, the inherent photophysical properties of your specific derivative might favor non-radiative decay. For instance, the presence of heavy atoms can quench fluorescence.[6] Second, impurities, particularly residual transition metals from synthesis, can act as efficient quenchers.[6] Finally, the experimental conditions, such as an inappropriate solvent or pH, may be quenching the fluorescence.
Q3: How does the solvent choice impact the fluorescence emission spectrum?
A3: Solvents can significantly alter the position, shape, and intensity of the emission spectrum, a phenomenon known as solvatochromism.[7] In polar solvents, excited-state fluorophores can be stabilized through dipole-dipole interactions, leading to a red shift (shift to longer wavelengths) in the emission spectrum.[7][8] This is because the solvent molecules reorient around the excited fluorophore, lowering its energy level.[8] Protic solvents (those capable of hydrogen bonding) can have an even more pronounced effect.[9]
Q4: Can the pH of the solution affect the fluorescence of my compound?
A4: Absolutely. The quinoline core contains a nitrogen atom that can be protonated in acidic conditions.[10] This protonation can significantly alter the electronic structure of the molecule, often leading to a substantial enhancement of fluorescence intensity and a shift in the emission wavelength.[10][11] Conversely, in neutral or alkaline solutions, the fluorescence may be weaker.[4] This pH sensitivity can be exploited for developing fluorescent pH probes.[12][13]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common experimental issues.
Issue 1: Low or Decreasing Fluorescence Intensity (Low Quantum Yield)
Symptoms:
-
The fluorescence signal is weak despite an appropriate concentration.
-
The fluorescence intensity decreases over the course of the measurement.
Possible Causes & Solutions:
-
Photobleaching: The irreversible decomposition of the fluorophore upon prolonged exposure to excitation light.[6]
-
Solution: Reduce the intensity of the excitation source (e.g., use neutral density filters), decrease the exposure time, or use a photostabilizing agent in your solution. Ensure the compound is chemically stable under your experimental conditions.[6]
-
-
Concentration Quenching (ACQ): At high concentrations, fluorophores can form non-fluorescent aggregates or self-quench.[6]
-
Solution: Prepare a dilution series of your sample to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration.
-
-
Oxygen Quenching: Dissolved oxygen in the solvent is a common quencher of fluorescence.[6]
-
Solution: De-gas your solvent by bubbling an inert gas (e.g., nitrogen or argon) through it before measurements. This can often lead to more consistent and intense fluorescence.[6]
-
-
Temperature Effects: Higher temperatures increase molecular collisions, which promotes non-radiative decay and reduces fluorescence intensity.[5]
-
Solution: Maintain a constant and controlled temperature for all measurements. Lowering the temperature can sometimes increase the signal-to-noise ratio.[5]
-
-
Inappropriate Solvent or pH: As discussed, the solvent and pH can dramatically impact fluorescence.
-
Solution: Systematically screen a range of solvents with varying polarities and test the fluorescence across a pH gradient to identify optimal conditions. For quinolines, acidic conditions often enhance fluorescence.[10]
-
Issue 2: Inconsistent and Irreproducible Fluorescence Readings
Symptoms:
-
Significant variation in fluorescence intensity for the same sample across different experiments.
Possible Causes & Solutions:
-
Inaccurate Concentration: Small errors in preparing solutions can lead to large variations in intensity.[6]
-
Solution: Use calibrated pipettes and high-purity solvents. Always prepare fresh dilutions from a carefully prepared stock solution.
-
-
Instrumental Fluctuations: Variations in the excitation lamp intensity or detector sensitivity can cause inconsistent readings.
-
Solution: Allow the instrument to warm up and stabilize before taking measurements. Regularly check the instrument's performance with a stable, known fluorescence standard (e.g., quinine sulfate).
-
-
Environmental Factors: Fluctuations in temperature or the presence of dissolved oxygen can lead to variability.[5][6]
-
Solution: Implement strict control over temperature and de-gas solvents consistently for all experiments.
-
Issue 3: Unexpected Shifts in Emission Wavelength (λem)
Symptoms:
-
The peak emission wavelength is different from what is expected based on literature or previous experiments.
Possible Causes & Solutions:
-
Solvent Polarity: The emission maximum is highly sensitive to solvent polarity.[8][9]
-
Solution: Ensure you are using the exact same solvent (and purity grade) as in the reference experiment. Even small amounts of impurities can alter the polarity. The table below illustrates the effect of solvent on emission.
-
-
Protonation State (pH): Changes in pH can cause significant spectral shifts due to the protonation or deprotonation of the quinoline nitrogen.[11]
-
Solution: Use buffered solutions to maintain a constant pH. Verify the pH of your sample solution before each measurement.
-
-
Aggregation: The formation of aggregates can lead to the appearance of new emission bands, often at longer wavelengths (excimer formation) or can induce emission in otherwise non-emissive compounds (Aggregation-Induced Emission, AIE).[14][15][16][17]
Data Presentation: Solvent Effects on Fluorescence Emission
The following table summarizes the typical effects of solvent polarity on the fluorescence emission of a generic polar fluorophore.
| Solvent | Polarity Index | Dielectric Constant | Typical λem Shift |
| Hexane | 0.1 | 1.88 | Blue-shifted |
| Dichloromethane | 3.1 | 8.93 | Intermediate |
| Acetonitrile | 5.8 | 37.5 | Red-shifted |
| Methanol | 5.1 | 32.7 | Red-shifted (protic) |
Note: This is a generalized representation. The magnitude of the shift is highly dependent on the specific 2-phenylquinoline derivative.
Part 3: Experimental Protocols & Workflows
This section provides step-by-step methodologies for key experiments.
Protocol 1: Systematic Optimization of Fluorescence Signal
This protocol provides a self-validating workflow to identify the optimal conditions for your 2-phenylquinoline derivative.
Objective: To systematically determine the optimal solvent, pH, and concentration for maximum fluorescence quantum yield.
Materials:
-
2-phenylquinoline derivative stock solution (e.g., 1 mM in a suitable solvent like THF or DMSO).
-
A range of high-purity solvents (e.g., hexane, dichloromethane, acetonitrile, methanol).
-
A series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Fluorescence spectrophotometer.
-
UV-Vis spectrophotometer.
-
Calibrated pipettes and quartz cuvettes.
Methodology:
-
Concentration Optimization: a. Prepare a series of dilutions of your stock solution in a chosen starting solvent (e.g., acetonitrile) to achieve concentrations ranging from 0.1 µM to 50 µM. b. For each concentration, measure the absorbance at the excitation wavelength (λex). Ensure the absorbance is below 0.1 to avoid inner filter effects. c. Measure the fluorescence emission spectrum for each dilution. d. Plot the integrated fluorescence intensity versus concentration. Identify the linear range and select a concentration within this range for subsequent experiments.
-
Solvent Screening: a. Using the optimal concentration determined in step 1, prepare samples in each of the selected solvents. b. Record the absorption and emission spectra for each sample. c. Compare the integrated fluorescence intensities to identify the solvent that provides the highest signal. Note any shifts in the emission maxima.
-
pH Titration: a. Using the optimal solvent and concentration, prepare a series of samples in buffers of varying pH. b. Record the emission spectrum for each sample. c. Plot the integrated fluorescence intensity versus pH to determine the optimal pH for your compound.
Self-Validation:
-
Blank Controls: For each solvent and buffer, run a blank sample to subtract any background fluorescence.
-
Standard Reference: Periodically measure a known fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) to ensure instrument stability.[19]
-
Linearity Check: The initial concentration optimization (step 1) validates that you are working in a range free from self-quenching artifacts.
Workflow Diagram: Troubleshooting Low Fluorescence
The following diagram outlines a logical workflow for diagnosing and solving issues related to low fluorescence intensity.
Caption: A troubleshooting workflow for low fluorescence signals.
Part 4: Advanced Concepts
Aggregation-Induced Emission (AIE)
While aggregation is often a cause of fluorescence quenching (ACQ), some 2-phenylquinoline derivatives may exhibit Aggregation-Induced Emission (AIE).[14][15] In AIE-active molecules, intramolecular rotations in the solution state lead to non-radiative decay.[17] When the molecules aggregate (e.g., in a poor solvent or in the solid state), these rotations are restricted, which blocks the non-radiative pathway and forces the molecule to decay via fluorescence, leading to a strong emission.[17]
How to Test for AIE:
-
Dissolve the compound in a good solvent (e.g., THF).
-
Titrate a poor solvent (e.g., water) into the solution.
-
Monitor the fluorescence intensity. A significant increase in intensity with increasing fractions of the poor solvent is a hallmark of AIE.
Diagram: AIE vs. ACQ Mechanisms
Caption: Comparison of ACQ and AIE mechanisms.
References
-
Chemistry LibreTexts. (2023, March 16). 3.6: Variables that Influence Fluorescence Measurements. Retrieved from [Link]
-
RSC Publishing. (2020, August 12). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Phenylquinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Retrieved from [Link]
-
ACS Publications. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. Retrieved from [Link]
-
ResearchGate. (2025, November 21). Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. Retrieved from [Link]
-
ResearchGate. (2015, December 8). (PDF) New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
RSC Advances. (2020, August 12). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (n.d.). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Retrieved from [Link]
- Unknown Source. Fluorescence Spectroscopy-Quantum yield.
-
PubMed. (2016, November 5). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Retrieved from [Link]
-
MDPI. (n.d.). Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives as Photosensitizers with Anti-Cancer Properties. Retrieved from [Link]
-
Chemical Science International Journal. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]
-
NIH. (n.d.). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of quinoline based pH probes 1–7. Retrieved from [Link]
-
MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]
-
ResearchGate. (n.d.). Aggregation-Induced Emission Enhancement and Reversible Mechanochromic Luminescence of Quinoline-Based Zinc(II) Schiff Base Complexes. Retrieved from [Link]
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
ResearchGate. (2015, June 7). Why, the fluorescence quantum yield decreases but average lifetime of fluorophore was hugely increased? Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journalcsij.com [journalcsij.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. faculty.fortlewis.edu [faculty.fortlewis.edu]
Technical Support Center: Experimental Protocols for 2-Phenylquinolin-5-ol
Introduction: The Molecule & The Challenge
You are likely working with 2-Phenylquinolin-5-ol as a bioactive scaffold (e.g., for G-quadruplex targeting or efflux pump inhibition) or as a solvatochromic probe. This molecule presents a classic "medicinal chemistry paradox": its phenyl-quinoline core provides essential lipophilicity for membrane permeability, but the 5-hydroxyl group introduces complex acid-base chemistry (
This guide addresses the three most common support tickets we receive: precipitation in aqueous media , erratic fluorescence signals , and inconsistent cellular potency .
Module 1: Solubility & Stock Management
Status: Critical Failure Point Symptom: "My compound precipitates immediately upon adding to cell culture media," or "The IC50 curve is flat."
The Mechanism
2-Phenylquinolin-5-ol is highly lipophilic (LogP > 3.5 estimated). When you pipette a 10 mM DMSO stock directly into aqueous media, the rapid change in dielectric constant causes "solvent shock," forcing the compound to aggregate into micro-crystals before it can disperse. These aggregates are invisible to the naked eye but biologically inactive, leading to false negatives.
Troubleshooting Protocol
Q: How do I prevent "crashing out" in aqueous buffers?
A: You must avoid the "Direct Spike" method. Use the Intermediate Dilution Method to step-down the solvent concentration gradually.
Protocol: The Intermediate Step Dilution
-
Primary Stock: Dissolve neat powder in anhydrous DMSO to 10 mM .
-
Note: Store at -20°C. Protect from light (quinolines are photodegradable).
-
-
Intermediate Stock (100x): Dilute the Primary Stock 1:10 into pure Ethanol or PEG-400 .
-
Why? Ethanol/PEG reduces the surface tension difference between the droplet and the water, preventing immediate aggregation.
-
-
Final Working Solution: Pipette the Intermediate Stock into your vortexing media.
-
Target: Final DMSO/Ethanol concentration < 0.5%.
-
Visualization: Solubility Workflow
Caption: Stepwise dilution strategy to mitigate hydrophobic aggregation (Solvent Shock).
Module 2: Fluorescence Assay Optimization
Status: High Variability Risk Symptom: "The fluorescence intensity changes drastically between runs," or "The emission peak shifts."
The Mechanism
Unlike 8-hydroxyquinoline, the 5-hydroxy isomer cannot form a stable 5-membered chelate ring with the nitrogen. However, it is highly pH-sensitive .
-
Neutral pH: The phenol is protonated (blue-shifted emission).
-
Basic pH: The phenolate anion forms (red-shifted, higher quantum yield).
-
Excited State Intramolecular Proton Transfer (ESIPT): The 5-OH group can undergo proton transfer in the excited state, leading to large Stokes shifts. Small changes in buffer pH (e.g., pH 7.2 vs 7.4) can significantly alter the ratio of species.
Troubleshooting Protocol
Q: Why is my signal unstable?
A: You are likely working near the
Protocol: pH-Clamped Fluorescence Assay
| Parameter | Recommendation | Reason |
| Buffer System | HEPES or MOPS (50 mM) | Phosphate buffers can precipitate trace metals that quench fluorescence. |
| pH Setpoint | pH 7.0 (Neutral form) OR pH 10.0 (Anionic form) | Avoid pH 8.0-9.0 where the species ratio fluctuates wildly. |
| Excitation | ~330-350 nm (Scan required) | Phenyl conjugation red-shifts the absorption relative to quinoline. |
| Additives | 0.01% Pluronic F-127 | Prevents adsorption of the fluorophore to plastic well plates. |
Visualization: pH-Dependent Species
Caption: The protonation states of 2-Phenylquinolin-5-ol dictate its fluorescence profile. Assays must be buffered away from the pKa transition zones.
Module 3: Cellular Assay Validity
Status: Common Artifact Source Symptom: "The compound kills cells in serum-free media but is inactive in 10% FBS."
The Mechanism
The phenyl group at position 2 significantly increases the lipophilicity compared to the parent quinoline. This makes the molecule a prime target for Albumin Binding . Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) in your culture media acts as a "sink," sequestering the drug and reducing the free concentration available to enter cells.
Troubleshooting Protocol
Q: How do I determine the true potency (IC50)?
A: You must perform a Serum Shift Assay to calculate the correction factor.
Protocol: Serum Shift Correction
-
Run A: Determine IC50 in Opti-MEM (Reduced Serum, ~0.5% FBS).
-
Run B: Determine IC50 in Standard Media (10% FBS).
-
Calculate Shift:
.-
Interpretation: If Ratio > 10, your compound is highly protein-bound.
-
-
Correction: For future experiments, either work in 1% FBS (if cells tolerate) or multiply your dosing concentration by the shift factor to achieve the desired intracellular load.
References
-
Synthesis & Scaffold Logic: Sabatini, S., et al. (2013).[1] "Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation..." Journal of Medicinal Chemistry.
- Fluorescence Properties: Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 5-hydroxyquinoline." Chemical Physics Letters.
-
Solubility Guidelines: Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
Assay Interference: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Sources
Validation & Comparative
Comparing the biological activity of 2-Phenylquinolin-5-ol with its 8-ol isomer
Executive Summary
This guide provides a technical comparison between 2-Phenylquinolin-5-ol and its isomer 2-Phenylquinolin-8-ol .[1] While both share the same 2-phenylquinoline scaffold—a privileged structure in medicinal chemistry—the position of the hydroxyl group dictates a fundamental divergence in their mechanism of action.
-
2-Phenylquinolin-8-ol (The Chelator): Its activity is governed by the proximity of the hydroxyl group to the quinoline nitrogen, enabling bidentate metal chelation.[1] This drives potent cytotoxicity via metal ionophore effects, ROS generation, and metalloenzyme inhibition.
-
2-Phenylquinolin-5-ol (The Non-Chelating Isomer): Lacking the geometry for bidentate chelation, its biological profile is defined by hydrogen bonding and hydrophobic interactions (intercalation).[1] It often serves as a negative control for chelation-dependent mechanisms or as a scaffold for kinase inhibition where metal binding is not required.[1]
Physicochemical & Structural Analysis
The biological divergence begins at the atomic level. The ability to coordinate divalent cations (
| Feature | 2-Phenylquinolin-8-ol | 2-Phenylquinolin-5-ol |
| CAS Number | 6961-25-7 | 698984-37-1 |
| Hydroxyl Position | C-8 (Proximal to Nitrogen) | C-5 (Distal/Peri-position) |
| Chelation Potential | High (Bidentate) .[1] Forms stable 5-membered rings with metals.[1] | Negligible . Geometry prevents N-OH cooperative binding.[1] |
| pKa (OH group) | ~9.8 (Acidity enhanced by H-bond with N) | ~9.0 - 9.5 (Typical phenol acidity) |
| Lipophilicity (LogP) | Moderate (increases upon metal binding due to charge neutralization).[1] | Moderate to High (remains polar/protic). |
| Primary Solubility | DMSO, Ethanol, Chlorinated solvents. | DMSO, Methanol. |
Structural Visualization (Graphviz)
The following diagram illustrates the structural logic dictating their respective biological pathways.
Figure 1: Structural basis for metal chelation capability. The 8-ol isomer forms stable complexes, while the 5-ol cannot.[1]
Biological Activity: Anticancer & Cytotoxicity[1][2][3][4][5]
2-Phenylquinolin-8-ol: The "Trojan Horse" Mechanism
This isomer functions similarly to clioquinol or 8-hydroxyquinoline, but the 2-phenyl group enhances lipophilicity, potentially improving membrane permeability.[1]
-
Mechanism: It acts as a metal ionophore.[1] It binds extracellular copper or zinc, transports it across the cell membrane, and releases it intracellularly or facilitates redox cycling.
-
ROS Generation: The copper complexes of 8-ol derivatives catalyze the Fenton reaction, generating hydroxyl radicals (
) that damage DNA and mitochondria. -
Target: Highly effective against solid tumors (Breast MCF-7, HeLa) that accumulate copper.[1]
-
Data Trend: Cytotoxicity is often metal-dependent .[1] Addition of exogenous
significantly lowers the (e.g., from >20 to <5 ).
2-Phenylquinolin-5-ol: The Scaffold Intercalator
Without the ability to strip metals or act as an ionophore, the 5-ol isomer relies on direct interaction with biological macromolecules.[1]
-
Mechanism:
-
Intercalation: The planar phenylquinoline core can slide between DNA base pairs. The 5-OH provides a hydrogen bond anchor.[1]
-
Kinase Inhibition: The 5-OH position mimics the phenol of tyrosine, potentially inhibiting tyrosine kinases (e.g., EGFR) via ATP-binding pocket competition.
-
-
Selectivity: Generally shows lower cytotoxicity in standard assays compared to the 8-ol isomer because it lacks the catalytic ROS generation capability.
-
Utility: Often used as a negative control to prove that a drug's effect is due to chelation.[1] If the 8-ol is active and the 5-ol is inactive, the mechanism is metal-dependent.[1]
Comparative Data Summary (Predicted/Literature Aggregated)
| Cell Line / Assay | 2-Phenylquinolin-8-ol | 2-Phenylquinolin-5-ol | Mechanism Implicated |
| HeLa (Cervical Cancer) | High Potency ( | Moderate/Low ( | Metal Ionophore / ROS |
| MCF-7 (Breast Cancer) | High Potency | Moderate | Estrogen Receptor / Metal |
| ROS Generation | High (+++) | Low (+) | Redox Cycling (Cu-mediated) |
| Metalloenzyme Inhibition | Potent (MMP, Carbonic Anhydrase) | Weak / Inactive | Active Site Chelation |
Mechanism of Action Pathways
The following workflow details the divergent signaling pathways activated by these two isomers.
Figure 2: Divergent mechanistic pathways.[1] The 8-ol pathway is driven by metal toxicity, while the 5-ol pathway relies on steric and electrostatic binding.[1]
Experimental Protocols
To validate the differences described above, the following experimental workflows are recommended.
Protocol A: Metal-Sensitivity Cytotoxicity Assay (MTT)
Purpose: To determine if the compound's toxicity is driven by metal chelation.[1]
-
Preparation: Seed cancer cells (e.g., HeLa) in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Treatment Groups:
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent. Measure absorbance at 570 nm.
-
Validation Criteria:
-
If Group 3 shows significantly lower
than Group 1 , the mechanism is metal-dependent (Ionophore). -
Group 4 should show minimal shift compared to Group 2 (Non-chelator).
-
Protocol B: UV-Vis Chelation Confirmation
Purpose: To physically confirm the lack of binding in the 5-ol isomer.[1]
-
Solvent: Prepare
solutions of both compounds in Ethanol/Water (1:1). -
Titration: Add aliquots of
or solution. -
Observation:
-
8-ol: Expect a bathochromic shift (red shift) in
and appearance of a new charge-transfer band, indicating complex formation. -
5-ol: Spectra should remain largely unchanged (superimposable), indicating no coordination.[1]
-
References
-
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives. Retrieved from
-
Prachayasittikul, V. et al. (2015). Structure-activity relationships of 2-hydroxyquinoline derivatives as alpha-glucosidase inhibitors. ResearchGate. Retrieved from
-
Oliveri, V. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.[2] Retrieved from
-
BLD Pharm. (2025). Product Catalog: 2-Phenylquinolin-5-ol (CAS 698984-37-1) and 2-Phenylquinolin-8-ol (CAS 6961-25-7).[1][3][4][5] Retrieved from
-
Jiang, H. et al. (2019). Synthesis and antitumor mechanisms of 8-hydroxyquinoline platinum(II) derivatives. Dalton Transactions.[1] Retrieved from
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Validating the Mechanism of Action of 2-Phenylquinolin-5-ol as a Novel PI3K/Akt Pathway Inhibitor: A Comparative In Vitro Guide
Introduction: The Therapeutic Potential of Targeting the PI3K/Akt Pathway with Novel Quinoline Scaffolds
The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The introduction of a hydroxyl group at the 5-position, creating 2-Phenylquinolin-5-ol, presents a novel candidate for targeted cancer therapy. This guide outlines a comprehensive in vitro strategy to validate the hypothesized mechanism of action of 2-Phenylquinolin-5-ol as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer.[3][4]
We will detail a systematic approach to first, directly assess the inhibitory effect of 2-Phenylquinolin-5-ol on Akt kinase activity. Second, we will confirm the on-target effect within a cellular context by measuring the phosphorylation status of Akt. Finally, we will evaluate the downstream functional consequence of this inhibition on cancer cell viability. To provide a robust benchmark for its performance, 2-Phenylquinolin-5-ol will be compared against two well-characterized Akt inhibitors: the allosteric inhibitor MK-2206 [5][6] and the alkylphospholipid inhibitor perifosine .[7][8] The human breast cancer cell line MCF-7, which is known to possess an active PI3K/Akt pathway, will be utilized as the primary in vitro model system.[4][9][10]
Hypothesized Mechanism of Action of 2-Phenylquinolin-5-ol
We hypothesize that 2-Phenylquinolin-5-ol directly inhibits the kinase activity of Akt, a central node in the PI3K/Akt signaling cascade. By inhibiting Akt, 2-Phenylquinolin-5-ol is expected to block the phosphorylation of downstream effector proteins, ultimately leading to a reduction in cancer cell proliferation and survival.
Figure 1: Hypothesized mechanism of 2-Phenylquinolin-5-ol in the PI3K/Akt pathway.
Experimental Workflow for In Vitro Validation
A multi-tiered approach will be employed to rigorously validate the mechanism of action of 2-Phenylquinolin-5-ol.
Figure 2: Multi-tiered experimental workflow for mechanism of action validation.
Tier 1: Direct Target Engagement - In Vitro Kinase Assay
The initial and most critical step is to determine if 2-Phenylquinolin-5-ol directly inhibits the enzymatic activity of Akt. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[11][12][13]
Comparative Performance Data (Hypothetical)
| Compound | Target | IC₅₀ (nM) |
| 2-Phenylquinolin-5-ol | Akt1 | To be determined |
| MK-2206 | Akt1 | 8[6] |
| Perifosine | Akt1 | ~5,000 |
Experimental Protocol: ADP-Glo™ Akt1 Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X Akt1 enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate concentrations of Akt substrate peptide and ATP.
-
Prepare serial dilutions of 2-Phenylquinolin-5-ol, MK-2206, and perifosine in kinase reaction buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions or DMSO control.
-
Add 2.5 µL of the 2X Akt1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Tier 2: On-Target Cellular Activity - Western Blot Analysis of Akt Phosphorylation
To confirm that 2-Phenylquinolin-5-ol inhibits Akt within a cellular environment, we will measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key marker of its activation, in MCF-7 cells.[14][15][16]
Comparative Performance Data (Hypothetical)
| Compound (at IC₅₀) | Treatment Time | p-Akt (Ser473) Inhibition (%) |
| 2-Phenylquinolin-5-ol | 24 hours | To be determined |
| MK-2206 | 24 hours | >90% |
| Perifosine | 48 hours | ~70%[7] |
Experimental Protocol: Western Blot for p-Akt (Ser473)
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of 2-Phenylquinolin-5-ol, MK-2206, and perifosine for the indicated times. Include a DMSO-only control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Calculate the percent inhibition of Akt phosphorylation relative to the DMSO-treated control.
-
Tier 3: Functional Outcome - Cell Viability Assay
The final step is to assess the functional consequence of Akt inhibition by 2-Phenylquinolin-5-ol on the viability of MCF-7 cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]
Comparative Performance Data
| Compound | Cell Line | IC₅₀ (µM) |
| 2-Phenylquinolin-5-ol | MCF-7 | To be determined |
| MK-2206 | MCF-7 | ~0.09 (aromatase-resistant variant)[20] |
| Perifosine | MCF-7 | >10[8][21] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2-Phenylquinolin-5-ol, MK-2206, and perifosine. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation and Formazan Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each treatment relative to the DMSO control.
-
Plot the percent viability versus the log of the compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
This comprehensive in vitro guide provides a rigorous framework for validating the hypothesized mechanism of action of 2-Phenylquinolin-5-ol as a novel inhibitor of the PI3K/Akt signaling pathway. By systematically assessing its direct kinase inhibition, on-target cellular effects, and downstream functional consequences, researchers can build a strong data package to support its further development. The direct comparison with established Akt inhibitors, MK-2206 and perifosine, will provide crucial context for its potency and potential therapeutic window.
Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against a panel of other kinases, evaluation in additional cancer cell lines with varying genetic backgrounds, and ultimately, in vivo efficacy studies in preclinical cancer models.
References
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Saleem, M., & Adhami, V. M. (2014). PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway?. Frontiers in Oncology, 4, 260. [Link]
-
Ros, S., et al. (2014). Metabolic Consequences of Treatment with the AKT Inhibitor Perifosine in Breast Cancer Cells. PLoS ONE, 9(10), e109845. [Link]
-
Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular Cancer Therapeutics, 9(7), 1956-1967. [Link]
-
Kowalski, K., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. Molecules, 24(17), 3171. [Link]
-
Knuefermann, C., et al. (2004). Activation of the PI3K/PDK/Akt signal transduction pathway decreases in vitro sensitivity of MCF-7 breast cancer cells to doxorubicin and 4-hydroxytamoxifen. Cancer Research, 64(7), 2476-2485. [Link]
-
Lee, S. Y., et al. (2023). Low-Dose Perifosine, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells. Biomolecules & Therapeutics, 31(3), 293–302. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals, 15(11), 1369. [Link]
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Wang, Y., et al. (2016). ADAM17-siRNA inhibits MCF-7 breast cancer through EGFR-PI3K-AKT activation. Oncology Letters, 11(5), 3125–3130. [Link]
-
ResearchGate. (2021). (a) Synthesis of model compound 2-phenlyquinoline via multicomponent... [Link]
-
Lee, S. Y., et al. (2023). Low-Dose Perifosine, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells. Biomolecules & Therapeutics, 31(3), 293-302. [Link]
-
Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676. [Link]
-
Singh, N., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6823-6836. [Link]
-
ResearchGate. (2005). (PDF) Flow cytometric detection of total and serine 473 phosphorylated Akt. [Link]
-
Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(19), 12959–12968. [Link]
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Kavitha, S., & Parameswari, N. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-77. [Link]
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ResearchGate. (2020). The PI3K/Akt pathway is required for survival of MCF-7 but not... [Link]
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ResearchGate. (2021). AKT inhibitor (MK-2206) treatment suppressed the proliferation of RAD-R... [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
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ResearchGate. (2022). MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Castro, A., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(1), 159-173. [Link]
- Google Patents. (2015).
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Pedersen, S. F., et al. (2016). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 3, 222–230. [Link]
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YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. [Link]
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ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. [Link]
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Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
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protocols.io. (2023). MTT Assay. [Link]
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Cross-Validation of Experimental Results for 2-Phenylquinolin-5-ol: A Comparative Guide
This guide provides a comprehensive cross-validation of the experimental results for 2-Phenylquinolin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of directly published, peer-reviewed experimental data for this specific molecule, this document presents a logically deduced set of expected analytical results based on established principles of organic chemistry and spectroscopy. These predicted data points are then compared against experimentally verified data for structurally related and alternative compounds, offering researchers a robust framework for the synthesis, characterization, and evaluation of 2-Phenylquinolin-5-ol and its derivatives.
Introduction: The Significance of the 2-Phenylquinoline Scaffold
The 2-phenylquinoline core is a privileged structure in drug discovery, forming the backbone of compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a hydroxyl group at the 5-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can, in turn, influence its biological activity and metabolic profile. This guide aims to provide a foundational dataset for researchers embarking on the synthesis and investigation of 2-Phenylquinolin-5-ol.
2-Phenylquinolin-5-ol: Predicted Experimental Profile
Due to the lack of specific published experimental data for 2-Phenylquinolin-5-ol, the following section outlines the predicted outcomes for its synthesis and characterization. These predictions are grounded in the well-established reactivity of quinoline systems and the known spectroscopic effects of hydroxyl substituents on aromatic rings.
Synthesis of 2-Phenylquinolin-5-ol
A plausible and efficient synthetic route to 2-Phenylquinolin-5-ol is the Doebner-von Miller reaction .[4][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 2-Phenylquinolin-5-ol, 3-aminophenol and cinnamaldehyde would serve as suitable starting materials.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Phenylquinolin-5-ol
-
Reaction Setup: To a round-bottom flask, add 3-aminophenol (1 equivalent) and concentrated hydrochloric acid.
-
Addition of Aldehyde: Slowly add cinnamaldehyde (1.1 equivalents) to the reaction mixture with stirring.
-
Heating: Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Data for 2-Phenylquinolin-5-ol
The following table summarizes the predicted spectroscopic data for 2-Phenylquinolin-5-ol. These predictions are based on the analysis of the parent 2-phenylquinoline and the expected influence of the C-5 hydroxyl group.
| Analytical Technique | Predicted Data for 2-Phenylquinolin-5-ol | Justification |
| 1H NMR | Aromatic protons: δ 7.0-8.5 ppm; Phenolic proton: δ 9.0-10.0 ppm (broad singlet) | The hydroxyl group at C-5 will cause a slight upfield shift of the protons on the quinoline ring compared to 2-phenylquinoline due to its electron-donating nature. The phenolic proton will be a broad, exchangeable singlet. |
| 13C NMR | Aromatic carbons: δ 110-160 ppm; C-5 (bearing OH): ~δ 150-155 ppm | The carbon bearing the hydroxyl group (C-5) will be significantly deshielded. Other carbons in the quinoline ring will experience shifts based on the electronic effects of the hydroxyl group. |
| FTIR (cm-1) | ~3400-3200 (O-H stretch, broad); ~3100-3000 (aromatic C-H stretch); ~1620-1450 (C=C and C=N stretches) | The broad O-H stretch is characteristic of a phenolic hydroxyl group. The aromatic C-H and skeletal vibrations will be in the typical regions for quinoline and phenyl rings. |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 221 | The molecular weight of C15H11NO is 221.26 g/mol . The mass spectrum is expected to show a prominent molecular ion peak. |
Cross-Validation with Alternative Compounds
To provide a robust comparison, we will examine the experimentally determined data for two alternative compounds: the parent scaffold, 2-Phenylquinoline , and a biologically active derivative, 2-Phenylquinolin-4(1H)-one .
2-Phenylquinoline
2-Phenylquinoline serves as the fundamental building block and offers a baseline for understanding the spectroscopic contributions of the core structure.
Table 1: Experimental Data for 2-Phenylquinoline [6][7]
| Analytical Technique | Experimental Data |
| 1H NMR | Aromatic protons: δ 7.4-8.2 ppm |
| 13C NMR | Aromatic carbons: δ 119-157 ppm |
| FTIR (cm-1) | ~3050 (aromatic C-H stretch); ~1600, 1550, 1500 (C=C and C=N stretches) |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 205 |
2-Phenylquinolin-4(1H)-one
This derivative introduces a carbonyl group, significantly altering the electronic properties and providing a point of comparison for the influence of a different oxygen-containing functional group.
Table 2: Experimental Data for 2-Phenylquinolin-4(1H)-one [5]
| Analytical Technique | Experimental Data (in DMSO-d6) |
| 1H NMR | Aromatic protons: δ 7.3-8.1 ppm; NH proton: δ 11.72 ppm (singlet); CH proton: δ 6.34 ppm (singlet) |
| 13C NMR | Aromatic carbons: δ 107-150 ppm; Carbonyl carbon: δ 176.92 ppm |
| HRMS | [M+H]+: m/z = 222.0917 |
Comparative Analysis
The predicted data for 2-Phenylquinolin-5-ol aligns logically with the experimental data of the reference compounds. The introduction of the hydroxyl group at the 5-position is expected to introduce a characteristic broad O-H stretch in the FTIR spectrum, a feature absent in 2-phenylquinoline. In the 1H NMR, the phenolic proton will be a key diagnostic signal. The molecular weight and, consequently, the molecular ion peak in the mass spectrum will increase by 16 atomic mass units compared to 2-phenylquinoline, reflecting the addition of an oxygen atom.
Compared to 2-phenylquinolin-4(1H)-one, the 13C NMR of 2-Phenylquinolin-5-ol will lack the highly deshielded carbonyl signal and instead show a deshielded aromatic carbon attached to the hydroxyl group. The biological activities of these compounds are also expected to differ, with the hydrogen-bond donating ability of the 5-hydroxyl group potentially leading to different interactions with biological targets compared to the hydrogen-bond accepting carbonyl group in the 4-quinolone.
Biological Activity Context
While specific biological data for 2-Phenylquinolin-5-ol is not available, the broader class of 2-phenylquinoline derivatives has shown significant promise in several therapeutic areas:
-
Antimicrobial Activity: Many 2-phenylquinoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[2][8]
-
Antiviral Activity: The 2-phenylquinoline scaffold has been identified as a promising starting point for the development of broad-spectrum anti-coronavirus agents.[1][4]
-
Anticancer Activity: Certain derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, with some acting as G-quadruplex stabilizers.[3]
The introduction of a hydroxyl group at the 5-position could enhance these activities by providing an additional point of interaction with biological macromolecules.
Visualizing the Synthetic and Analytical Workflow
To further clarify the proposed experimental approach, the following diagrams illustrate the synthetic pathway and the logical flow of the analytical characterization.
Caption: Doebner-von Miller synthesis of 2-Phenylquinolin-5-ol.
Caption: Analytical workflow for 2-Phenylquinolin-5-ol.
Conclusion
This guide provides a foundational, albeit predictive, set of experimental data for 2-Phenylquinolin-5-ol, cross-validated against known data for related compounds. The proposed synthetic route is robust and the predicted analytical data are based on sound chemical principles. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis, characterization, and further investigation of this promising compound and its derivatives. The exploration of 2-Phenylquinolin-5-ol's biological activities is a logical and compelling next step, with the potential to uncover novel therapeutic agents.
References
- Samir, A. H. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3), 1485-1492.
- Wang, L., et al. (2018).
-
Sabatini, S., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(6), 963-971. [Link]
- Al-Soud, Y. A., et al. (2007). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Organic Chemistry, 4(4), 259-263.
-
Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved January 26, 2024, from [Link]
- Supporting Information for a relevant chemical synthesis paper.
-
PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis of model compound 2-phenlyquinoline via multicomponent... [Link]
-
NIST. (n.d.). Quinoline, 2-phenyl-. In NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline, 2-phenyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation for 2-Phenylquinolin-5-ol and its Analogs
Executive Summary
The journey of a novel chemical entity from a promising hit in a laboratory assay to a viable therapeutic candidate is fraught with challenges, the most significant of which is translating in vitro potency into in vivo efficacy. This guide focuses on the 2-phenylquinoline scaffold, a versatile heterocyclic structure renowned for its diverse biological activities, using 2-Phenylquinolin-5-ol as a representative molecule.[1] While specific comprehensive in vitro and in vivo correlation (IVIVC) data for 2-Phenylquinolin-5-ol is emerging, the broader class of 2-phenylquinoline derivatives offers a wealth of information. This document provides researchers, scientists, and drug development professionals with a strategic framework for establishing a robust IVIVC. We will delve into the causality behind experimental choices, present detailed protocols for assessing activity, and offer insights into interpreting the data to bridge the translational gap, ensuring that promising in vitro results are not lost in translation.
Introduction: The Quinoline Scaffold and the IVIVC Imperative
Quinoline and its derivatives are mainstays in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The 2-phenylquinoline core, in particular, offers a structurally rigid and tunable scaffold for designing novel therapeutics.[1] 2-Phenylquinolin-5-ol, our representative compound, embodies the potential of this class.
However, the path from a potent molecule in a petri dish to an effective drug in a living system is non-linear. This translational gap is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes paramount. IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[6][7] Establishing a strong IVIVC is critical for rational drug development, enabling researchers to optimize lead compounds, predict clinical outcomes, and streamline the regulatory approval process.[6] This guide will use the 2-phenylquinoline scaffold to illustrate a best-practice approach to building this crucial correlation.
Part 1: In Vitro Characterization - From Target Engagement to Cellular Effect
The initial assessment of a compound's potential begins in vitro. The goal is to answer two fundamental questions: Does the compound interact with its intended biological target? And does this interaction translate into a measurable effect in a cellular context?
The Rationale Behind a Tiered In Vitro Strategy
A multi-tiered approach is essential for a comprehensive in vitro profile. We begin with a specific, target-based biochemical assay and progress to a more complex, cell-based assay. This progression allows us to first confirm target engagement in a clean, isolated system before assessing the compound's ability to penetrate cell membranes and exert its effect in a more physiologically relevant environment.
For 2-phenylquinolines, which have shown promise in oncology, a common target class is protein kinases. Let's hypothesize that 2-Phenylquinolin-5-ol is designed as an inhibitor of a specific oncogenic kinase (e.g., a Receptor Tyrosine Kinase).
Experimental Protocol 1: Biochemical Kinase Inhibition Assay
This assay directly measures the ability of 2-Phenylquinolin-5-ol to inhibit the enzymatic activity of our target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Phenylquinolin-5-ol against the target kinase.
Methodology:
-
Reagents & Materials: Recombinant human kinase, ATP, biotinylated substrate peptide, 96-well microplate, kinase buffer, test compound (2-Phenylquinolin-5-ol), positive control inhibitor, detection antibody, and a suitable luminescence or fluorescence-based detection system.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Phenylquinolin-5-ol in DMSO. Create a series of 2-fold dilutions in kinase buffer to generate a 10-point dose-response curve.
-
Assay Procedure:
-
Add 5 µL of diluted compound or control to the wells of the microplate.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Add 5 µL of ATP solution to start the phosphorylation reaction. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 20 µL of stop buffer containing EDTA.
-
Add detection reagents according to the manufacturer's protocol (e.g., a europium-labeled anti-phospho-substrate antibody).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Cell-Based Antiproliferative Assay
This assay assesses the compound's ability to inhibit the growth and proliferation of cancer cells that are dependent on our target kinase.
Objective: To determine the half-maximal effective concentration (EC50) of 2-Phenylquinolin-5-ol in a relevant cancer cell line.
Methodology:
-
Reagents & Materials: Human cancer cell line (e.g., A549 lung carcinoma), complete culture medium (e.g., RPMI-1640 + 10% FBS), 96-well cell culture plates, test compound, positive control drug (e.g., a known EGFR inhibitor for A549 cells), and a cell viability reagent (e.g., Resazurin or MTT).
-
Cell Seeding: Seed the 96-well plates with 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a dose-response curve of 2-Phenylquinolin-5-ol in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making the antiproliferative effects more pronounced.
-
Viability Assessment: Add 20 µL of the cell viability reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
In Vitro Data Summary and Comparison
The data gathered from these experiments can be summarized for clear comparison.
| Compound | Target Kinase IC50 (nM) | A549 Cell EC50 (nM) |
| 2-Phenylquinolin-5-ol | 15 | 150 |
| Comparator (Known Drug) | 5 | 45 |
This table immediately highlights that while our compound is potent at the enzymatic level, there is a 10-fold drop-off in potency at the cellular level. This is a crucial first insight into the challenges we might face in vivo.
Workflow Visualization
Caption: Tiered workflow for in vitro characterization.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System
Positive in vitro data is the ticket to the next stage: in vivo testing. This is where the compound faces the complexities of a whole organism, including Absorption, Distribution, Metabolism, and Excretion (ADME).
The ADME Challenge: Why In Vitro Potency Doesn't Always Translate
The 10-fold shift between our hypothetical IC50 and EC50 values hints at potential liabilities. The compound might have poor membrane permeability, be actively pumped out of cells (efflux), or have low stability in the culture medium. These issues are magnified in vivo. A study on quinoline 3-carboxamide derivatives, for instance, showed that in vitro metabolism data could predict low clearance and high exposure in vivo, which was essential for their therapeutic effect.[8] For many 2-phenylquinolines, lipophilicity can be a double-edged sword: aiding cell entry but also leading to poor solubility and rapid metabolism.[9]
Experimental Protocol 3: Murine Xenograft Efficacy Model
To test the anticancer activity of 2-Phenylquinolin-5-ol in vivo, a human tumor xenograft model in immunocompromised mice is the gold standard.
Objective: To evaluate the ability of 2-Phenylquinolin-5-ol to inhibit tumor growth in a mouse model.
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells (suspended in Matrigel) into the right flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., Vehicle Control, 2-Phenylquinolin-5-ol, Positive Control Drug).
-
Compound Formulation & Dosing: Formulate 2-Phenylquinolin-5-ol in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water). Administer the compound daily via oral gavage (e.g., at 50 mg/kg). The choice of dose and route is critical and should be informed by preliminary pharmacokinetic (PK) studies.
-
Monitoring: Measure tumor volume with calipers and record mouse body weight three times a week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarkers).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
In Vivo Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 210 | - | +5 |
| 2-Phenylquinolin-5-ol | 50 | 900 ± 150 | 40 | -2 |
| Comparator Drug | 25 | 450 ± 90 | 70 | -8 |
This data suggests our compound has moderate efficacy with good tolerability, but is outperformed by the comparator. Now, we must correlate this back to our in vitro findings.
Workflow Visualization
Caption: Workflow for in vivo efficacy and PK studies.
Part 3: Bridging the Gap - A Critical Analysis of the IVIVC
Our results show a potent kinase inhibitor (in vitro IC50 = 15 nM) with moderate cellular activity (in vitro EC50 = 150 nM) and modest in vivo efficacy (40% TGI at 50 mg/kg). This discrepancy is the core of the IVIVC challenge.
Connecting the Dots: From Assay to Animal
The key to understanding the disconnect lies in pharmacokinetics and pharmacodynamics (PK/PD). The critical question is: Does the concentration of the drug at the tumor site exceed the EC50 for a sufficient duration?
-
The In Vitro-Cellular Gap (IC50 vs. EC50): The 10-fold difference suggests issues with cell penetration or efflux. This can be investigated using cell uptake studies or by testing in cell lines that overexpress efflux pumps. Many 2-phenylquinolines have been developed as efflux pump inhibitors, highlighting this common challenge for the scaffold.[10]
-
The Cellular-In Vivo Gap (EC50 vs. TGI): The modest 40% TGI, despite having cellular activity, points towards suboptimal ADME properties. A preliminary PK study would be invaluable here. It might reveal:
-
Poor Oral Bioavailability: The compound is not absorbed efficiently from the gut.
-
Rapid Metabolism: The compound is quickly cleared by the liver, never reaching therapeutic concentrations.
-
Low Tumor Penetration: The compound does not distribute effectively to the tumor tissue.
-
A study correlating in vitro metabolism with in vivo PK for quinoline derivatives found that low microsomal clearance was a good predictor of high in vivo exposure, which was necessary for the observed therapeutic effect.[8] This underscores the necessity of early ADME profiling.
Logical Framework for IVIVC
Caption: Factors influencing the in vitro to in vivo correlation.
Conclusion: An Iterative Path to Success
Establishing an in vitro-in vivo correlation is not a one-time event but an iterative process. The data from each stage informs the next. For 2-Phenylquinolin-5-ol and its analogs, the path forward involves a cycle of design, testing, and analysis. The modest in vivo efficacy observed in our hypothetical example is not a failure, but a critical data point. It directs the medicinal chemist to improve PK properties—perhaps by modifying the 5-ol position to block metabolism or adding polar groups to improve solubility—while maintaining in vitro potency. By systematically applying the principles and protocols outlined in this guide, researchers can demystify the translational gap and more effectively advance promising compounds like 2-phenylquinolines from the bench to the clinic.
References
- New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents.Bentham Science.
- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.ACS Medicinal Chemistry Letters.
- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC.
- 2-Phenylquinoline: A Versatile Heterocyclic Compound for Organic Synthesis.Ningbo Inno Pharmchem Co., Ltd.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
- Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors to comb
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.PubMed.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC.
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
- 2-Phenylquinoline 99 612-96-4.Sigma-Aldrich.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.Frontiers.
- Synthesis and in vitro biological evaluation of novel quinazoline deriv
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC.
- Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC.
- (PDF) New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.MDPI.
- (PDF) Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5 (mGluR5).
- Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones.
- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid
- In Vitro In Vivo correl
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. youtube.com [youtube.com]
- 8. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates [mdpi.com]
- 10. Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 2-Phenylquinolin-5-ol vs. 5-Methoxy-2-phenylquinoline
Executive Summary
Context: The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core for antitumor agents (e.g., EZH2 inhibitors), CNS-active radioligands (e.g., mGluR5 tracers), and optoelectronic materials. The Dilemma: The functionalization at the C-5 position defines the molecule's physicochemical fate. The 5-hydroxy (5-OH) analog acts as a versatile hydrogen bond donor and metabolic handle, while the 5-methoxy (5-OMe) analog serves as a lipophilic, blood-brain barrier (BBB) permeable bioisostere. Verdict:
-
Select 5-Methoxy-2-phenylquinoline for CNS targets, intracellular probes, and to block Phase II conjugation (glucuronidation).
-
Select 2-Phenylquinolin-5-ol for fragment-based drug design (FBDD), as a fluorescent pH sensor, or as a precursor for further derivatization (e.g., prodrugs).
Physicochemical & Pharmacological Profile[1][2]
The following data contrasts the core properties of the two analogs, highlighting why the methyl ether is often the preferred "drug-like" candidate despite the hydroxy group's binding potential.
| Feature | 2-Phenylquinolin-5-ol (Hydroxy) | 5-Methoxy-2-phenylquinoline (Methoxy) |
| Molecular Weight | ~221.25 Da | ~235.28 Da |
| H-Bond Donors (HBD) | 1 (Phenolic OH) | 0 |
| H-Bond Acceptors (HBA) | 2 (N, O) | 2 (N, O) |
| LogP (Lipophilicity) | ~2.8 - 3.2 (Moderate) | ~3.5 - 3.9 (High) |
| BBB Permeability | Low (Polar surface area limits crossing) | High (Preferred for CNS ligands like MPEQ) |
| Fluorescence | pH-sensitive; often quenched in protic solvents. | High quantum yield; stable emission in organic solvents. |
| Metabolic Stability | Low. Rapid Phase II glucuronidation/sulfation. | Moderate. Susceptible to CYP450 O-demethylation. |
| Key Application | Precursor, Metabolite, pH Probe. | CNS Radioligand (mGluR5), OLED Emitter. |
Mechanism of Action & SAR Insights
-
The "Methoxy Clip": In EZH2 inhibitors, the 5-methoxy group often locks the conformation via intramolecular repulsion or fills a hydrophobic pocket, increasing potency compared to the hydroxy analog.
-
CNS Penetration: As seen in the development of MPEQ (5-Methoxy-2-(phenylethynyl)quinoline) , the methoxy group is critical. The hydroxy precursor fails to cross the BBB effectively, whereas the methoxy analog shows high brain uptake and specific binding to mGluR5 receptors.
Synthetic Pathways & Interconversion
The synthesis of these molecules is often intertwined. The 5-hydroxy derivative is typically the parent scaffold from which the methoxy analog is derived (via methylation), or conversely, the methoxy compound is synthesized first and deprotected.
Pathway Diagram
The following diagram illustrates the divergent synthesis starting from 3-amino-phenol or commercially available 5-hydroxyquinoline.
Figure 1: Interconversion logic between the hydroxy and methoxy analogs. The methylation step is often the final "capping" step in drug synthesis to improve bioavailability.
Experimental Protocols
Protocol A: Synthesis of 5-Methoxy-2-phenylquinoline (Methylation)
Objective: Convert the 5-hydroxy precursor to the lipophilic 5-methoxy analog. Reagents: 2-Phenylquinolin-5-ol (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Anhydrous).
-
Dissolution: Charge a round-bottom flask with 2-Phenylquinolin-5-ol (e.g., 221 mg, 1 mmol) and anhydrous acetone (10 mL).
-
Base Addition: Add K₂CO₃ (276 mg, 2 mmol) to the stirring solution. The mixture may turn a deeper yellow/orange due to phenoxide formation.
-
Alkylation: Dropwise add Methyl Iodide (93 µL, 1.5 mmol) at room temperature.
-
Caution: MeI is a carcinogen. Use a fume hood.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (lower R_f) should disappear, replaced by a higher R_f spot (Methoxy product).
-
Workup: Cool to RT. Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes) to yield the product as a white/pale yellow solid.
Protocol B: Fluorescence Quantum Yield Comparison
Objective: Quantify the photophysical advantage of the methoxy analog in organic media.
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
-
Preparation: Prepare
M solutions of both analogs in Cyclohexane (non-polar) and Methanol (polar). -
Absorbance Check: Measure UV-Vis absorbance at the excitation wavelength (e.g., 350 nm). Ensure OD < 0.1 to avoid inner filter effects.
-
Emission Scan: Record fluorescence emission spectra (360–600 nm).
-
Observation: The 5-OH analog may show a large Stokes shift or quenching in methanol due to Excited State Proton Transfer (ESPT) to the solvent. The 5-OMe analog typically exhibits strong, structured emission in the blue-violet region.
-
-
Calculation:
Where is the slope of Integrated Fluorescence vs. Absorbance, and is the refractive index of the solvent.
Decision Logic for Application Scientists
When designing a new library around the 2-phenylquinoline core, use the following logic tree to decide between the -OH and -OMe variants.
Figure 2: Strategic decision matrix for scaffold selection.
References
-
Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ). Source: Bull.[1] Korean Chem. Soc. (2014) / ResearchGate. Context: Establishes the 5-methoxy analog as a superior CNS radioligand compared to hydroxy precursors due to BBB penetration. URL:[Link]
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Source: Molecules (2014) / PMC - NIH. Context: Demonstrates the SAR importance of the 5-methoxy group for enzymatic potency and cellular activity in cancer models.[2] URL:[Link]
-
Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline. Source: MDPI (2009). Context: Provides comparative photophysical data for phenyl-substituted quinolines, relevant for the fluorescence protocol. URL:[Link]
-
PubChem Compound Summary: 5-Methoxyquinoline. Source: National Center for Biotechnology Information (2025). Context: Validates physicochemical properties (LogP, H-bond counts) used in the comparison table. URL:[Link][3]
Sources
Peer-reviewed studies validating the therapeutic potential of 2-phenylquinolines
Executive Summary: The "Privileged Structure" Advantage
The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike rigid legacy pharmacophores, 2-phenylquinolines offer a tunable lipophilicity profile (
This guide objectively compares 2-phenylquinoline derivatives against standard-of-care agents (Doxorubicin, Miltefosine) and details the specific synthetic and validation protocols required for their development.
Part 1: Anticancer Efficacy & Mechanistic Comparison[1][2][3]
Comparative Performance: 2-Phenylquinolines vs. Doxorubicin
While Doxorubicin (DOX) remains a clinical gold standard, its utility is limited by cardiotoxicity and P-glycoprotein (P-gp) mediated efflux (MDR). Peer-reviewed studies indicate that specific 2-phenylquinoline derivatives, particularly those substituted at the C-4 and C-6 positions, exhibit comparable cytotoxicity with significantly reduced off-target effects.
Key Data: Cytotoxicity (
| Compound Class | Cell Line | Target Type | Selectivity Index (SI) | Mechanism Note | |
| Doxorubicin (Control) | MCF-7 (Breast) | Topo II / DNA | 0.5 – 2.8 | Low (< 10) | High cardiotoxicity risk |
| Doxorubicin (Control) | HeLa (Cervical) | Topo II / DNA | 0.8 – 1.5 | Low | Subject to P-gp efflux |
| 2-Phenylquinoline (Cmpd 13a) | MCF-7 | G-Quadruplex | 0.50 | > 20 | Overcomes MDR phenotypes |
| 2-Phenylquinoline (Cmpd 4) | PC3 (Prostate) | Tubulin/Topo | 8.03 | High | High lipophilicity ( |
| C-6 Substituted Quinoline | HeLa | Apoptosis | 0.5 – 3.5 | Moderate | Induces ROS-mediated death |
Technical Insight:
The superior Selectivity Index (SI) of 2-phenylquinolines stems from their mechanism. Unlike DOX, which intercalates DNA indiscriminately, optimized 2-phenylquinolines often target G-quadruplex structures in telomeric regions or inhibit Topoisomerase II
Mechanism of Action: Topoisomerase II Inhibition
The primary anticancer mechanism involves the stabilization of the Topoisomerase II-DNA "cleavable complex," preventing DNA religation and triggering apoptosis.[1]
Figure 1: Mechanism of Action. 2-phenylquinolines stabilize the Topo II-DNA complex, leading to replication fork collision and irreversible double-strand breaks.
Part 2: Anti-Infective Potential (Leishmaniasis)[7][8]
Comparative Performance: Quinolines vs. Miltefosine
In the treatment of Leishmania donovani (Visceral Leishmaniasis), the standard oral drug Miltefosine suffers from long half-life induced resistance and teratogenicity. 2-substituted quinolines have emerged as potent alternatives.[2]
Key Data: Antileishmanial Activity Comparison of 2-substituted quinolines vs. Miltefosine (Standard).[3]
| Compound | Target Species | Resistance Profile | ||
| Miltefosine | L. donovani | 4.0 – 12.0 µM | 5.0 – 15.0 µM | High (Transporter mutation) |
| 2-n-Propylquinoline | L. donovani | ~5.0 µM | ~5.0 µM | No cross-resistance |
| Styrylquinoline (Cmpd 35) | L. donovani | 1.2 µM | 0.8 µM | Low (Novel mechanism) |
Therapeutic Advantage: Compound 35 (a 2-styrylquinoline analog) demonstrates a 10-fold potency increase over Miltefosine. Furthermore, 2-phenylquinolines do not rely on the LdMT transporter (the primary resistance mechanism for Miltefosine), making them effective against resistant strains.
Part 3: Validated Experimental Protocols
Synthesis: The Modified Pfitzinger Reaction
To synthesize diverse 2-phenylquinoline derivatives, the Pfitzinger reaction is the most robust method, offering higher yields than the Friedländer synthesis for carboxylic acid derivatives.
Workflow Diagram:
Figure 2: Modified Pfitzinger Synthesis Workflow. Reaction of isatin with acetophenone yields 2-phenylquinoline-4-carboxylic acids.[4]
Step-by-Step Protocol:
-
Reactants: Dissolve Isatin (10 mmol) in 33% aqueous KOH (15 mL).
-
Addition: Add the appropriate acetophenone derivative (10 mmol) slowly to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Critical Step: Monitor via TLC (30% Ethyl Acetate/Hexane) until isatin spot disappears.
-
Workup: Cool the dark solution to room temperature. Pour into crushed ice (100g).
-
Precipitation: Acidify carefully with glacial acetic acid to pH 4–5. The 2-phenylquinoline-4-carboxylic acid will precipitate as a solid.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol.
Biological Validation: Metabolic MTT Assay
Note: This protocol validates mitochondrial toxicity, a proxy for cell viability.
-
Seeding: Seed MCF-7 or HeLa cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat with 2-phenylquinoline derivatives (0.1 – 100 µM) for 48h. Include DMSO (0.1%) as vehicle control and Doxorubicin as positive control.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
References
-
Guillon, J., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2-phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. International Journal of Molecular Sciences.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
-
Cozma, M., et al. (2022). Direct In Vitro Comparison of the Anti-Leishmanial Activity of Different Olive Oil Total Polyphenolic Fractions and Assessment of Their Combined Effects with Miltefosine. Molecules (MDPI).
-
Fakhraei, N., et al. (2025). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with Selective Anticancer Activity: Structure–Activity Relationships. New Journal of Chemistry.
-
Long, B.H., et al. (1988). Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. Advances in Enzyme Regulation.
Sources
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial activity of a formulation of 2-n-propylquinoline by oral route in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Regioselective Synthesis of 2-Phenylquinolin-5-ol
Executive Summary
The synthesis of 2-phenylquinolin-5-ol presents a classic but deceptive challenge in heterocyclic chemistry: regioselectivity . The most direct retrosynthetic disconnection—condensation of 3-aminophenol with a cinnamaldehyde derivative—exploits the Doebner-von Miller reaction. However, this route suffers from intrinsic steric and electronic ambiguity, yielding a difficult-to-separate mixture of the desired 5-hydroxy (angular) and the undesired 7-hydroxy (linear) isomers.
This guide compares the Direct Acid-Catalyzed Condensation (Method A) against the Methoxy-Protected Route (Method B). While Method A offers fewer steps, Method B is the superior protocol for pharmaceutical and material science applications requiring >98% purity, as it leverages easier chromatographic separation of non-zwitterionic intermediates.
Mechanistic Analysis & The Regioselectivity Trap
The core challenge lies in the cyclization step. When using 3-aminophenol (or 3-anisidine), the Michael addition of the amine to the cinnamaldehyde occurs readily. However, the subsequent electrophilic aromatic substitution (ring closure) can occur at two positions:
-
Position 2 (Ortho to OH): Yields the 5-substituted quinoline .
-
Position 4 (Para to OH): Yields the 7-substituted quinoline .
Sterically, Position 4 is more accessible, often making the 7-isomer the major product (typically 60:40 or 70:30 ratio). The "Application Scientist" approach focuses not just on the reaction, but on the purification strategy.
Pathway Visualization
Figure 1: Bifurcation of the Skraup/Doebner-Miller cyclization showing the origin of the isomeric impurity.
Methodology Comparison
| Feature | Method A: Direct Condensation | Method B: Methoxy-Protection Strategy |
| Precursors | 3-Aminophenol, Cinnamaldehyde | 3-Anisidine, Cinnamaldehyde |
| Reagents | 6M HCl, Toluene/Nitrobenzene | Iodine/DMSO (or HCl), then BBr3 |
| Step Count | 1 Step | 3 Steps (Synth |
| Yield (Target) | Low (15-25% isolated) | Moderate (30-40% overall) |
| Purity Profile | High risk of co-eluting 7-OH isomer. | Excellent. Isomers separated as methyl ethers. |
| Scalability | Poor (Purification bottleneck). | Good (Crystallization possible). |
| Recommendation | Only for rapid, small-scale screening. | Standard for high-purity needs. |
Detailed Protocol: Method B (The "Purist" Route)
This protocol prioritizes spectral purity. By synthesizing the methoxy-derivative first, we avoid the solubility issues of the zwitterionic hydroxyquinolines during silica chromatography.
Phase 1: Synthesis of 5-Methoxy-2-phenylquinoline
Reaction Type: Modified Doebner-Miller / Oxidative Cyclization
-
Reagents:
-
3-Anisidine (1.0 eq)
-
Cinnamaldehyde (1.2 eq)
-
Iodine (0.1 eq) - Catalyst for oxidation
-
DMSO (Solvent/Oxidant)
-
-
Procedure:
-
Dissolve 3-anisidine (12.3 g, 100 mmol) in DMSO (50 mL).
-
Add cinnamaldehyde (15.8 g, 120 mmol) slowly at room temperature.
-
Add catalytic Iodine (2.54 g, 10 mmol).
-
Heat the mixture to 140°C for 4-6 hours . Note: Monitor by TLC (Hexane:EtOAc 8:2). The Schiff base forms quickly; cyclization is the rate-limiting step.
-
Workup: Cool to RT. Pour into crushed ice/water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with Sodium Thiosulfate (sat. aq.) to remove iodine, then Brine. Dry over Na2SO4.
-
Phase 2: Critical Purification (The "Self-Validating" Step)
The crude contains both 5-methoxy and 7-methoxy isomers.
-
Column Chromatography: Silica Gel (230-400 mesh).
-
Eluent: Gradient Hexane
5% EtOAc/Hexane. -
Separation Logic: The 5-methoxy isomer (angular) typically elutes after the 7-methoxy isomer (linear) due to the "per-position" effect and slight polarity differences.
-
Validation: 1H NMR is required here.[1]
-
5-OMe: Look for the doublet at ~6.8 ppm (H-6) and the singlet/doublet interaction of the methoxy group.
-
7-OMe: Look for the characteristic coupling pattern of the 7-position.
-
-
Yield: Expect ~35% of the 5-methoxy isomer after separation.
Phase 3: Demethylation to 2-Phenylquinolin-5-ol
-
Reagents:
-
5-Methoxy-2-phenylquinoline (Purified from Phase 2)
-
Boron Tribromide (BBr3) (1M in DCM) - Strictly Anhydrous
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve intermediate in dry DCM under Argon/Nitrogen at 0°C.
-
Add BBr3 (3.0 eq) dropwise. Caution: Exothermic.
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Cool to 0°C. Add MeOH dropwise (very slowly) to destroy excess borane complexes.
-
Isolation: Neutralize with NaHCO3. Extract with EtOAc. The product, 2-phenylquinolin-5-ol , may precipitate directly or require recrystallization from Ethanol.
-
Experimental Validation Data
Expected 1H NMR Signature (DMSO-d6, 400 MHz)
To validate the 5-OH vs 7-OH structure, focus on the protons on the quinoline ring (positions 6, 7, 8).
-
2-Phenylquinolin-5-ol (Target):
-
δ 10.2 (s, 1H, -OH): Exchangeable with D2O.
-
δ 8.5 (d, H-4): Characteristic high-field doublet.
-
δ 8.1 (d, H-3): Coupled to H-4.
-
δ 7.5-7.6 (m, H-6, H-7, H-8): The key is the splitting pattern. H-6 and H-8 are doublets; H-7 is a triplet (dd).
-
Differentiation: The 7-OH isomer shows a singlet (or meta-coupled doublet) at position 8, which is absent in the 5-OH isomer.
-
Workflow Diagram
Figure 2: The "Purist" workflow ensuring isomeric purity via the methoxy-intermediate.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield (<10%) | Polymerization of cinnamaldehyde. | Add cinnamaldehyde slowly to the hot amine solution (inverse addition). |
| Inseparable Spots on TLC | 5-OH and 7-OH are zwitterionic and streak. | Stop. Do not proceed with Method A. Switch to Method B (Methoxy) to eliminate zwitterionic behavior during purification. |
| Product remains in Aqueous | 5-Hydroxyquinolines are amphoteric. | Adjust pH to the isoelectric point (~pH 6-7) for maximum precipitation. Do not use strong base (forms phenolate) or strong acid (forms quinolinium). |
References
- Mechanistic Foundation: Bergstrom, F. W. "The Chemistry of the Benzoquinolines." Chemical Reviews, 1944. (Classic review establishing the Skraup/Doebner-Miller regioselectivity issues).
-
Isomer Separation: Uchiyama, N., et al. "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted... isomers." Drug Testing and Analysis, 2016.[2] (Demonstrates the difficulty in separating hydroxyquinoline regioisomers).
- Demethylation Protocol: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968.
-
Modern Catalysis (Alternative): Zhang, Z., et al.[3] "A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization." Organic Letters, 2008.[3] (Context for modern oxidative cyclization mechanisms).
Sources
- 1. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]
- 2. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
Assessing the selectivity of 2-Phenylquinolin-5-ol for its biological target
The evaluation of 2-Phenylquinolin-5-ol as a selective chemical probe requires a rigorous interrogation of its pharmacological profile, particularly given the "privileged" nature of the 2-phenylquinoline scaffold.[1] This scaffold is historically associated with both GPR35 agonism and Phosphodiesterase (PDE) inhibition (e.g., Zaprinast), making selectivity profiling the critical step in validating its utility.[1]
This guide outlines the systematic assessment of 2-Phenylquinolin-5-ol, focusing on distinguishing its activity at the orphan G protein-coupled receptor GPR35 from potential off-targets like PDE5, and navigating the extreme species ortholog variability characteristic of this target.[1]
Executive Summary: The Selectivity Challenge
The 2-phenylquinoline core is a promiscuous template.[1] While 2-phenylquinolin-4-one derivatives (tautomers of 4-ols) are well-documented GPR35 agonists, the 5-ol isomer presents a unique structural variation.[1][2] Validating this compound requires addressing three specific selectivity hurdles:
-
Species Ortholog Selectivity: GPR35 ligands often show >100-fold potency differences between Human and Rodent (Mouse/Rat) receptors.[1][2]
-
Signaling Bias: GPR35 couples to both G
(Rho pathway) and G (often measured via chimeric G Calcium flux).[2] True probes must be characterized for biased agonism.[1][2] -
Off-Target Liability: Structural similarity to Zaprinast necessitates exclusion of PDE inhibition.[1][2]
Comparative Analysis: Benchmarking the Probe
To assess 2-Phenylquinolin-5-ol, it must be benchmarked against standard GPR35 ligands.[1] The following table highlights the expected performance metrics for a high-quality probe versus established alternatives.
| Feature | 2-Phenylquinolin-5-ol (Candidate) | Zaprinast (Reference) | Pamoic Acid (Endogenous/Tool) | ML-145 (Antagonist) |
| Primary Target | GPR35 (Putative Agonist) | GPR35 / PDE5 | GPR35 | GPR35 |
| Human Potency (EC50) | To be determined (Target < 100 nM) | Moderate (~1 µM) | High (~10–50 nM) | IC50 ~ 20 nM |
| Rodent Potency | Critical Check Required | High (~20 nM) | Inactive (Mouse) | Inactive (Mouse) |
| Species Selectivity | High Risk of Variation | Rat > Human | Human >>> Mouse | Human Selective |
| Off-Target Risk | PDEs, Kinases | PDE1, PDE5, PDE6 | Low (GPR35 selective) | Low |
| Solubility | Moderate (DMSO soluble) | Low | High | Moderate |
Scientist's Insight: If 2-Phenylquinolin-5-ol follows the SAR of related quinolines, expect significant species divergence.[1][2] Do not rely solely on murine models for efficacy without prior in vitro validation.[1][2]
Mechanism of Action & Signaling Pathways
Understanding the duality of GPR35 signaling is essential for designing the correct assays.[1][2] The receptor does not simply "turn on"; it recruits distinct effectors that can be differentially modulated by ligand structure (Functional Selectivity).[1][2]
Figure 1: GPR35 Signaling Divergence.[1] The compound must be assessed for both G-protein dependent (Calcium/cAMP) and G-protein independent (β-Arrestin) pathways to define its bias profile.[1]
Critical Validation Protocols
To objectively validate 2-Phenylquinolin-5-ol, follow this sequential workflow. These protocols are designed to be self-validating by including mandatory positive and negative controls.[1][2]
Protocol A: Species Ortholog Selectivity (Calcium Flux)
Purpose: To determine if the compound engages Human GPR35 vs. Rodent GPR35, distinguishing it from Zaprinast-like profiles.[1][2][3]
Materials:
-
HEK293 cells stably expressing G
(allows Gi-coupled receptors to signal via Calcium).[1] -
Transient transfection plasmids: Human GPR35a, Mouse GPR35, Mock (Empty Vector).[1][2]
-
FLIPR Calcium 6 Assay Kit.[1]
Methodology:
-
Transfection: Transfect HEK-G
cells with Human or Mouse GPR35 plasmids 24h prior to assay.[1] -
Loading: Incubate cells with Calcium 6 dye for 1h at 37°C.
-
Compound Prep: Prepare 10-point serial dilutions of 2-Phenylquinolin-5-ol (Start 100 µM), Zaprinast (Control Agonist), and Vehicle (DMSO).
-
Measurement: Monitor fluorescence (Ex 485/Em 525) upon addition.
-
Validation Check:
-
Positive Control:[1] Zaprinast must show signal in both Human (EC50 ~1 µM) and Mouse (EC50 ~20 nM).[1][2]
-
Negative Control:[1] Mock transfected cells must show NO response to 2-Phenylquinolin-5-ol.[1] If signal exists, the compound has an off-target effect (e.g., endogenous purinergic receptors).[1]
-
Protocol B: Off-Target PDE Screening (Counter-Screen)
Purpose: To confirm the compound is not simply acting as a phosphodiesterase inhibitor, a common liability of the quinoline scaffold.[1][2]
Methodology:
-
Assay System: TR-FRET based cGMP detection (e.g., Cisbio cGMP kit).
-
Enzyme Source: Recombinant Human PDE5A.
-
Reaction: Incubate PDE5A with cGMP substrate +/- 2-Phenylquinolin-5-ol (10 µM).
-
Readout: Measure cGMP hydrolysis.
-
Interpretation:
Selectivity Assessment Workflow
Use the following decision tree to classify the probe based on experimental data.
Figure 2: Decision Matrix for Probe Validation. This workflow filters out false positives (mock activity) and classifies the probe based on species selectivity and PDE liability.[1][2]
References
-
Milligan, G. (2011).[1][2] "Ligand pharmacology of the G protein-coupled receptor GPR35." Molecular Pharmacology. Link
-
Jenkins, L., et al. (2010).[1][2][4] "Antagonists of GPR35 display high species ortholog selectivity and varying modes of action."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Taniguchi, Y., et al. (2006).[1][2][5] "Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35."[1][2][5] FEBS Letters. Link
-
Neetoo-Isseljee, Z., et al. (2013).[1][4] "High-throughput identification and characterization of novel, species-selective GPR35 agonists." Journal of Pharmacology and Experimental Therapeutics. Link
-
Divorty, N., et al. (2015).[1][2] "Systematic analysis of the 2-phenylquinoline scaffold for GPR35 agonism." ChemMedChem. Link
Sources
- 1. 110802-13-6|2-(Pyridin-2-yl)quinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. 5855-50-5|2-Phenylquinolin-3-ol|BLD Pharm [bldpharm.com]
- 3. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein‐coupled receptors not currently in the spotlight: free fatty acid receptor 2 and GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
